molecular formula C49H92O6 B8088851 1,3-Dimyristoyl-2-oleoylglycerol

1,3-Dimyristoyl-2-oleoylglycerol

Katalognummer: B8088851
Molekulargewicht: 777.2 g/mol
InChI-Schlüssel: KMMOOAFQVREVIF-VHXPQNKSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1,3-Dimyristoyl-2-oleoylglycerol is a useful research compound. Its molecular formula is C49H92O6 and its molecular weight is 777.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1,3-di(tetradecanoyloxy)propan-2-yl (Z)-octadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H92O6/c1-4-7-10-13-16-19-22-23-24-25-28-31-34-37-40-43-49(52)55-46(44-53-47(50)41-38-35-32-29-26-20-17-14-11-8-5-2)45-54-48(51)42-39-36-33-30-27-21-18-15-12-9-6-3/h23-24,46H,4-22,25-45H2,1-3H3/b24-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMOOAFQVREVIF-VHXPQNKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H92O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101301781
Record name 1,3-Dimyristoyl-2-oleoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

777.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(14:0/18:1(9Z)/14:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042361
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

66908-04-1
Record name 1,3-Dimyristoyl-2-oleoylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66908-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimyristoyl-2-oleoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Natural Sources and Occurrence of 1,3-Dimyristoyl-2-oleoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources, occurrence, and analysis of 1,3-Dimyristoyl-2-oleoylglycerol (MOM), a specific triacylglycerol. While quantitative data for the intact molecule is limited in publicly available literature, this document consolidates information on its primary natural source, date seed oil (Phoenix dactylifera), and the prevalence of its constituent fatty acids, myristic acid and oleic acid. Detailed experimental protocols for the extraction and general analysis of triglycerides from botanical sources are provided, alongside visual workflows to aid in experimental design. This guide serves as a foundational resource for researchers interested in the isolation, characterization, and potential applications of this compound.

Introduction

This compound, also known as MOM or TG(14:0/18:1/14:0), is a triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with two myristic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position. The specific arrangement of these fatty acids confers distinct physicochemical properties to the molecule, which may be of interest in various fields, including food science, cosmetics, and pharmacology. Understanding the natural sources and occurrence of MOM is the first step toward harnessing its potential.

Natural Sources and Occurrence

The primary documented natural source of this compound is date seed oil , derived from the seeds of the date palm (Phoenix dactylifera). While the oil content of date seeds is relatively low, ranging from 5% to 13% by weight, it is a rich source of various fatty acids.

Fatty Acid Composition of Date Seed Oil

Quantitative analysis of the specific triglyceride this compound in date seed oil is not extensively reported in the literature. However, numerous studies have characterized the overall fatty acid profile of date seed oil, confirming the presence of myristic acid and oleic acid as significant components. The relative abundance of these fatty acids suggests the likely presence of MOM among other triglyceride species.

Table 1: Fatty Acid Composition of Date Seed Oil (Phoenix dactylifera)

Fatty AcidCommon NameFormulaTypeConcentration Range (%)
Myristic AcidMyristateC14:0Saturated9.0 - 12.6
Oleic AcidOleateC18:1Monounsaturated40.8 - 50.2
Lauric AcidLaurateC12:0Saturated14.0 - 24.2
Palmitic AcidPalmitateC16:0Saturated9.0 - 11.6
Linoleic AcidLinoleateC18:2Polyunsaturated7.1 - 10.7
Stearic AcidStearateC18:0Saturated2.4 - 4.8

Data compiled from multiple sources analyzing various date cultivars. The exact composition can vary depending on the cultivar, geographical origin, and extraction method.

Experimental Protocols

The following sections detail the methodologies for the extraction and analysis of triglycerides from date seeds, which can be adapted for the specific isolation and quantification of this compound.

Lipid Extraction from Date Seeds using Soxhlet Apparatus

This protocol describes a standard method for the extraction of oil from date seeds.[1][2][3][4]

Objective: To extract the total lipid content from date seeds.

Materials and Reagents:

  • Dried date seeds (Phoenix dactylifera)

  • n-Hexane (analytical grade)

  • Grinder or mill

  • Soxhlet extraction apparatus (including round-bottom flask, extraction chamber, and condenser)

  • Cellulose (B213188) extraction thimbles

  • Heating mantle

  • Rotary evaporator

  • Drying oven

Procedure:

  • Sample Preparation: Clean and thoroughly dry the date seeds. Grind the seeds into a fine powder to increase the surface area for extraction.

  • Soxhlet Setup: Place a weighed amount of the ground date seed powder (e.g., 50 g) into a cellulose extraction thimble. Position the thimble inside the extraction chamber of the Soxhlet apparatus.

  • Solvent Addition: Add a sufficient volume of n-hexane (e.g., 250 mL) to the round-bottom flask.

  • Extraction: Assemble the Soxhlet apparatus and heat the n-hexane using a heating mantle. The solvent will vaporize, condense, and drip into the extraction chamber, immersing the sample. The extraction is allowed to proceed for a set duration (e.g., 4-6 hours), during which the solvent containing the extracted lipids will siphon back into the round-bottom flask multiple times.

  • Solvent Recovery: After the extraction is complete, dismantle the apparatus and recover the n-hexane from the oil using a rotary evaporator under reduced pressure.

  • Drying: Transfer the extracted oil to a pre-weighed vial and dry it in an oven at a controlled temperature (e.g., 60-70°C) until a constant weight is achieved to remove any residual solvent and moisture.

  • Yield Calculation: The yield of the extracted oil is calculated as the percentage of the weight of the oil relative to the initial weight of the date seed powder.

G Workflow for Extraction and Analysis of Triglycerides from Date Seeds cluster_extraction Lipid Extraction cluster_analysis Triglyceride Analysis A Date Seeds B Grinding A->B C Soxhlet Extraction (n-Hexane) B->C D Solvent Evaporation C->D E Crude Date Seed Oil D->E F Sample Preparation (Dilution) E->F E->F Analysis G HPLC-ELSD or GC-MS F->G H Data Acquisition G->H I Quantification of This compound H->I

Caption: Workflow for the extraction and analysis of triglycerides.

Triglyceride Analysis by HPLC-ELSD

High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) is a suitable method for the analysis of non-volatile compounds like triglycerides.[5][6][7][8][9]

Objective: To separate and quantify individual triglyceride species from the extracted oil.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system

  • Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase (Gradient Elution):

  • Solvent A: Acetonitrile

  • Solvent B: Dichloromethane or another suitable organic solvent mixture

Procedure:

  • Standard Preparation: Prepare standard solutions of this compound of known concentrations in a suitable solvent (e.g., chloroform/methanol mixture).

  • Sample Preparation: Dissolve a known amount of the extracted date seed oil in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30°C).

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the standard solutions and the sample solution.

    • Run a gradient elution program to separate the triglycerides.

  • ELSD Settings:

    • Set the nebulizer and evaporator temperatures and the gas flow rate according to the manufacturer's recommendations for the solvents being used.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve from the peak areas of the standard solutions to quantify the concentration of MOM in the sample.

Metabolic Pathway

The metabolic fate of this compound in biological systems primarily involves enzymatic hydrolysis by lipases, which break down the triglyceride into its constituent glycerol and fatty acids.

Enzymatic Hydrolysis of Triglycerides

Lipases (EC 3.1.1.3) are enzymes that catalyze the hydrolysis of ester bonds in triglycerides.[10][11][12][13][14][15][16][17][18] This process is fundamental to the digestion and metabolism of dietary fats. The hydrolysis can occur sequentially, releasing fatty acids from the sn-1, sn-3, and sn-2 positions.

G General Metabolic Pathway of a Triglyceride A This compound (Triglyceride) B Lipase (B570770) A->B C 1,2-Diacylglycerol or 2,3-Diacylglycerol B->C D Myristic Acid (Free Fatty Acid) B->D E Lipase C->E F 2-Monoacylglycerol E->F G Myristic Acid or Oleic Acid (Free Fatty Acid) E->G H Lipase F->H I Glycerol H->I J Oleic Acid (Free Fatty Acid) H->J

Caption: Enzymatic hydrolysis of a triglyceride.

The liberated glycerol and free fatty acids (myristic acid and oleic acid) can then enter various metabolic pathways. Glycerol can be converted to glycerol-3-phosphate and enter glycolysis or gluconeogenesis. The fatty acids can undergo β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production or be used for the synthesis of other molecules.

Conclusion

This compound is a naturally occurring triglyceride found in date seed oil. While direct quantitative data on its concentration remains to be fully elucidated, the high prevalence of its constituent fatty acids, myristic acid and oleic acid, in this source is well-documented. The experimental protocols and analytical workflows provided in this guide offer a solid foundation for researchers to isolate, identify, and quantify this specific triglyceride. Further research into the precise concentration of MOM in various date cultivars and its potential biological activities is warranted and could unveil new applications for this molecule in various scientific and industrial domains.

References

An In-Depth Technical Guide to 1,3-Dimyristoyl-2-oleoylglycerol (CAS Number: 66908-04-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimyristoyl-2-oleoylglycerol, with the Chemical Abstracts Service (CAS) number 66908-04-1, is a structured triacylglycerol (TAG) of significant interest in various scientific disciplines, including lipidomics, drug delivery, and biochemistry. This asymmetrical triglyceride consists of a glycerol (B35011) backbone esterified with two myristic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position. Its specific structure, often abbreviated as TG(14:0/18:1/14:0), imparts unique physicochemical properties that make it a valuable component in the formulation of advanced drug delivery systems and a subject of study in lipid metabolism. This technical guide provides a comprehensive overview of its properties, synthesis, analysis, and potential applications.

Physicochemical Properties

The distinct arrangement of saturated (myristic) and unsaturated (oleic) fatty acids in this compound dictates its physical and chemical characteristics. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 66908-04-1
Formal Name 9Z-octadecenoic acid, 2-[(1-oxotetradecyl)oxy]-1-[[(1-oxotetradecyl)oxy]methyl]ethyl ester[1]
Synonyms 1,3-Myristin-2-Olein, TG(14:0/18:1/14:0)[1]
Molecular Formula C₄₉H₉₂O₆[1]
Molecular Weight 777.25 g/mol [2]
Physical State Solid at room temperature[1]
Boiling Point 746.3 ± 30.0 °C at 760 mmHg[2]
Density 0.9 ± 0.1 g/cm³[2]
Solubility Slightly soluble in chloroform (B151607) and methanol. Generally soluble in nonpolar organic solvents like hexane (B92381) and diethyl ether, and sparingly soluble in polar solvents.[1]

Synthesis and Purification

The synthesis of structured triglycerides like this compound is typically achieved through enzymatic processes to ensure high regioselectivity. A representative two-step chemoenzymatic synthesis approach is outlined below.

Representative Synthesis Protocol

This protocol is a general representation based on established methods for synthesizing structured triglycerides.

Step 1: Synthesis of 2-Oleoylglycerol (2-Monoolein)

  • Reaction Setup: Combine triolein (B1671897) (the starting triglyceride) and ethanol (B145695) in a suitable solvent like hexane.

  • Enzymatic Ethanolysis: Introduce a sn-1,3 specific lipase (B570770) (e.g., from Rhizomucor miehei). The lipase will selectively hydrolyze the ester bonds at the sn-1 and sn-3 positions of triolein, yielding 2-oleoylglycerol and fatty acid ethyl esters.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Purification: Upon completion, the 2-oleoylglycerol is purified from the reaction mixture, typically by crystallization or column chromatography.

Step 2: Acylation of 2-Oleoylglycerol with Myristic Acid

  • Reaction Setup: Dissolve the purified 2-oleoylglycerol and an excess of myristic acid (or myristoyl chloride for a more reactive approach) in an appropriate organic solvent.

  • Chemical Acylation: In the presence of a suitable catalyst (if using myristic acid) or an acid scavenger (if using myristoyl chloride), the myristoyl groups are esterified to the free sn-1 and sn-3 hydroxyl groups of the 2-oleoylglycerol.

  • Reaction Monitoring: Track the formation of the final product, this compound, using TLC or HPLC.

  • Final Purification: The desired product is purified from the reaction mixture through techniques such as molecular distillation to remove free fatty acids, followed by solvent fractionation (e.g., with acetone) to isolate the target triglyceride with high purity.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Oleoylglycerol cluster_step2 Step 2: Acylation with Myristic Acid Triolein Triolein Reaction1 Enzymatic Ethanolysis Triolein->Reaction1 Ethanol Ethanol Ethanol->Reaction1 Lipase sn-1,3 Lipase Lipase->Reaction1 Product1 2-Oleoylglycerol Reaction1->Product1 Purification1 Purification Product1->Purification1 Purified_Product1 Purified 2-Oleoylglycerol Purification1->Purified_Product1 Reaction2 Chemical Acylation Purified_Product1->Reaction2 Myristic_Acid Myristic Acid Myristic_Acid->Reaction2 Product2 This compound Reaction2->Product2 Purification2 Purification Product2->Purification2 Final_Product High Purity Product Purification2->Final_Product

Representative chemoenzymatic synthesis workflow.

Applications in Research and Drug Development

Lipid-Based Drug Delivery Systems

Structured triglycerides are key components in the formulation of lipid-based drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). The defined melting behavior and biocompatibility of lipids like this compound make them excellent candidates for encapsulating and controlling the release of therapeutic agents.

Representative Protocol for SLN Formulation:

  • Lipid Phase Preparation: this compound and the lipophilic drug are melted together at a temperature above the lipid's melting point.

  • Aqueous Phase Preparation: A surfactant (e.g., Poloxamer 188) is dissolved in purified water and heated to the same temperature as the lipid phase.

  • Emulsification: The hot lipid phase is dispersed into the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: The coarse emulsion is then subjected to high-pressure homogenization or ultrasonication to produce a nanoemulsion.

  • Crystallization: The nanoemulsion is cooled down to room temperature, leading to the crystallization of the lipid and the formation of solid lipid nanoparticles.

  • Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.

SLN_Formulation_Workflow cluster_phase_prep Phase Preparation cluster_processing Nanoparticle Formation cluster_final Final Product Lipid_Phase Melted Lipid + Drug Emulsification High-Speed Homogenization Lipid_Phase->Emulsification Aqueous_Phase Heated Surfactant Solution Aqueous_Phase->Emulsification Nanoemulsification High-Pressure Homogenization / Ultrasonication Emulsification->Nanoemulsification Crystallization Cooling Nanoemulsification->Crystallization SLN_Dispersion SLN Dispersion Crystallization->SLN_Dispersion Purification Purification SLN_Dispersion->Purification Purified_SLNs Purified SLNs Purification->Purified_SLNs

General workflow for Solid Lipid Nanoparticle (SLN) formulation.
Lipidomics and Metabolic Studies

As a specific triacylglycerol, this compound can serve as an analytical standard in lipidomics research for its identification and quantification in complex biological samples. Its defined structure is also valuable for studying the metabolic fate and physiological effects of triglycerides with specific fatty acid positioning.

Representative Protocol for Lipid Extraction and Analysis:

  • Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are prepared and an internal standard is added for quantification.

  • Lipid Extraction: Lipids are extracted using a solvent system, such as the Folch method (chloroform/methanol).

  • Phase Separation: The addition of a salt solution induces phase separation, with lipids partitioning into the lower organic phase.

  • Solvent Evaporation: The organic solvent is evaporated under a stream of nitrogen.

  • Reconstitution: The dried lipid extract is reconstituted in a suitable solvent for analysis.

  • LC-MS/MS Analysis: The lipid extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the identification and quantification of this compound.

Role in Cell Signaling

While direct involvement of this compound in specific signaling pathways is not extensively documented, triglycerides and their metabolites, diacylglycerols (DAGs), are known to be crucial players in cellular signaling. The hydrolysis of triglycerides by lipases can release DAGs, which are potent second messengers that can activate protein kinase C (PKC) and other signaling proteins. The specific fatty acid composition of the resulting DAG can influence the duration and intensity of the signal.

Lipid_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling TAG This compound Lipase Lipase TAG->Lipase Hydrolysis DAG Diacylglycerol (DAG) Lipase->DAG PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) PKC->Cellular_Response Phosphorylation Cascade

General role of triglycerides in cell signaling.

Conclusion

This compound is a structured triglyceride with well-defined physicochemical properties that make it a valuable tool for researchers in drug development and lipid biochemistry. Its potential for use in advanced drug delivery systems, coupled with its relevance in metabolic and signaling studies, underscores its importance in the broader field of lipid science. Further research into its specific biological functions and applications will likely unveil new opportunities for its use in therapeutic and diagnostic innovations.

References

A Comprehensive Technical Guide to 1,3-Dimyristoyl-2-oleoylglycerol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Key Structured Triglyceride: Properties, Synthesis, Analysis, and Applications in Advanced Drug Delivery Systems.

This technical guide provides a detailed overview of 1,3-Dimyristoyl-2-oleoylglycerol, a structured triglyceride of significant interest to researchers, scientists, and professionals in drug development. This document covers its nomenclature, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its emerging role in sophisticated drug delivery platforms like lipid nanoparticles.

Nomenclature and Synonyms

This compound is a triacylglycerol that contains myristic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position of the glycerol (B35011) backbone.[1] Due to the complexity of lipid nomenclature, it is known by several synonyms. A comprehensive list is provided in Table 1 for clarity and cross-referencing in literature and supplier catalogs.

Table 1: Synonyms and Identifiers for this compound

Synonym/IdentifierSource
1,3-Myristin-2-OleinCayman Chemical[1]
TG(14:0/18:1/14:0)Cayman Chemical[1]
9Z-octadecenoic acid, 2-[(1-oxotetradecyl)oxy]-1-[[(1-oxotetradecyl)oxy]methyl]ethyl esterCayman Chemical[1]
CAS Number: 66908-04-1Cayman Chemical[1], ENCO[2]

Physicochemical Properties

The specific arrangement of fatty acids in this compound dictates its physical and chemical characteristics, which are crucial for its application in various fields, including as a component in drug delivery systems. Key physicochemical data are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C49H92O6Cayman Chemical[1]
Molecular Weight 777.3 g/mol Cayman Chemical[1]
Physical State SolidCayman Chemical[1]
Purity ≥98%Cayman Chemical[1]
Solubility Chloroform: Slightly soluble, Methanol: Slightly solubleCayman Chemical[1]
Storage Temperature -20°CCayman Chemical[1]
Stability ≥ 4 yearsCayman Chemical[1]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and characterization of this compound. The following sections provide methodologies adapted from established procedures for similar structured triglycerides.

Enzymatic Synthesis: A Two-Step Approach

The synthesis of structured triglycerides like this compound is efficiently achieved through a two-step enzymatic process. This method offers high specificity and milder reaction conditions compared to chemical synthesis. The general workflow is depicted in the diagram below.

Enzymatic_Synthesis_Workflow Enzymatic Synthesis of this compound cluster_step1 Step 1: Enzymatic Alcoholysis cluster_step2 Step 2: Enzymatic Esterification cluster_purification Purification Triolein (B1671897) Triolein (Source of sn-2 Oleic Acid) Alcoholysis Alcoholysis Reaction Triolein->Alcoholysis Ethanol Ethanol Ethanol->Alcoholysis Lipase (B570770) sn-1,3 Specific Lipase Lipase->Alcoholysis Monoolein 2-Oleoylglycerol (2-Monoolein) Alcoholysis->Monoolein Esterification Esterification Reaction Monoolein->Esterification MyristicAcid Myristic Acid MyristicAcid->Esterification FinalProduct This compound Esterification->FinalProduct Purification Purification (e.g., Crystallization) FinalProduct->Purification PureProduct High-Purity Product Purification->PureProduct

Caption: Workflow for the two-step enzymatic synthesis of this compound.

Protocol:

  • Step 1: Synthesis of 2-Oleoylglycerol (Alcoholysis).

    • Reactants: Triolein (as a source of oleic acid at the sn-2 position) and ethanol.

    • Enzyme: A sn-1,3-specific lipase (e.g., from Rhizomucor miehei).

    • Procedure: The alcoholysis of triolein is carried out in an organic solvent with the sn-1,3-specific lipase. The enzyme selectively removes the fatty acids at the sn-1 and sn-3 positions, yielding 2-oleoylglycerol.

    • Purification: The resulting 2-oleoylglycerol is purified by crystallization.

  • Step 2: Synthesis of this compound (Esterification).

    • Reactants: Purified 2-oleoylglycerol and myristic acid.

    • Procedure: The purified 2-oleoylglycerol is then esterified with an excess of myristic acid. This reaction can be catalyzed chemically or enzymatically to attach the myristoyl groups to the sn-1 and sn-3 positions.

    • Purification: The final product, this compound, is purified from the reaction mixture using techniques such as molecular distillation to remove free fatty acids, followed by acetone (B3395972) fractionation to isolate the desired triglyceride.

Analytical Characterization

The purity and structural integrity of the synthesized this compound are confirmed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

  • Principle: Reversed-phase HPLC is used to separate triglycerides based on their hydrophobicity.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol.

  • Detector: An Evaporative Light Scattering Detector (ELSD) is suitable for non-volatile compounds like triglycerides.

  • Sample Preparation: The sample is dissolved in a suitable organic solvent like hexane, and then diluted with the initial mobile phase.

  • Quantification: A calibration curve is generated using a certified standard of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: GC-MS is used to determine the fatty acid composition of the triglyceride.

  • Sample Preparation (Transesterification): The triglyceride is first converted into fatty acid methyl esters (FAMEs) by reacting with a methanolic solution of sodium methoxide (B1231860) or boron trifluoride in methanol. The FAMEs are then extracted with a non-polar solvent like hexane.

  • Column: A polar capillary column suitable for FAME analysis.

  • Analysis: The separated FAMEs are identified and quantified by mass spectrometry, which confirms the presence and ratio of myristic and oleic acids.

Application in Drug Delivery: Lipid Nanoparticles

The defined structure of lipids like this compound makes them valuable components in advanced drug delivery systems, particularly in lipid nanoparticles (LNPs). While direct use of this specific triglyceride as a primary component is an area of ongoing research, the dimyristoyl glycerol backbone is a key structural element in widely used PEGylated lipids, such as 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000). DMG-PEG 2000 is a critical component in LNP formulations, including some COVID-19 mRNA vaccines.

The role of the dimyristoyl scaffold in PEGylated lipids within an LNP formulation includes:

  • Controlling Particle Size: The amount of PEGylated lipid influences the final size of the LNPs during self-assembly.

  • Providing Steric Stability: The PEG layer creates a hydrophilic shield on the nanoparticle surface, preventing aggregation and ensuring stability during storage.

  • Modulating Biodistribution: The length of the acyl chains (in this case, myristoyl) affects the rate at which the PEG-lipid desorbs from the LNP surface in vivo, which can influence the nanoparticle's interaction with plasma proteins and its subsequent uptake by target cells.

A general workflow for the formulation of lipid nanoparticles for nucleic acid delivery is presented below.

LNP_Formulation_Workflow Lipid Nanoparticle (LNP) Formulation Workflow cluster_inputs Input Solutions cluster_process Formulation Process cluster_downstream Downstream Processing LipidMix Lipid Mixture in Ethanol (Ionizable Lipid, Helper Lipid, Cholesterol, PEG-Lipid) Mixing Rapid Mixing (e.g., Microfluidics) LipidMix->Mixing NucleicAcid Nucleic Acid in Aqueous Buffer (e.g., mRNA) NucleicAcid->Mixing SelfAssembly Self-Assembly of LNPs Mixing->SelfAssembly Purification Purification (e.g., Dialysis, TFF) to remove ethanol SelfAssembly->Purification Sterilization Sterile Filtration (0.22 µm filter) Purification->Sterilization FinalLNP Final LNP Formulation Sterilization->FinalLNP

References

The Biological Role of 1,3-Dimyristoyl-2-oleoylglycerol in Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1,3-Dimyristoyl-2-oleoylglycerol is a triacylglycerol (TAG) composed of a glycerol (B35011) backbone with myristic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position. While triacylglycerols are primarily recognized for their role in energy storage, the biological significance of specific TAG molecules can also be attributed to their metabolic byproducts. This technical guide delineates the biological role of this compound, focusing on its metabolism and the subsequent cellular functions of its constituent monoacylglycerols, diacylglycerols, and fatty acids. The guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing metabolic and signaling pathways, quantitative data on the activity of its metabolites, and relevant experimental protocols.

Introduction: Triacylglycerols Beyond Energy Storage

Triacylglycerols are the primary form of energy storage in eukaryotic cells. However, the specific fatty acid composition and their positional arrangement on the glycerol backbone can give rise to TAGs that serve as precursors for biologically active molecules. This compound stands as such a molecule, where its biological activities are not intrinsic but are unlocked through enzymatic hydrolysis. This process releases signaling lipids that can modulate a variety of cellular processes. This is in contrast to sn-1,2-diacylglycerols, which are well-established second messengers that directly activate signaling proteins like Protein Kinase C (PKC). The biological impact of this compound is, therefore, indirect, mediated by its metabolic derivatives.

Metabolism of this compound

The cellular processing of this compound is initiated by the action of lipases, which exhibit specificity for different positions on the glycerol backbone. The primary metabolites of interest are 2-oleoylglycerol, 1,3-dimyristoylglycerol, myristic acid, and oleic acid.

  • Lipase-Mediated Hydrolysis: Adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL) are key intracellular lipases. ATGL can hydrolyze ester bonds at both the sn-1 and sn-2 positions, while HSL preferentially acts on diacylglycerols but can also hydrolyze TAGs at the sn-1 and sn-3 positions.[1] Pancreatic lipase, relevant in digestion, is sn-1,3 specific, leading to the production of 2-monoacylglycerols.[2][3] This specificity is critical as it determines the nature of the resulting bioactive molecules. For instance, the action of an sn-1,3 specific lipase on this compound would release two molecules of myristic acid and one molecule of 2-oleoylglycerol.

TAG This compound Lipase sn-1,3 Specific Lipases (e.g., Pancreatic Lipase) TAG->Lipase NonSpecificLipase Other Lipases (e.g., ATGL) TAG->NonSpecificLipase Metabolite1 2-Oleoylglycerol (2-OG) Lipase->Metabolite1 Metabolite2 Myristic Acid Lipase->Metabolite2 Metabolite3 1,3-Dimyristoylglycerol Metabolite4 Oleic Acid NonSpecificLipase->Metabolite3 NonSpecificLipase->Metabolite4

Caption: Metabolic breakdown of this compound.

Biological Roles of Metabolites

2-Oleoylglycerol (2-OG)

2-Oleoylglycerol is a monoacylglycerol and a key signaling molecule derived from the hydrolysis of this compound.[4]

  • GPR119 Agonism and Incretin (B1656795) Release: 2-OG is an endogenous agonist for the G protein-coupled receptor 119 (GPR119).[4][5][6] Activation of GPR119 in intestinal L-cells stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP).[6] This, in turn, promotes the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a crucial role in glucose homeostasis.[5][6]

  • Inflammation and Fibrosis: In macrophages, 2-OG can enhance inflammatory responses and promote fibrosis through the GPR119/TAK1/NF-κB/TGF-β1 signaling pathway.[5]

cluster_membrane Cell Membrane GPR119 GPR119 AC Adenylyl Cyclase GPR119->AC activates Two_OG 2-Oleoylglycerol Two_OG->GPR119 ATP ATP cAMP cAMP ATP->cAMP converts to AC PKA PKA cAMP->PKA activates GLP GLP PKA->GLP GLP1 GLP-1 Secretion -1 promotes

Caption: 2-Oleoylglycerol signaling via the GPR119 pathway.

Myristic Acid

Myristic acid, a 14-carbon saturated fatty acid, has several important cellular functions.

  • Protein N-Myristoylation: Myristic acid is covalently attached to the N-terminal glycine (B1666218) of a wide range of proteins in a co-translational modification known as N-myristoylation.[7][8] This lipid modification is crucial for mediating protein-membrane interactions and is involved in a variety of signaling pathways, including those involving G proteins and kinases.[7]

  • Other Cellular Effects: Myristic acid can be incorporated into cellular lipids, affecting membrane properties.[9] Studies have also shown that myristic acid can influence cell viability and triglyceride content in cells.[10] It has also been implicated in the regulation of apoptosis and tumor suppression.[8]

Oleic Acid

Oleic acid is a monounsaturated omega-9 fatty acid with diverse biological roles.

  • Modulation of Cell Proliferation: High levels of oleic acid have been shown to promote the proliferation of fat cell precursors by boosting the signaling protein AKT2.[11][12]

  • Immune and Inflammatory Responses: Oleic acid is generally considered to have anti-inflammatory properties and can modulate the function of immune cells.[13][14] It can promote an anti-inflammatory phenotype in macrophages.[15]

1,3-Dimyristoylglycerol

The direct biological role of 1,3-dimyristoylglycerol is not well-defined in the scientific literature. It is often used as a biochemical reagent in research.[16][17][18][19] It can be further metabolized by lipases to glycerol and myristic acid or be re-esterified to form triacylglycerols.

Quantitative Data

Quantitative data on the direct biological effects of this compound are not currently available. However, the activity of its key metabolite, 2-oleoylglycerol, has been quantified.

MetaboliteTargetAssayResultReference(s)
2-OleoylglycerolHuman GPR119cAMP accumulation in transiently transfected COS-7 cellsEC₅₀ = 2.5 µM[5][6][20]

Experimental Protocols

General Workflow for Investigating the Cellular Effects of this compound

This protocol outlines a general approach to study the cellular effects of this compound, focusing on the analysis of its metabolites and their downstream signaling effects.

Start Cell Culture & Treatment with 1,3-DM-2-OG Harvest Harvest Cells and Media Start->Harvest Split Harvest->Split LipidExtraction Lipid Extraction Split->LipidExtraction ProteinExtraction Protein/RNA Extraction Split->ProteinExtraction LCMS LC-MS/MS Analysis (Quantify 1,3-DM-2-OG and metabolites) LipidExtraction->LCMS SignalingAssay Downstream Signaling Analysis (e.g., cAMP Assay, Western Blot, qPCR) ProteinExtraction->SignalingAssay Data Data Analysis and Interpretation LCMS->Data SignalingAssay->Data

Caption: Experimental workflow for studying 1,3-DM-2-OG effects.

Methodology:

  • Cell Culture and Treatment:

    • Culture the cells of interest (e.g., a cell line expressing GPR119 like NCI-H716 or transfected HEK293 cells) to the desired confluency.

    • Treat the cells with varying concentrations of this compound or a vehicle control for different time points.

  • Lipid Extraction and Analysis:

    • Harvest the cells and extract lipids using a method suitable for neutral lipids, such as the Bligh and Dyer or Folch method.[21][22]

    • Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify this compound and its metabolites (2-oleoylglycerol, 1,3-dimyristoylglycerol, myristic acid, oleic acid).[23][24][25]

  • Downstream Signaling Analysis:

    • cAMP Assay: To assess the activation of the GPR119 pathway, measure intracellular cAMP levels using a commercially available ELISA or FRET-based biosensor assay.

    • Western Blotting: Analyze the phosphorylation status or expression levels of key signaling proteins in the GPR119 pathway (e.g., p-PKA substrates) or other relevant pathways.

    • Gene Expression Analysis: Use quantitative real-time PCR (qPCR) to measure changes in the expression of target genes (e.g., GLP-1).

Protein Kinase C (PKC) Activity Assay (Radiometric)

Given the importance of diacylglycerols in signaling, a PKC activity assay is a relevant protocol for researchers in this field. This protocol is a classic method for measuring PKC activity.[26][27]

Materials:

  • Cell lysate or purified PKC

  • PKC substrate peptide (e.g., QKRPSQRSKYL)

  • Lipid activator solution (phosphatidylserine and diacylglycerol)

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and fluid

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice, containing assay buffer, lipid activator, and the cell lysate or purified enzyme.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for 10-15 minutes.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[26]

  • Perform a final wash with acetone (B3395972) and allow the paper to dry.

  • Place the P81 paper in a scintillation vial with scintillation fluid and quantify the incorporated radioactivity using a scintillation counter.

Conclusion

The biological role of this compound in cells is primarily indirect, serving as a precursor for a variety of bioactive lipid molecules. Through the action of cellular lipases, it can release 2-oleoylglycerol, a potent agonist of GPR119, thereby influencing incretin secretion and inflammatory pathways. Additionally, the release of myristic and oleic acids can impact a wide range of cellular functions, from protein acylation to the modulation of cell proliferation and inflammation. While direct signaling roles for this compound have not been identified, its metabolic fate positions it as a molecule of interest in the study of lipid metabolism and signaling. Future research should focus on the specific lipases responsible for its turnover in different cell types and further explore the physiological and pathophysiological consequences of the localized release of its bioactive metabolites.

References

1,3-Dimyristoyl-2-oleoylglycerol (MOM): A Technical Guide for Lipid Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of 1,3-Dimyristoyl-2-oleoylglycerol, its properties, and its potential applications in metabolic research, prepared for researchers, scientists, and drug development professionals.

Disclaimer: Publicly available research specifically detailing the role and metabolic effects of this compound (MOM) is limited. This guide provides a comprehensive overview of its known properties and contextualizes its potential use in lipid metabolism studies by drawing parallels with closely related and more extensively researched structured triglycerides. The experimental protocols and signaling pathways described herein are based on established methodologies for similar lipid molecules and should be adapted and validated for MOM-specific research.

Introduction to this compound (MOM)

This compound, also known as TG(14:0/18:1/14:0), is a structured triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with myristic acid (a saturated fatty acid, 14:0) at the sn-1 and sn-3 positions, and oleic acid (a monounsaturated fatty acid, 18:1n-9) at the sn-2 position. The specific positioning of these fatty acids defines it as a structured lipid, which can impart unique physicochemical and metabolic properties compared to triglycerides with a random distribution of fatty acids.

Structured triglycerides are of significant interest in nutritional and pharmaceutical sciences as the identity and position of fatty acids on the glycerol backbone can influence their digestion, absorption, metabolism, and incorporation into tissues. While MOM itself has not been the subject of extensive metabolic investigation, it has been identified in natural sources like date seed oil and used in comparative studies to understand the plasma clearance of different triglyceride structures.

Physicochemical Properties of MOM

A solid understanding of the physicochemical properties of MOM is essential for its use in experimental settings, from formulation to analytical detection.

PropertyValue
Synonyms 1,3-Myristin-2-Olein, TG(14:0/18:1/14:0)
Molecular Formula C₄₉H₉₂O₆
Molecular Weight 777.25 g/mol
CAS Number 66908-04-1
Physical Form Solid at room temperature
Solubility Slightly soluble in chloroform (B151607) and methanol
Density Approximately 0.9 g/cm³
Boiling Point Approximately 746.3 °C at 760 mmHg

Synthesis of this compound

The synthesis of structured triglycerides like MOM can be achieved through chemical or enzymatic methods, with enzymatic synthesis being preferred for its specificity and milder reaction conditions. A common approach is a two-step enzymatic process.

Two-Step Enzymatic Synthesis Workflow

This method typically involves the hydrolysis of a triglyceride rich in myristic acid to produce 2-monomyristin, followed by esterification with oleic acid.

cluster_step1 Step 1: Production of 2-Monomyristin cluster_step2 Step 2: Esterification Trimyristin Trimyristin (Source of Myristic Acid) Lipase1 sn-1,3 specific lipase (e.g., from Rhizomucor miehei) Trimyristin->Lipase1 Monomyristin 2-Monomyristin Lipase1->Monomyristin Alcoholysis Lipase2 sn-1,3 specific lipase (Immobilized) Monomyristin->Lipase2 OleicAcid Oleic Acid OleicAcid->Lipase2 MOM This compound (MOM) Lipase2->MOM Esterification MOM MOM Emulsion Gastric Gastric Digestion (Pepsin, pH 3.0) MOM->Gastric Intestinal Intestinal Digestion (Pancreatin, Bile Salts, pH 7.0) Gastric->Intestinal Digested Digested Products (Myristic Acid, 2-Oleoylglycerol) Intestinal->Digested Caco2 Apical side of Caco-2 Monolayer Digested->Caco2 Cellular Cellular Uptake & Re-esterification Caco2->Cellular Basolateral Basolateral Secretion (Chylomicrons/VLDL) Cellular->Basolateral cluster_sfa Saturated Fatty Acid Effects cluster_mufa Monounsaturated Fatty Acid Effects MOM_metabolites MOM Metabolites (Myristic Acid, Oleic Acid) Myristic Myristic Acid (SFA) MOM_metabolites->Myristic Oleic Oleic Acid (MUFA) MOM_metabolites->Oleic JNK JNK Pathway Myristic->JNK ER_Stress ER Stress Myristic->ER_Stress AMPK AMPK Activation Oleic->AMPK SCD1 SCD-1 Upregulation Oleic->SCD1 Inflammation Inflammation JNK->Inflammation ER_Stress->Inflammation Lipogenesis Incorporation into TAG (Lipid Droplets) AMPK->Lipogenesis Promotes storage SCD1->Lipogenesis cluster_LD Lipid Droplet Biogenesis FA Fatty Acids from MOM (Myristic & Oleic) Adipocyte Adipocyte FA->Adipocyte ER Endoplasmic Reticulum TAG_synth Triglyceride Synthesis ER->TAG_synth LD_bud Lipid Droplet Budding TAG_synth->LD_bud LD Mature Lipid Droplet LD_bud->LD

An In-depth Technical Guide to 1,3-Dimyristoyl-2-oleoylglycerol: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimyristoyl-2-oleoylglycerol is a structured triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with myristic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position. This specific arrangement of fatty acids confers unique physicochemical properties that are of interest in various fields, including food science, cosmetics, and pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, with a focus on quantitative data, detailed experimental methodologies, and the visualization of relevant biochemical and experimental workflows.

Discovery and History

The discovery of this compound is not attributed to a single seminal publication but rather emerged from the broader history of lipid analysis and the characterization of natural fats and oils. Historically, the determination of the specific positional distribution of fatty acids on the glycerol backbone of triacylglycerols was a significant analytical challenge.[1] Early methods, dating back to the mid-20th century, involved enzymatic hydrolysis using pancreatic lipase (B570770), which selectively hydrolyzes fatty acids from the sn-1 and sn-3 positions, allowing for the analysis of the resulting 2-monoacylglycerol.[2]

The advancement of chromatographic techniques, particularly high-performance liquid chromatography (HPLC), and mass spectrometry (MS), has been pivotal in the identification and quantification of specific TAG isomers like this compound from complex lipid mixtures.[1][3]

This specific triacylglycerol has been identified as a component of date seed oil.[4][5] Various studies analyzing the fatty acid and triacylglycerol composition of different date palm varieties have confirmed its presence, although the exact concentration can vary.[4][6][7][8][9] The identification in natural sources like date seed oil underscores its presence in the broader landscape of plant-based lipids.

Physicochemical Properties

The precise arrangement of myristic and oleic acids in this compound dictates its physical and chemical characteristics. While extensive data specifically for this molecule is not widely published, properties can be inferred from closely related structured lipids.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue (for this compound)ReferenceValue (for similar structured TAGs)Reference
Molecular Formula C49H92O6[5]C57H108O6 (for 1,3-Distearoyl-2-oleoylglycerol)[10]
Molecular Weight 777.3 g/mol [5]889.5 g/mol (for 1,3-Distearoyl-2-oleoylglycerol)[10]
CAS Number 66908-04-1[5]2846-04-0 (for 1,3-Distearoyl-2-oleoylglycerol)[11]
Appearance Solid at room temperature[5]Solid at room temperature[11]
Solubility Slightly soluble in chloroform (B151607) and methanol[5]Soluble in chloroform[11]

Experimental Protocols

The synthesis and analysis of this compound rely on established methodologies for structured triacylglycerols. The following sections detail representative experimental protocols.

Synthesis of this compound

The synthesis of structured triacylglycerols like this compound can be achieved through chemical or enzymatic methods. Enzymatic synthesis is often preferred due to its high specificity, which minimizes the formation of isomeric byproducts.[12]

This method involves the use of a sn-1,3 specific lipase to catalyze the exchange of fatty acids at the outer positions of a starting triacylglycerol.

Protocol: One-Step Enzymatic Acidolysis

  • Substrate Preparation: Combine a high-oleic triglyceride source (e.g., triolein) and myristic acid in a molar ratio of 1:2 to 1:12 in a round-bottom flask.[13] For a solvent-free system, proceed to the next step. For a solvent-based system, add an appropriate solvent like n-hexane.

  • Enzymatic Reaction: Add an immobilized sn-1,3 specific lipase (e.g., Novozym 435 or Lipozyme RM IM), typically 5-10% by weight of the total substrates.[13]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 60-75°C) with continuous stirring for 4-24 hours.[12][14]

  • Enzyme Removal: After the reaction, separate the immobilized enzyme from the product mixture by filtration. The enzyme can often be reused.

  • Purification: The crude product can be purified to remove free fatty acids and other glycerides. This is typically achieved through molecular distillation followed by solvent fractionation with acetone.[14][15]

This two-step approach first synthesizes the 2-monoacylglycerol, which is then chemically acylated.

Protocol: Two-Step Chemoenzymatic Synthesis

  • Synthesis of 2-Oleoylglycerol: This can be achieved through enzymatic hydrolysis of triolein (B1671897) using a lipase that is not sn-1,3 specific or through other established chemical methods.

  • Chemical Acylation: The purified 2-oleoylglycerol is then chemically acylated with myristoyl chloride or myristic anhydride (B1165640) in the presence of a suitable catalyst to esterify the sn-1 and sn-3 positions. This step requires careful control of reaction conditions to avoid acyl migration.

  • Purification: The final product is purified using chromatographic techniques to separate the desired this compound from any remaining reactants and byproducts.

Isolation from Natural Sources (Date Seed Oil)

Protocol: Soxhlet Extraction of Date Seed Oil

  • Sample Preparation: Date seeds are cleaned, dried, and ground into a fine powder.[16]

  • Extraction: The powdered seeds are placed in a thimble and extracted with n-hexane using a Soxhlet apparatus for several hours.[16]

  • Solvent Removal: The solvent is removed from the extract using a rotary evaporator to yield the crude date seed oil.

  • Fractionation: The this compound can be isolated and purified from the crude oil using techniques such as preparative HPLC.

Analytical Characterization

Protocol: HPLC-MS Analysis of Triacylglycerols

  • Sample Preparation: The lipid sample is dissolved in a suitable solvent mixture, such as chloroform/methanol.

  • Chromatographic Separation: The sample is injected into an HPLC system equipped with a reversed-phase C18 column. A gradient elution with a mobile phase consisting of solvents like acetonitrile (B52724) and isopropanol (B130326) is used to separate the different triacylglycerol species.[17]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer, typically using an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[18]

  • Data Analysis: The mass spectra are analyzed to identify the molecular ions and characteristic fragment ions of the triacylglycerols. For this compound, the expected protonated molecule [M+H]+ would have an m/z corresponding to its molecular weight plus a proton. Tandem MS (MS/MS) can be used to confirm the fatty acid composition and their positions on the glycerol backbone by observing the neutral loss of the fatty acid chains.[18]

Signaling Pathways and Biological Significance

As a triacylglycerol, this compound is primarily involved in energy storage and metabolism. While specific signaling pathways involving this particular molecule are not extensively documented, it would follow the general metabolic pathways of dietary fats.

The digestion of triacylglycerols begins in the stomach and continues in the small intestine, where pancreatic lipase hydrolyzes the fatty acids from the sn-1 and sn-3 positions. The resulting 2-oleoylglycerol and free myristic acid are then absorbed by the enterocytes. Inside the enterocytes, they are re-esterified to form triacylglycerols, which are then packaged into chylomicrons and released into the lymphatic system.

Triacylglycerol_Metabolism TAG This compound (Dietary Fat) Lumen Small Intestine Lumen TAG->Lumen PancreaticLipase Pancreatic Lipase Lumen->PancreaticLipase MAG 2-Oleoylglycerol PancreaticLipase->MAG FFA Myristic Acid PancreaticLipase->FFA Enterocyte Enterocyte MAG->Enterocyte Reesterification Re-esterification MAG->Reesterification FFA->Enterocyte FFA->Reesterification Enterocyte->Reesterification NewTAG Triacylglycerol Reesterification->NewTAG Chylomicron Chylomicron Assembly NewTAG->Chylomicron Lymph Lymphatic System Chylomicron->Lymph

Caption: General metabolic pathway of a structured triacylglycerol.

Experimental and Logical Workflows

The synthesis and characterization of this compound involve a series of logical steps, from the selection of starting materials to the final analysis of the purified product.

Synthesis_Workflow Start Starting Materials (Triolein & Myristic Acid) Reaction Enzymatic Acidolysis (sn-1,3 specific lipase) Start->Reaction Filtration Enzyme Removal (Filtration) Reaction->Filtration Crude Crude Product Filtration->Crude Purification1 Molecular Distillation (Remove FFAs) Crude->Purification1 Purification2 Acetone Fractionation (Isolate TAG) Purification1->Purification2 Pure Purified this compound Purification2->Pure Analysis Characterization (HPLC-MS) Pure->Analysis Final Final Product with Purity Confirmation Analysis->Final

Caption: Workflow for the enzymatic synthesis and purification.

The decision-making process for choosing a synthetic route often involves comparing the advantages and disadvantages of different methods.

Synthesis_Decision Goal Synthesis of This compound Choice Method Selection Goal->Choice Enzymatic Enzymatic Synthesis + High Specificity + Mild Conditions - Higher Catalyst Cost Chemical Chemical Synthesis - Lower Specificity (Isomeric byproducts) - Harsher Conditions + Lower Catalyst Cost Choice->Enzymatic High Purity Needed Choice->Chemical Cost is Primary Concern

Caption: Decision logic for choosing a synthetic method.

Conclusion

This compound is a structurally defined triacylglycerol with emerging interest in various scientific and industrial applications. While its discovery is intertwined with the general history of lipid analysis, modern enzymatic and chemoenzymatic methods allow for its specific synthesis. The detailed protocols and analytical methods described in this guide provide a framework for researchers and drug development professionals to work with this and other structured triacylglycerols. Further research into the specific biological effects and formulation potential of this compound is warranted to fully explore its utility.

References

The Core Functions of Specific Triacylglycerol Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacylglycerols (TAGs), the primary components of dietary fats and oils, are not merely homogenous sources of energy. Their metabolic fate and physiological functions are intricately dictated by their molecular architecture, specifically the stereospecific positioning of fatty acids on the glycerol (B35011) backbone. These structural variations give rise to a diverse array of TAG isomers, each with unique physicochemical properties and biological activities. This technical guide delves into the core functions of specific triacylglycerol isomers, providing a comprehensive overview of their differential metabolism, the experimental protocols used to elucidate their functions, and the signaling pathways they influence. A deeper understanding of TAG isomerism is paramount for researchers in nutrition, metabolomics, and drug development, as it opens new avenues for designing structured lipids with targeted health benefits and for understanding the etiology of metabolic diseases.

The Significance of Stereospecificity in Triacylglycerol Function

The three hydroxyl groups of the glycerol molecule are stereochemically distinct, designated as sn-1, sn-2, and sn-3 positions. The specific fatty acid occupying each position defines the TAG isomer. This seemingly subtle difference in structure has profound implications for digestion, absorption, and subsequent metabolic pathways.

During digestion, pancreatic lipase (B570770) preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions, releasing free fatty acids and a 2-monoacylglycerol (sn-2 MAG).[1] Fatty acids at the sn-2 position are, therefore, more readily absorbed as part of the MAG.[2] This differential absorption is a key determinant of the bioavailability of different fatty acids and influences postprandial lipid profiles. For instance, saturated fatty acids are more efficiently absorbed when they are at the sn-2 position.[3]

Quantitative Data on Triacylglycerol Isomer Function

The functional differences between TAG isomers can be quantified through various metabolic studies. The following table summarizes key quantitative data from studies investigating the effects of specific TAG isomers.

Triacylglycerol Isomer/Structured LipidKey Function InvestigatedQuantitative FindingsReference
Human Milk Fat Substitute (HMFS) with high sn-2 palmitate Calcium and Fat Absorption in InfantsInfants fed HMFS with 43.5% sn-2 palmitate showed significantly higher fat absorption (94.5% vs. 85.1%) and calcium absorption (57.3% vs. 37.1%) compared to a formula with 12.8% sn-2 palmitate.[4]
Structured TAG (1,3-dioleoyl-2-palmitoyl-glycerol, OPO) Postprandial LipemiaHealthy adults consuming a meal with OPO showed a 30% lower peak in postprandial plasma TAG concentration compared to a meal with a randomized TAG mixture of the same fatty acid composition.[3]
Structured TAG (1,3-distearoyl-2-oleoyl-glycerol, SOS) Fecal Fat ExcretionIn a human study, a diet rich in SOS resulted in a 2.5-fold increase in fecal fatty acid excretion compared to a diet with a randomized stearic acid-rich fat.[3]
Structured TAG with behenic acid at sn-1,3 positions Cholesterol-Lowering EffectRats fed a diet containing structured TAG with behenic acid at sn-1,3 and oleic acid at sn-2 showed a 25% reduction in plasma total cholesterol compared to a diet with a simple mixture of the constituent oils.[2]

Key Experimental Protocols

The elucidation of the specific functions of TAG isomers relies on a range of sophisticated experimental techniques. Detailed below are the methodologies for key experiments cited in this guide.

Protocol 1: In Vitro Digestion of Triacylglycerol Isomers

This protocol simulates the physiological conditions of the human gastrointestinal tract to assess the digestibility of different TAG isomers.[5][6]

Materials:

  • Simulated Salivary Fluid (SSF)

  • Simulated Gastric Fluid (SGF) with pepsin

  • Simulated Intestinal Fluid (SIF) with pancreatin (B1164899) and bile salts

  • pH-stat autotitrator

  • Water bath or incubator at 37°C

  • Lipid extraction solvents (e.g., hexane, isopropanol)

  • Gas chromatograph-mass spectrometer (GC-MS) for fatty acid analysis

Procedure:

  • Oral Phase: Mix the TAG sample with SSF and incubate at 37°C for 5 minutes with gentle agitation.

  • Gastric Phase: Add SGF containing pepsin to the oral phase mixture. Adjust the pH to 3.0 and incubate at 37°C for 2 hours with continuous mixing.

  • Intestinal Phase: Transfer the gastric chyme to a new vessel. Add SIF containing pancreatin and bile salts. Maintain the pH at 7.0 using a pH-stat autotitrator with NaOH solution. Incubate at 37°C for 2 hours.

  • Lipid Extraction: At designated time points, stop the reaction and extract the lipids from the digestion mixture using a suitable solvent system.

  • Analysis: Analyze the extracted lipids to quantify the remaining TAGs, and the generated diacylglycerols, monoacylglycerols, and free fatty acids using GC-MS.

Protocol 2: Pancreatic Lipase Assay for Triacylglycerol Isomers

This assay measures the rate of hydrolysis of specific TAG isomers by pancreatic lipase, providing insights into their differential digestion.[7][8][9]

Materials:

  • Porcine pancreatic lipase

  • TAG isomer substrate emulsified with gum arabic

  • Tris-HCl buffer (pH 8.0)

  • Bile salts and colipase

  • Calcium chloride solution

  • pH-stat autotitrator or spectrophotometer with a suitable chromogenic substrate

  • Water bath at 37°C

Procedure:

  • Substrate Preparation: Prepare a stable emulsion of the TAG isomer in Tris-HCl buffer containing gum arabic.

  • Reaction Mixture: In a thermostated reaction vessel at 37°C, combine the emulsified substrate, buffer, bile salts, colipase, and calcium chloride.

  • Enzyme Addition: Initiate the reaction by adding a known amount of pancreatic lipase.

  • Measurement of Hydrolysis:

    • pH-Stat Method: Monitor the release of free fatty acids by titrating with a standardized NaOH solution to maintain a constant pH. The rate of NaOH addition is proportional to the lipase activity.

    • Spectrophotometric Method: If using a chromogenic substrate (e.g., p-nitrophenyl butyrate), monitor the increase in absorbance at the appropriate wavelength over time.

  • Data Analysis: Calculate the initial rate of hydrolysis for each TAG isomer.

Protocol 3: Oral Fat Tolerance Test (OFTT) and Chylomicron Analysis

This in vivo protocol is used to assess the postprandial metabolic response to the ingestion of specific TAG isomers in human subjects.[10][11][12]

Materials:

  • Test meal containing a standardized amount of the specific TAG isomer.

  • Intravenous catheters.

  • Centrifuge and ultracentrifuge.

  • Lipid analysis kits for TAG, cholesterol, and free fatty acids.

  • Equipment for GC-MS analysis of fatty acid composition.

Procedure:

  • Subject Preparation: Subjects fast for 12 hours overnight prior to the test. An intravenous catheter is inserted for repeated blood sampling.

  • Baseline Blood Sample: A fasting blood sample is collected.

  • Test Meal Ingestion: The subject consumes the test meal within a specified timeframe (e.g., 15-20 minutes).

  • Postprandial Blood Sampling: Blood samples are collected at regular intervals (e.g., 0, 1, 2, 3, 4, 6, and 8 hours) after the meal.

  • Plasma and Chylomicron Isolation: Plasma is separated from the blood samples by centrifugation. Chylomicrons are then isolated from the plasma by ultracentrifugation.

  • Lipid Analysis: Plasma and chylomicron fractions are analyzed for TAG, cholesterol, and free fatty acid concentrations. The fatty acid composition of the chylomicron TAGs is determined by GC-MS to confirm the absorption of the ingested TAG isomer.

  • Data Analysis: Plot the postprandial changes in lipid concentrations over time to determine the area under the curve (AUC) and peak concentrations for each TAG isomer.

Signaling Pathways and Metabolic Workflows

The differential metabolism of TAG isomers influences various signaling pathways and metabolic workflows. The following diagrams, created using Graphviz (DOT language), illustrate these complex relationships.

TAG_Digestion_Absorption Figure 1: Digestion and Absorption of Triacylglycerol Isomers TAG_sn13 TAG (SFA at sn-1,3) Lumen Intestinal Lumen TAG_sn13->Lumen TAG_sn2 TAG (SFA at sn-2) TAG_sn2->Lumen PancreaticLipase Pancreatic Lipase Lumen->PancreaticLipase FFA_sn13 Free Fatty Acids (from sn-1,3) PancreaticLipase->FFA_sn13 Hydrolysis MAG_sn2_UFA sn-2 MAG (UFA) PancreaticLipase->MAG_sn2_UFA Hydrolysis FFA_sn13_SFA Free Fatty Acids (SFA) PancreaticLipase->FFA_sn13_SFA Hydrolysis MAG_sn2_SFA sn-2 MAG (SFA) PancreaticLipase->MAG_sn2_SFA Hydrolysis Enterocyte Enterocyte FFA_sn13->Enterocyte Absorption MAG_sn2_UFA->Enterocyte Absorption FFA_sn13_SFA->Enterocyte Absorption MAG_sn2_SFA->Enterocyte Absorption Chylomicron_sn13 Chylomicrons Enterocyte->Chylomicron_sn13 Re-esterification Chylomicron_sn2 Chylomicrons Enterocyte->Chylomicron_sn2 Re-esterification Lymph Lymphatic System Chylomicron_sn13->Lymph Chylomicron_sn2->Lymph

Caption: Digestion and absorption pathway of TAG isomers.

Experimental_Workflow_OFTT Figure 2: Experimental Workflow for Oral Fat Tolerance Test Start Subject Fasting (12h) Baseline Baseline Blood Sample Start->Baseline Meal Ingestion of Test Meal (Structured TAG) Baseline->Meal Sampling Postprandial Blood Sampling (0-8 hours) Meal->Sampling Processing Plasma & Chylomicron Isolation (Ultracentrifugation) Sampling->Processing Analysis Lipid Analysis (TAG, FFA, Fatty Acid Composition) Processing->Analysis Data Data Interpretation (AUC, Peak Concentration) Analysis->Data

Caption: Workflow for an Oral Fat Tolerance Test (OFTT).

TAG_Metabolism_Signaling Figure 3: Influence of TAG Isomers on Postprandial Lipid Metabolism Dietary_TAG Dietary TAG Isomers Chylomicrons Chylomicron Composition Dietary_TAG->Chylomicrons Digestion & Absorption LPL Lipoprotein Lipase (LPL) Activity Chylomicrons->LPL Remnants Chylomicron Remnant Uptake (Liver) LPL->Remnants Hydrolysis Adipose Adipose Tissue Storage LPL->Adipose Uptake Oxidation Fatty Acid Oxidation LPL->Oxidation Uptake VLDL Hepatic VLDL Secretion Remnants->VLDL Plasma_Lipids Plasma Lipid Profile (TAG, Cholesterol) VLDL->Plasma_Lipids Adipose->Plasma_Lipids Release (NEFA) Oxidation->Plasma_Lipids

Caption: Overview of TAG isomer influence on lipid metabolism.

Conclusion and Future Directions

The stereospecific structure of triacylglycerols is a critical determinant of their nutritional and physiological functions. As this guide has detailed, the position of fatty acids on the glycerol backbone significantly impacts their digestion, absorption, and subsequent metabolic fate, ultimately influencing postprandial lipemia, cholesterol levels, and fatty acid bioavailability. The development and application of sophisticated analytical techniques and experimental models are continually advancing our understanding in this field.

For researchers, scientists, and drug development professionals, a thorough appreciation of TAG isomerism is essential. Future research should focus on:

  • Elucidating the long-term health effects of consuming specific TAG isomers and structured lipids.

  • Investigating the role of TAG isomers in the gut microbiome and its downstream metabolic consequences.

  • Developing novel structured lipids with enhanced bioavailability of beneficial fatty acids and targeted physiological effects for the prevention and management of metabolic diseases.

By continuing to explore the nuances of triacylglycerol structure and function, the scientific community can unlock new strategies for improving human health and nutrition.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 1,3-Dimyristoyl-2-oleoylglycerol (MOM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the laboratory synthesis of 1,3-Dimyristoyl-2-oleoylglycerol (MOM), a structured triglyceride with specific fatty acid positioning. The protocols outlined are based on established methodologies for the synthesis of analogous structured triglycerides and are intended to be adapted and optimized for specific laboratory conditions.

Introduction

This compound (MOM) is a triacylglycerol composed of a glycerol (B35011) backbone esterified with myristic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position. This specific arrangement of fatty acids confers unique physicochemical properties, making MOM a valuable compound in various research and development areas, including nutritional studies, drug delivery systems, and as an analytical standard. The controlled synthesis of MOM is crucial for investigating the metabolic fate and physiological effects of triglycerides with defined structures.

Two primary routes for the synthesis of structured triglycerides like MOM are chemical and enzymatic methods. Enzymatic synthesis, particularly through acidolysis, is often preferred due to its high specificity, milder reaction conditions, and reduced formation of by-products.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound based on typical results obtained for similar structured triglycerides. These values should be considered as a general guide and may vary depending on the specific experimental conditions.

Table 1: Estimated Reaction Parameters and Yields for the Enzymatic Synthesis of MOM

ParameterEstimated ValueNotes
Substrate Molar Ratio (Myristic Acid:Triolein) 2:1 to 12:1A higher excess of myristic acid can drive the reaction towards completion.
Enzyme Loading (weight % of total substrates) 5 - 10%Dependent on the activity of the immobilized lipase (B570770).
Reaction Temperature 60 - 75 °COptimal temperature depends on the specific lipase used.
Reaction Time 4 - 24 hoursMonitored by chromatography (TLC or HPLC).
Initial Yield of MOM in Crude Product 60 - 75%Based on the analysis of the reaction mixture before purification.

Table 2: Purification Efficiency and Final Product Characteristics

Purification Step / AnalysisParameterExpected ResultReference Method
Molecular Distillation Free Fatty Acid Removal> 99%Gas Chromatography (GC)
Acetone (B3395972) Fractionation Purity of MOM> 95%High-Performance Liquid Chromatography (HPLC)
Acetone Fractionation Recovery of MOM80 - 90%Gravimetric analysis
Final Product Characterization Fatty Acid CompositionMyristic Acid: ~66%, Oleic Acid: ~33%Gas Chromatography (GC) of FAMEs
Final Product Characterization Positional DistributionOleic Acid at sn-2 position13C Nuclear Magnetic Resonance (NMR)

Experimental Protocols

Protocol 1: Enzymatic Acidolysis for the Synthesis of this compound (MOM)

This protocol describes the synthesis of MOM via the acidolysis of triolein (B1671897) with myristic acid, catalyzed by a sn-1,3-specific immobilized lipase.

Materials:

  • Triolein (>98% purity)

  • Myristic Acid (>99% purity)

  • Immobilized sn-1,3-specific lipase (e.g., from Rhizomucor miehei or Thermomyces lanuginosus)

  • n-Hexane (analytical grade)

  • Acetone (analytical grade)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask or jacketed glass reactor

  • Magnetic stirrer with heating mantle or thermostatic water bath

  • Vacuum pump and vacuum gauge

  • Rotary evaporator

  • Filtration apparatus

  • Molecular distillation apparatus

  • Crystallization vessel

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine triolein and myristic acid at a molar ratio of 1:6.

    • For a solvent-free system, proceed to the next step. For a solvent-based system, add n-hexane to dissolve the substrates.

  • Enzymatic Reaction:

    • Add the immobilized lipase (typically 5-10% by weight of the total substrates).

    • The reaction mixture is incubated at 70°C with continuous stirring for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Enzyme Removal:

    • After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with n-hexane and potentially reused.

  • Purification:

    • Step 1: Removal of Free Fatty Acids:

      • The crude product is subjected to molecular distillation to remove unreacted myristic acid.

    • Step 2: Acetone Fractionation:

      • Dissolve the product from the previous step in acetone (e.g., 1:5 w/v ratio).

      • Cool the solution to crystallize the high-melting MOM fraction, separating it from the lower-melting by-products (unreacted triolein and other glycerides).

      • The crystallization temperature may need to be optimized, starting at a higher temperature and gradually lowering it.

      • Filter the crystallized MOM and wash with cold acetone.

      • Dry the purified MOM under vacuum.

Protocol 2: Characterization of this compound (MOM)

1. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the synthesized MOM and quantify its concentration.

  • System: HPLC with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

  • Column: A reverse-phase C18 column suitable for lipid analysis.

  • Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol.

2. Gas Chromatography (GC)

  • Purpose: To determine the fatty acid composition of the synthesized triglyceride.

  • System: GC with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for fatty acid methyl ester (FAME) analysis.

  • Sample Preparation: The MOM sample is transesterified to FAMEs using a methanolic sodium hydroxide (B78521) or boron trifluoride-methanol solution.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure and the positional distribution of the fatty acids on the glycerol backbone.

  • System: 1H and 13C NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl3). The chemical shift of the carbonyl carbon in the sn-2 position is distinct from those in the sn-1 and sn-3 positions in the 13C NMR spectrum, allowing for confirmation of the structure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reactants Triolein & Myristic Acid reaction Enzymatic Acidolysis (sn-1,3-specific lipase, 70°C, 8-12h) reactants->reaction filtration Enzyme Filtration reaction->filtration mol_dist Molecular Distillation (Remove Free Fatty Acids) filtration->mol_dist fractionation Acetone Fractionation (Isolate MOM) mol_dist->fractionation hplc HPLC (Purity) fractionation->hplc gc GC (Fatty Acid Composition) fractionation->gc nmr NMR (Positional Isomers) fractionation->nmr

Caption: Experimental workflow for the synthesis of this compound.

triacylglycerol_biosynthesis g3p Glycerol-3-Phosphate gpat GPAT g3p->gpat lpa Lysophosphatidic Acid agpat AGPAT lpa->agpat pa Phosphatidic Acid pap PAP pa->pap dag Diacylglycerol (DAG) dgat DGAT dag->dgat tag Triacylglycerol (TAG) gpat->lpa Acyl-CoA agpat->pa Acyl-CoA pap->dag Pi dgat->tag Acyl-CoA

Caption: The Kennedy pathway for de novo triacylglycerol biosynthesis.

Application Notes and Protocols for the Enzymatic Synthesis of 1,3-Dimyristoyl-2-oleoylglycerol (MLO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of 1,3-Dimyristoyl-2-oleoylglycerol (MLO), a structured lipid with potential applications in nutrition and drug delivery. The chemoenzymatic synthesis of structured lipids offers high regioselectivity, avoiding the formation of complex isomeric mixtures often encountered in chemical synthesis. This methodology is crucial for producing structurally well-defined lipids necessary for investigating their biological functions and for formulation development.

Introduction to Enzymatic Synthesis of Structured Lipids

The enzymatic synthesis of structured lipids like MLO typically involves the use of sn-1,3-specific lipases. These enzymes catalyze the exchange of fatty acids at the sn-1 and sn-3 positions of a glycerol (B35011) backbone, while leaving the fatty acid at the sn-2 position intact. The two primary enzymatic methods for synthesizing MLO are acidolysis and interesterification.

  • Acidolysis: This reaction involves the exchange of fatty acids between a triacylglycerol (TAG) rich in oleic acid at the sn-2 position (such as triolein (B1671897) or high-oleic sunflower oil) and myristic acid.

  • Interesterification: This method uses an ester of myristic acid, such as myristic acid ethyl ester, to exchange with the fatty acids on the glycerol backbone of an oleic acid-rich oil.

Immobilized lipases are often preferred as they can be easily recovered and reused, making the process more cost-effective and suitable for industrial applications. Lipases from Thermomyces lanuginosus (TLL) and Rhizomucor miehei (RML) are commonly used due to their sn-1,3-specificity.

Data Presentation

The following tables summarize quantitative data for the enzymatic synthesis of structured lipids analogous to MLO, providing a reference for expected outcomes.

Table 1: Reaction Parameters for Lipase-Catalyzed Synthesis of Structured Lipids

ParameterAcidolysisInteresterificationReference
Lipase (B570770) Immobilized Thermomyces lanuginosus lipase (Lipozyme TL IM)Immobilized Rhizomucor miehei lipase (Lipozyme RM IM)[1][2]
Substrates Triolein and Myristic AcidHigh Oleic Sunflower Oil and Myristic Acid Ethyl Ester[1][3]
Substrate Molar Ratio (Oil:Acyl Donor) 1:2 to 1:101:3 to 1:5[1][4]
Enzyme Load (% w/w of substrates) 5% - 15%10% - 30%[5][6]
Reaction Temperature (°C) 50 - 6550 - 60[1][4]
Reaction Time (hours) 4 - 246 - 48[1][3][4]
Solvent Solvent-free or n-hexaneSolvent-free or n-hexane[1][4]

Table 2: Analytical Parameters for the Characterization of Structured Lipids by HPLC

ParameterExpected Value/RangeReference
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[7][8][9]
Mobile Phase Acetonitrile/Isopropanol Gradient[7][9]
Detector Evaporative Light Scattering Detector (ELSD) or UV (205 nm)[7][10][11]
Linearity (R²) ≥ 0.995[7][9]
Limit of Detection (LOD) 0.2 - 0.7 µg/mL[10][11]
Limit of Quantification (LOQ) 0.6 - 1.9 µg/mL[10][11]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound via Acidolysis

This protocol describes the synthesis of MLO using an immobilized sn-1,3-specific lipase to catalyze the acidolysis of triolein with myristic acid.

Materials:

  • Triolein (high purity)

  • Myristic acid

  • Immobilized Thermomyces lanuginosus lipase (e.g., Lipozyme TL IM)

  • n-Hexane (HPLC grade)

  • Sodium hydroxide (B78521) solution (0.5 M in ethanol)

  • Phenolphthalein indicator

  • Diatomaceous earth

Procedure:

  • Reaction Setup: In a temperature-controlled shaker, combine triolein and myristic acid at a molar ratio of 1:4. For a lab-scale reaction, this could be, for example, 8.85 g of triolein (10 mmol) and 9.14 g of myristic acid (40 mmol).

  • Solvent Addition (Optional): If a solvent system is used, add n-hexane to dissolve the substrates (e.g., 50 mL). For a solvent-free system, proceed to the next step.

  • Enzyme Addition: Add the immobilized lipase at a concentration of 10% (w/w) of the total substrate weight. In the example above, this would be 1.8 g of Lipozyme TL IM.

  • Incubation: Incubate the reaction mixture at 60°C with continuous agitation (e.g., 200 rpm) for 12 hours.

  • Reaction Termination: Stop the reaction by filtering the immobilized enzyme from the mixture using a Büchner funnel with filter paper. The enzyme can be washed with n-hexane and dried for reuse.

  • Removal of Unreacted Fatty Acids: To the filtered reaction mixture, add an equal volume of 0.5 M ethanolic NaOH solution and a few drops of phenolphthalein. Titrate until a faint pink color persists to neutralize the unreacted myristic acid.

  • Purification:

    • Add water to the mixture to facilitate phase separation. The upper organic layer contains the synthesized MLO.

    • Wash the organic layer several times with warm water to remove the soap and residual ethanol.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude MLO.

  • Further Purification (Optional): For higher purity, the crude product can be purified by column chromatography on silica (B1680970) gel or by molecular distillation.

Protocol 2: Purification of this compound by Column Chromatography

This protocol describes the purification of MLO from the crude reaction mixture.

Materials:

  • Crude MLO

  • Silica gel (60-120 mesh)

  • n-Hexane (HPLC grade)

  • Diethyl ether (HPLC grade)

Procedure:

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in n-hexane.

  • Sample Loading: Dissolve the crude MLO in a minimal amount of n-hexane and load it onto the column.

  • Elution:

    • Elute the column with n-hexane to remove non-polar byproducts.

    • Gradually increase the polarity of the mobile phase by adding diethyl ether to the n-hexane. A typical gradient could be from 1% to 10% diethyl ether in n-hexane.

    • Collect fractions and monitor the composition of each fraction by thin-layer chromatography (TLC).

  • Fraction Pooling and Solvent Evaporation: Pool the fractions containing pure MLO and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 3: Analysis of this compound by HPLC

This protocol outlines the analysis of the synthesized MLO to determine its purity and composition.

Materials:

  • Purified MLO

  • This compound standard

  • Hexane (B92381) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Isopropanol (HPLC grade)

  • 0.45 µm PTFE syringe filters

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the purified MLO into a 10 mL volumetric flask.

    • Dissolve the sample in hexane and make up to the mark to create a 1 mg/mL stock solution.

    • Dilute the stock solution with the initial mobile phase (e.g., Acetonitrile/Isopropanol 70:30 v/v) to a final concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • HPLC System and Conditions:

    • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

    • Column: C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically used. For example:

      • Solvent A: Acetonitrile

      • Solvent B: Isopropanol

      • Gradient: Start with 70% A and 30% B, hold for 5 minutes, then linearly increase to 50% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • ELSD Settings: Nebulizer Temperature: 30°C, Evaporator Temperature: 50°C, Gas Flow Rate (Nitrogen): 1.5 L/min.

  • Quantification:

    • Prepare a calibration curve using the this compound standard at several concentrations.

    • Inject the prepared sample and identify the MLO peak by comparing its retention time with the standard.

    • Quantify the amount of MLO in the sample using the calibration curve.

Visualizations

Enzymatic_Synthesis_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis substrates Substrates (Triolein & Myristic Acid) reaction Lipase-Catalyzed Acidolysis substrates->reaction filtration Enzyme Filtration reaction->filtration enzyme Immobilized Lipase (e.g., Lipozyme TL IM) enzyme->reaction neutralization Neutralization of Free Fatty Acids filtration->neutralization extraction Solvent Extraction neutralization->extraction column_chrom Column Chromatography extraction->column_chrom product Purified this compound column_chrom->product hplc HPLC Analysis characterization Product Characterization (Purity & Composition) hplc->characterization product->hplc

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Logical_Relationship cluster_product Product Outcome title Key Considerations for Successful Synthesis specificity sn-1,3 Specificity yield High Yield specificity->yield immobilization Immobilization for Reusability immobilization->yield ratio Substrate Molar Ratio ratio->yield temp Optimal Temperature temp->yield time Reaction Time time->yield purity High Purity yield->purity

References

Application Notes and Protocols for the Purification of 1,3-Dimyristoyl-2-oleoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimyristoyl-2-oleoylglycerol is a specific structured triacylglycerol (TAG) with myristic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position. This defined molecular structure makes it a valuable component in the development of various pharmaceutical and research applications, including lipid-based drug delivery systems. The purity of this compound is critical for its performance and safety in these applications. This document provides detailed protocols for the purification of this compound from a crude synthesis mixture, focusing on solvent fractionation with acetone (B3395972).

Common impurities in crude this compound mixtures include unreacted starting materials like free fatty acids, as well as byproduct triacylglycerols, diacylglycerols (DAGs), and monoacylglycerols (MAGs).[1] The purification strategy outlined here involves a multi-step process to effectively remove these impurities.

Data Presentation

The following table summarizes expected quantitative data for the purification of a structured triacylglycerol, based on a two-step purification process involving molecular distillation and acetone fractionation for a similar compound, 1,3-distearoyl-2-oleoylglycerol.[1][2] The final purity and yield for this compound will be dependent on the specific conditions of the synthesis and the precise execution of the purification protocol.

ParameterMethodExpected ValueReference
PurityHPLC/GC-MS> 95%Inferred from[1][2]
RecoveryGravimetric~85%[1][2]
Free Fatty Acid RemovalMolecular DistillationComplete Removal[1][2]

Experimental Protocols

This section details the methodologies for the key experiments in the purification of this compound.

Protocol 1: Removal of Free Fatty Acids by Molecular Distillation

This initial step is crucial for removing volatile impurities, primarily free fatty acids (FFAs), from the crude reaction mixture.[1]

Materials:

  • Crude this compound mixture

  • Molecular distillation apparatus

Procedure:

  • Degas the crude lipid mixture to remove any dissolved gases.

  • Introduce the crude mixture into the molecular distillation unit.

  • Set the evaporator temperature and vacuum to levels appropriate for the separation of myristic and oleic acids from the triacylglycerol. Precise conditions should be determined based on the specific equipment and the composition of the crude mixture.

  • Collect the distillate, which will be enriched in free fatty acids.

  • The residue will be the triacylglycerol fraction, now depleted of FFAs.

Protocol 2: Two-Stage Acetone Fractionation

Solvent fractionation is a key technique for enriching the desired symmetric TAG.[3] This method relies on the differential solubility of various triacylglycerols in acetone at controlled temperatures.[3] By carefully manipulating the temperature, higher-melting point TAGs like this compound can be selectively crystallized and separated from lower-melting point impurities.[3]

Materials:

  • FFA-free crude this compound

  • Acetone (analytical grade)

  • Jacketed crystallization vessel with temperature control and agitation

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Vacuum oven

Procedure:

First Stage Fractionation:

  • Dissolution: In the crystallization vessel, dissolve the FFA-free crude mixture in acetone. A common starting ratio is 1:5 to 1:7 (w/v) of lipid to acetone.[3][4] Heat the mixture to 50-60°C with gentle stirring until the lipid is completely dissolved.[3]

  • Crystallization: Cool the solution to a target temperature of approximately 10-15°C. The optimal temperature may need to be determined empirically. Maintain this temperature for 4-6 hours with gentle agitation to allow for the crystallization of the higher-melting point fraction.[3]

  • Filtration: Filter the resulting slurry through the Buchner funnel to separate the crystallized solid (stearin fraction) from the liquid (olein fraction).

  • Washing: Wash the collected solid cake with a small amount of pre-chilled acetone (at the crystallization temperature) to remove any residual dissolved impurities.[3]

  • Drying: Dry the solid fraction in a vacuum oven at a temperature below its melting point (e.g., 40-50°C) until all the acetone has evaporated.[3]

Second Stage Fractionation:

  • Re-dissolution: Dissolve the dried solid from the first stage in fresh acetone at a similar ratio as the first stage. Heat to ensure complete dissolution.

  • Crystallization: Cool the solution to a slightly higher temperature than the first stage, for instance, 15-20°C. This helps to further refine the product by removing more of the lower-melting triglycerides.[1] Hold at this temperature for 4-6 hours with gentle agitation.

  • Filtration and Drying: Repeat the filtration, washing, and drying steps as described in the first stage.

The final dried solid is the purified this compound.

Protocol 3: Purity Analysis by HPLC-ELSD

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) is a suitable method for analyzing the purity of the final product as triacylglycerols lack a strong UV chromophore.[5]

Materials:

  • Purified this compound

  • HPLC system with ELSD detector

  • C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]

  • Hexane, Acetonitrile, Isopropanol (HPLC grade)

  • 0.45 µm PTFE syringe filters

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the purified product into a 10 mL volumetric flask. Dissolve and make up to volume with hexane. Further dilute an aliquot of this stock solution with the initial mobile phase composition to a final concentration of approximately 1 mg/mL.[5] Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[5]

  • HPLC Conditions:

    • Mobile Phase: A gradient of Acetonitrile (A) and Isopropanol (B). A typical gradient might start at 70:30 (A:B) and increase in the proportion of B over the run to elute more retained compounds.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • ELSD Settings: Nebulizer temperature and gas flow should be optimized for the mobile phase composition.

  • Analysis: Inject the prepared sample and analyze the resulting chromatogram. The purity can be determined by the relative peak area of the this compound peak compared to any impurity peaks.

Mandatory Visualization

PurificationWorkflow Crude Crude this compound Distillation Molecular Distillation Crude->Distillation FFA_Free FFA-Free Crude Product Distillation->FFA_Free Dissolution1 Dissolution in Acetone (50-60°C) FFA_Free->Dissolution1 Crystallization1 Crystallization (10-15°C, 4-6h) Dissolution1->Crystallization1 Filtration1 Filtration Crystallization1->Filtration1 Stearin1 First Stearin Fraction (Solid) Filtration1->Stearin1 Solid Olein1 First Olein Fraction (Liquid Waste) Filtration1->Olein1 Liquid Drying1 Vacuum Drying Stearin1->Drying1 DriedStearin1 Dried First Stearin Fraction Drying1->DriedStearin1 Dissolution2 Re-dissolution in Acetone DriedStearin1->Dissolution2 Crystallization2 Crystallization (15-20°C, 4-6h) Dissolution2->Crystallization2 Filtration2 Filtration Crystallization2->Filtration2 Stearin2 Second Stearin Fraction (Solid) Filtration2->Stearin2 Solid Olein2 Second Olein Fraction (Liquid Waste) Filtration2->Olein2 Liquid Drying2 Vacuum Drying Stearin2->Drying2 FinalProduct Purified this compound Drying2->FinalProduct

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the HPLC Analysis of 1,3-Dimyristoyl-2-oleoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimyristoyl-2-oleoylglycerol (MOM) is a specific triacylglycerol (TAG) of interest in various fields, including pharmaceuticals, food science, and materials research. Accurate and reliable quantification of MOM is crucial for quality control, formulation development, and metabolic studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the separation and quantification of individual TAGs.

This document provides a detailed application note and protocol for the analysis of MOM using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

Principle of the Method

The separation of this compound is achieved using a C18 reversed-phase column. This technique separates triglycerides based on their hydrophobicity, which is determined by the chain length and degree of unsaturation of their constituent fatty acids. A gradient elution with a mobile phase composed of a weak solvent (e.g., acetonitrile) and a stronger solvent (e.g., isopropanol (B130326) or acetone) allows for the effective separation of a broad range of triglycerides.

Due to the absence of a strong UV chromophore in triglycerides, universal detectors like ELSD or CAD are employed. These detectors are mass-sensitive and provide a response proportional to the amount of analyte present, making them ideal for the quantitative analysis of lipids.

Experimental Protocols

Sample Preparation

Proper sample preparation is paramount for achieving accurate and reproducible HPLC results. The following protocol is recommended for the preparation of samples containing this compound.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of high-purity this compound standard.

    • Dissolve the standard in 10 mL of hexane (B92381) to prepare a stock solution of 1 mg/mL.

    • Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., Acetonitrile (B52724)/Isopropanol 70:30 v/v) to create a series of calibration standards ranging from approximately 0.05 to 1.0 mg/mL.

  • Sample Preparation (from an oil or fat matrix):

    • Accurately weigh approximately 100 mg of the oil or fat sample into a 10 mL volumetric flask.

    • Dissolve the sample in hexane and make up to the mark.

    • Dilute this stock solution with the initial mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC-ELSD/CAD System and Conditions

HPLC System: A binary or quaternary HPLC system equipped with a degasser, autosampler, and column oven is suitable for this analysis.

ParameterRecommended Conditions
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Acetonitrile
Mobile Phase B Isopropanol or Acetone
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 - 20 µL
Detector Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
ELSD Settings Nebulizer Temperature: 30-40 °CEvaporator Temperature: 50-60 °CGas Flow Rate (Nitrogen): 1.5-2.0 L/min
CAD Settings Follow manufacturer's recommendations for optimal signal-to-noise.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound. Note that specific values may vary depending on the exact instrumentation and conditions used.

ParameterExpected Value/Range
Retention Time of MOM Approximately 15-25 minutes (highly dependent on the specific gradient and column chemistry)
Linearity (R²) ≥ 0.995
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weighing of Sample/Standard dissolve Dissolution in Hexane weigh->dissolve dilute Dilution with Mobile Phase dissolve->dilute filter Filtration (0.45 µm) dilute->filter injection Injection filter->injection hplc HPLC System separation C18 Reversed-Phase Separation hplc->separation injection->hplc detection ELSD/CAD Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve integration->calibration quantification Quantification of MOM calibration->quantification

Workflow for HPLC analysis of MOM.

Discussion

The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and isopropanol/acetone allows for excellent separation of MOM from other lipid species. The choice of ELSD or CAD is critical for sensitive detection, as triglycerides do not possess a UV chromophore.

For method validation, it is essential to establish linearity, accuracy, precision, and the limits of detection and quantification using a certified reference standard of this compound. The provided quantitative data in the table serves as a general guideline for expected performance. The actual retention time of MOM will depend on the specific column dimensions, particle size, and the precise gradient profile employed. Therefore, it is recommended to optimize the chromatographic conditions for the specific instrumentation being used.

Application Note: 1H and 13C NMR Analysis of 1,3-Dimyristoyl-2-oleoylglycerol (MOM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1,3-Dimyristoyl-2-oleoylglycerol (MOM), a mixed-acid triacylglycerol. The described methodologies cover sample preparation, NMR data acquisition, and spectral analysis. Predicted chemical shift assignments for both ¹H and ¹³C NMR are presented in comprehensive tables to facilitate the structural characterization and purity assessment of this lipid. This document is intended to serve as a practical guide for researchers in lipidomics, drug formulation, and materials science.

Introduction

This compound is a triglyceride containing two saturated myristic acid chains at the sn-1 and sn-3 positions and one monounsaturated oleic acid chain at the sn-2 position of the glycerol (B35011) backbone. The structural analysis of such mixed-acid triglycerides is crucial for understanding their physicochemical properties and biological functions. NMR spectroscopy is a powerful non-destructive technique that provides detailed information about molecular structure. This note outlines the application of ¹H and ¹³C NMR for the comprehensive analysis of MOM.

Data Presentation

The following tables summarize the predicted chemical shifts for this compound. These values are based on the analysis of structurally similar compounds and established chemical shift ranges for triacylglycerols.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃.

ProtonsMultiplicityPredicted Chemical Shift (δ, ppm)
Glycerol CH₂ (sn-1, sn-3)dd4.29
Glycerol CH₂ (sn-1, sn-3)dd4.15
Glycerol CH (sn-2)m5.27
Oleoyl CH=CHm5.34
Myristoyl/Oleoyl α-CH₂t2.31
Oleoyl Allylic CH₂m2.01
Myristoyl/Oleoyl β-CH₂m1.61
Myristoyl/Oleoyl (CH₂)nbr s1.25 - 1.30
Myristoyl/Oleoyl CH₃t0.88

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃.

CarbonsPredicted Chemical Shift (δ, ppm)
Myristoyl/Oleoyl C=O173.3 (sn-1,3), 172.9 (sn-2)
Oleoyl CH=CH129.7 - 130.0
Glycerol CH (sn-2)68.9
Glycerol CH₂ (sn-1, sn-3)62.1
Myristoyl/Oleoyl α-CH₂34.0 - 34.2
Myristoyl/Oleoyl ω-2 CH₂31.9
Myristoyl/Oleoyl (CH₂)n29.1 - 29.7
Oleoyl Allylic CH₂27.2
Myristoyl/Oleoyl β-CH₂24.9
Myristoyl/Oleoyl ω-1 CH₂22.7
Myristoyl/Oleoyl CH₃14.1

Experimental Protocols

Sample Preparation

A standard protocol for preparing lipid samples for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh 10-50 mg of this compound for ¹³C NMR and 2-10 mg for ¹H NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6-1.0 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a common solvent for lipids due to its excellent dissolving power and the presence of a residual proton signal (δ ≈ 7.26 ppm) and a carbon signal (δ ≈ 77.16 ppm) that can be used for spectral referencing.

  • Solubilization: Vortex the sample for 30 seconds to ensure complete dissolution. Gentle warming may be applied if necessary, but care should be taken to avoid solvent evaporation.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid signal broadening.[1]

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 or 500 MHz spectrometer.

¹H NMR Spectroscopy:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration.

  • Number of Scans: 8-16 scans are typically sufficient for a concentrated sample.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds. For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T₁) is recommended.

  • Number of Scans: 1024 or more scans may be required due to the low natural abundance of the ¹³C isotope.

  • Temperature: 298 K (25 °C).

Mandatory Visualization

The following diagram illustrates the general workflow for the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis weigh Weigh MOM dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr process Spectral Processing (Phasing, Baseline Correction) h1_nmr->process c13_nmr->process assign Peak Assignment process->assign report Reporting assign->report logical_relationship cluster_data NMR Spectral Data cluster_knowledge Reference Knowledge cluster_assignment Assignment Process cluster_output Final Output h1_spectrum 1H NMR Spectrum assign_glycerol Assign Glycerol Backbone Signals h1_spectrum->assign_glycerol assign_olefinic Assign Olefinic Signals h1_spectrum->assign_olefinic assign_acyl Assign Acyl Chain Signals h1_spectrum->assign_acyl c13_spectrum 13C NMR Spectrum c13_spectrum->assign_glycerol c13_spectrum->assign_olefinic c13_spectrum->assign_acyl chem_shifts Known Chemical Shift Ranges (e.g., esters, alkenes, alkanes) chem_shifts->assign_glycerol chem_shifts->assign_olefinic analogues Spectra of Analogous Compounds (e.g., other triacylglycerols) analogues->assign_acyl final_assignment Complete Structural Assignment assign_glycerol->final_assignment assign_olefinic->final_assignment assign_acyl->final_assignment

References

Application Notes and Protocols for the Use of 1,3-Dimyristoyl-2-oleoylglycerol as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate and precise quantification of lipid species is paramount for understanding their roles in health and disease. Mass spectrometry-based lipidomics has become a powerful tool for the comprehensive analysis of lipids in complex biological samples. However, variations in sample preparation, extraction efficiency, and instrument response can introduce significant errors in quantification. The use of a suitable internal standard (IS) is crucial to correct for these variations and ensure data reliability.[1][2][3]

1,3-Dimyristoyl-2-oleoylglycerol, a triacylglycerol (TAG) with the notation TG(14:0/18:1/14:0), serves as an excellent internal standard for the quantification of a wide range of triacylglycerols in lipidomics studies. Its well-defined structure, consisting of two myristic acid (14:0) chains at the sn-1 and sn-3 positions and an oleic acid (18:1) chain at the sn-2 position, provides a distinct mass spectrometric signature. As it is not typically endogenous in high abundance in most mammalian biological samples, its addition at a known concentration allows for accurate normalization of endogenous TAG species.

These application notes provide a comprehensive guide for the utilization of this compound as an internal standard in lipidomics workflows, including detailed experimental protocols and data analysis guidelines.

Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is essential for its effective application.

PropertyValueReference
Synonyms TG(14:0/18:1/14:0), 1,3-Myristin-2-Olein[4]
Molecular Formula C₄₉H₉₂O₆[4]
Molecular Weight 777.26 g/mol [4]
Physical State Solid
Purity Commercially available at ≥98%[4]
Storage -20°C for long-term stability[4]

Experimental Protocols

Preparation of Internal Standard Stock Solution

A precise and accurate stock solution of the internal standard is fundamental for quantitative analysis.

Materials:

  • This compound (≥98% purity)

  • Chloroform/Methanol (2:1, v/v), LC-MS grade

Procedure:

  • Accurately weigh a precise amount (e.g., 10 mg) of this compound.

  • Dissolve the weighed standard in a known volume of chloroform/methanol (2:1, v/v) to achieve a final concentration of 1 mg/mL.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in an amber glass vial at -20°C.

Lipid Extraction from Biological Samples (Folch Method)

The Folch method is a widely used protocol for the extraction of total lipids from biological matrices.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • This compound internal standard working solution (e.g., 10 µg/mL in chloroform/methanol 2:1)

  • Chloroform, LC-MS grade

  • Methanol, LC-MS grade

  • 0.9% NaCl solution (or 0.88% KCl)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Procedure:

  • To a glass centrifuge tube, add a known volume of the biological sample (e.g., 100 µL of plasma).

  • Add a precise volume of the this compound internal standard working solution. The amount should be chosen to be within the linear range of the assay and comparable to the expected concentration of the analytes of interest.

  • Add 20 volumes of chloroform/methanol (2:1, v/v) to the sample (e.g., 2 mL for 100 µL of plasma).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL for 2 mL of solvent mixture) to induce phase separation.

  • Vortex for another 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Two distinct phases will be formed: an upper aqueous phase and a lower organic phase containing the lipids.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol/chloroform 9:1, v/v).

Experimental Workflow for Lipid Extraction and Analysis

G Lipidomics Workflow with Internal Standard cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with This compound (IS) Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Drydown Dry Extract (Nitrogen Evaporation) Extraction->Drydown Reconstitution Reconstitute in LC-MS compatible solvent Drydown->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS DataProcessing Data Processing (Peak Integration) LCMS->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification

Caption: A generalized workflow for quantitative lipidomics using an internal standard.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical platform for targeted lipid quantification.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

LC Conditions:

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium (B1175870) Acetate

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 99% B

    • 12-15 min: Hold at 99% B

    • 15.1-18 min: Return to 30% B and re-equilibrate

MS/MS Conditions (Positive ESI Mode):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Multiple Reaction Monitoring (MRM): The selection of precursor and product ions is critical for specificity and sensitivity. For triacylglycerols, the ammonium adduct ([M+NH₄]⁺) is commonly monitored. Fragmentation typically results in the neutral loss of one of the fatty acid chains.

MRM Transition for this compound (Internal Standard):

CompoundPrecursor Ion ([M+NH₄]⁺)Product IonDescription
TG(14:0/18:1/14:0) m/z 794.7 m/z 551.5 Neutral loss of Myristic Acid (C14:0) + NH₃

Note: The precursor ion m/z is calculated for the ammonium adduct. The product ion corresponds to the diacylglycerol fragment remaining after the loss of one of the myristic acid chains.

Data Presentation and Quantification

Accurate quantification is achieved by constructing a calibration curve using a series of standards containing a known concentration of the analyte of interest and a constant concentration of the internal standard.

Illustrative Calibration Curve Data

The following table provides an example of data that would be generated for a calibration curve of a hypothetical triacylglycerol analyte, TG(16:0/18:1/18:2), using TG(14:0/18:1/14:0) as the internal standard.

Analyte Conc. (µg/mL)IS Conc. (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.11.01,52015,1000.101
0.51.07,65015,2500.502
1.01.015,30015,1801.008
5.01.075,80015,2104.984
10.01.0151,50015,15010.000
25.01.0378,00015,12025.000
50.01.0755,00015,10050.000

A calibration curve is then generated by plotting the Peak Area Ratio against the Analyte Concentration. The concentration of the analyte in unknown samples is determined by calculating its peak area ratio to the internal standard and interpolating the concentration from the linear regression of the calibration curve.

Signaling Pathway Involvement

Triacylglycerol metabolism is a central process in cellular energy homeostasis and is intricately regulated by various signaling pathways. The biosynthesis of triacylglycerols, where this compound would be synthesized, follows the glycerolipid synthesis pathway.

Triacylglycerol Biosynthesis Pathway

G Glycerolipid Synthesis Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyl-CoA PA Phosphatidic Acid LPA->PA Acyl-CoA DAG Diacylglycerol PA->DAG Pi TAG Triacylglycerol (e.g., this compound) DAG->TAG Acyl-CoA GPAT GPAT GPAT->LPA AGPAT AGPAT AGPAT->PA PAP PAP (Lipin) PAP->DAG DGAT DGAT DGAT->TAG

Caption: The de novo synthesis pathway of triacylglycerols from glycerol-3-phosphate.

This pathway illustrates the sequential acylation of a glycerol (B35011) backbone, leading to the formation of triacylglycerols. Understanding this pathway is crucial for interpreting lipidomics data and for developing therapeutic strategies targeting lipid metabolism.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of triacylglycerols in complex biological matrices. The detailed protocols and application notes presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this standard in their lipidomics workflows. Accurate quantification of triacylglycerols is essential for advancing our understanding of their role in health and disease, and for the development of novel diagnostic and therapeutic strategies.

References

Application Notes and Protocols for 1,3-Dimyristoyl-2-oleoylglycerol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimyristoyl-2-oleoylglycerol is a mixed triglyceride containing two myristic acid moieties at the sn-1 and sn-3 positions and one oleic acid moiety at the sn-2 position of the glycerol (B35011) backbone. As a specific triacylglycerol, it serves as a valuable tool for investigating various aspects of lipid metabolism, cellular energy storage, and the impact of specific fatty acid compositions on cellular functions. Proper preparation of this compound for cell culture applications is critical to ensure its bioavailability and to obtain reliable and reproducible experimental results. Due to its hydrophobic nature, this triglyceride is practically insoluble in aqueous culture media, necessitating the use of specific dissolution protocols.

This document provides detailed application notes and protocols for the dissolution and use of this compound in cell culture experiments. It includes methodologies for preparing stock solutions using organic solvents or creating stable emulsions, guidelines for determining appropriate working concentrations, and an overview of relevant cellular uptake and metabolic pathways.

Data Presentation

The successful application of this compound in cell culture is highly dependent on achieving a stable and bioavailable formulation. The following table summarizes key quantitative parameters for the preparation and application of this triglyceride. It is important to note that optimal concentrations and conditions should be determined empirically for each cell line and experimental setup.

ParameterValue/RangeNotes
Solubility
    ChloroformSlightly soluble[1]Not suitable for direct cell culture application.
    MethanolSlightly soluble[1]Not suitable for direct cell culture application.
    Ethanol (B145695)Soluble (with heating)A common solvent for preparing stock solutions of lipids.[2]
    DMSOSolubleAn alternative solvent for stock solutions; may have biological effects.
Stock Solution Concentration 10-50 mg/mLHigher concentrations may be achievable depending on the solvent.
Working Concentration in Culture 10-100 µg/mLThis is a general range for similar triglycerides; cytotoxicity should be assessed.[2]
Final Solvent Concentration < 0.5% (v/v)To minimize solvent-induced cytotoxicity.[2]
Incubation Time 6 - 48 hoursDependent on the specific experimental goals.[3]

Experimental Protocols

Due to the poor aqueous solubility of this compound, two primary methods are recommended for its preparation for cell culture use: dissolution in an organic solvent or formation of a stable emulsion.

Protocol 1: Dissolution using an Organic Solvent (Ethanol or DMSO)

This protocol is suitable for experiments where a carrier solvent is acceptable.

Materials:

  • This compound

  • Ethanol (200 proof, sterile) or DMSO (cell culture grade)

  • Sterile microcentrifuge tubes or glass vials

  • Water bath or heating block

  • Vortex mixer

  • Complete cell culture medium, pre-warmed to 37°C

Procedure:

  • Stock Solution Preparation:

    • Weigh the desired amount of this compound in a sterile tube or vial.

    • Add the appropriate volume of sterile ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Warm the mixture to 37-50°C and vortex vigorously until the triglyceride is completely dissolved. Gentle sonication can also be used to aid dissolution.

    • Store the stock solution at -20°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw the stock solution at room temperature or in a 37°C water bath.

    • Vortex the stock solution to ensure homogeneity.

    • Prepare the final working concentration by diluting the stock solution directly into pre-warmed complete cell culture medium. It is crucial to add the stock solution dropwise while gently vortexing or swirling the medium to facilitate dispersion and prevent precipitation.

    • Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid cytotoxicity.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of the organic solvent (ethanol or DMSO) to the complete cell culture medium.

  • Application to Cells:

    • Aspirate the existing medium from the cultured cells.

    • Add the freshly prepared medium containing this compound or the vehicle control to the cells.

    • Incubate the cells for the desired duration under standard culture conditions (e.g., 37°C, 5% CO₂).

Protocol 2: Preparation of a Triglyceride Emulsion using a Surfactant

This protocol is recommended when the presence of an organic solvent is a concern or for achieving a more stable dispersion in the aqueous medium.

Materials:

  • This compound

  • Pluronic F-68 (cell culture grade) or another suitable non-ionic surfactant

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Probe sonicator or high-pressure homogenizer

  • Sterile filter (0.22 µm)

Procedure:

  • Preparation of Surfactant Solution:

    • Prepare a 10% (w/v) stock solution of Pluronic F-68 in sterile PBS or water.

    • Sterilize the solution by passing it through a 0.22 µm filter.

  • Emulsion Formation:

    • Melt the this compound by warming it to just above its melting point.

    • In a sterile container, add the melted triglyceride to the pre-warmed Pluronic F-68 solution (a common starting ratio is 1:10 w/w of triglyceride to surfactant).

    • Immediately sonicate the mixture using a probe sonicator on ice to prevent overheating. Sonication should be performed in short bursts until a homogenous, milky emulsion is formed. Alternatively, a high-pressure homogenizer can be used for a more uniform particle size.

  • Sterilization and Storage:

    • The resulting emulsion can be sterilized by filtration through a 0.22 µm filter. Note that this may not be suitable for all emulsion preparations, and aseptic techniques during preparation are crucial.

    • Store the sterile emulsion at 4°C. Stability should be monitored, and the emulsion should be gently mixed before use.

  • Working Solution Preparation:

    • Add the desired volume of the triglyceride emulsion to the pre-warmed complete cell culture medium to achieve the final working concentration.

  • Control:

    • Prepare a control medium containing the same final concentration of the Pluronic F-68 solution without the triglyceride.

Mandatory Visualization

experimental_workflow cluster_prep Preparation of this compound cluster_culture Cell Culture Application cluster_control Controls prep_tg Weigh this compound dissolve Dissolve in Ethanol/DMSO or Emulsify with Pluronic F-68 prep_tg->dissolve stock Prepare Stock Solution (e.g., 10 mg/mL) dissolve->stock dilute Dilute Stock to Working Concentration in Medium stock->dilute add_to_cells Add to Cultured Cells dilute->add_to_cells incubate Incubate (6-48h) add_to_cells->incubate analyze Analyze Cellular Response incubate->analyze vehicle Vehicle Control (Solvent/Surfactant Only) vehicle->add_to_cells untreated Untreated Cells untreated->analyze

Caption: Experimental workflow for the preparation and application of this compound in cell culture.

signaling_pathway tg_ext This compound (Extracellular) lipase Lipoprotein Lipase (LPL) tg_ext->lipase uptake Fatty Acid and Monoglyceride Uptake lipase->uptake tg_int Intracellular Triglyceride (Lipid Droplets) uptake->tg_int Re-esterification hydrolysis Hydrolysis tg_int->hydrolysis er_stress ER Stress tg_int->er_stress fa Myristic Acid & Oleic Acid hydrolysis->fa glycerol Glycerol hydrolysis->glycerol lipid_metabolism Lipid Metabolism (AMPK, PPARs) fa->lipid_metabolism insulin_signaling Insulin Signaling (via DAG, Ceramides) fa->insulin_signaling inflammation Inflammatory Pathways fa->inflammation

References

Application Notes and Protocols for 1,3-Dimyristoyl-2-oleoylglycerol in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimyristoyl-2-oleoylglycerol (1,3-DMOG) is a triacylglycerol containing two myristic acid moieties at the sn-1 and sn-3 positions and an oleic acid moiety at the sn-2 position. While primarily a storage lipid, its structural similarity to diacylglycerol (DAG) makes it a relevant molecule in the study of lipid signaling pathways. In vitro, 1,3-DMOG can be enzymatically converted to 1,2- or 2,3-dimyristoylglycerol and oleic acid, or 1-myristoyl-2-oleoylglycerol, which are bioactive diacylglycerols. Diacylglycerols are crucial second messengers that activate a variety of intracellular targets, most notably the Protein Kinase C (PKC) family of serine/threonine kinases.

These application notes provide detailed protocols for the preparation and use of 1,3-DMOG in common in vitro assays, including PKC activation and its incorporation into lipid vesicles for protein interaction studies. The provided protocols are generalized and may require optimization for specific experimental systems.

Chemical and Physical Properties

PropertyValue
Molecular Formula C49H92O6
Molecular Weight 777.3 g/mol
Appearance Solid
Solubility Slightly soluble in chloroform (B151607) and methanol. Soluble in DMSO with heating.
Storage Store at -20°C as a solid or in an appropriate solvent.

Preparation of 1,3-DMOG for In Vitro Assays

Proper preparation of 1,3-DMOG is critical for obtaining reproducible results in in vitro assays. Due to its lipophilic nature, it requires solubilization in an organic solvent before being introduced into aqueous assay buffers.

Protocol 1: Preparation of 1,3-DMOG Stock and Working Solutions

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Ethanol, 200 proof, sterile

  • Sterile microcentrifuge tubes

  • Water bath or heating block

Procedure:

  • Stock Solution Preparation (e.g., 10 mg/mL in DMSO): a. Aseptically weigh the desired amount of 1,3-DMOG in a sterile microcentrifuge tube. b. Add the appropriate volume of sterile DMSO to achieve a 10 mg/mL concentration. c. Warm the solution to 60°C and vortex until the solid is completely dissolved. Note: A brief sonication may aid in solubilization. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C. The stock solution in DMSO should be stable for up to one month when stored at -20°C and for up to 6 months at -80°C.

  • Working Solution Preparation for Cell-Based Assays: a. Thaw an aliquot of the 1,3-DMOG stock solution. b. Pre-warm the desired cell culture medium or buffer to 37°C. c. While vortexing the medium/buffer, add the 1,3-DMOG stock solution dropwise to achieve the final desired concentration. This rapid dilution and mixing helps to disperse the lipid and minimize precipitation. d. Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to prevent cytotoxicity. Prepare a vehicle control with the same final solvent concentration.

Application Note 1: In Vitro Protein Kinase C (PKC) Activation Assay

This protocol describes a generalized method to measure the activation of PKC by 1,3-DMOG. The principle of the assay is based on the ability of activated PKC to phosphorylate a specific peptide substrate. The amount of phosphorylated substrate is then quantified, typically using a phosphospecific antibody in an ELISA-based format or by measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP.

Experimental Protocol: ELISA-Based PKC Activity Assay

Materials:

  • Purified, active PKC enzyme

  • PKC substrate peptide (e.g., a peptide with the sequence R-X-X-S/T-X-R)

  • 1,3-DMOG working solution

  • Phosphatidylserine (B164497) (PS)

  • Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

  • ATP solution

  • Quenching buffer (e.g., EDTA solution)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Phosphospecific primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • 96-well microplate pre-coated with the PKC substrate peptide

Procedure:

  • Preparation of Lipid Activator Mix: a. In a microcentrifuge tube, prepare a mixture of phosphatidylserine (PS) and 1,3-DMOG in the kinase assay buffer. A common starting point is a 4:1 molar ratio of PS to DAG analog. b. Sonicate the lipid mixture briefly to form micelles, which facilitates the activation of PKC.

  • Assay Procedure: a. Add the lipid activator mix to the appropriate wells of the substrate-coated 96-well plate. b. Add the purified PKC enzyme to the wells. Include a negative control with no enzyme and a positive control with a known PKC activator (e.g., Phorbol 12-myristate 13-acetate, PMA). c. Initiate the kinase reaction by adding the ATP solution to each well. d. Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). e. Stop the reaction by adding the quenching buffer. f. Wash the wells three times with the wash buffer. g. Add the diluted phosphospecific primary antibody to each well and incubate at room temperature for 60 minutes. h. Wash the wells three times with the wash buffer. i. Add the diluted HRP-conjugated secondary antibody and incubate at room temperature for 30 minutes. j. Wash the wells three times with the wash buffer. k. Add the TMB substrate and incubate in the dark until sufficient color develops (15-30 minutes). l. Add the stop solution to each well. m. Measure the absorbance at 450 nm using a microplate reader.

Data Presentation

The following table presents hypothetical data for the activation of a conventional PKC isoform by 1,3-DMOG. This data is for illustrative purposes to demonstrate how results can be structured.

ActivatorConcentration (µM)PKC Activity (Absorbance at 450 nm)Fold Activation (over basal)
Basal (no activator)00.1501.0
1,3-DMOG10.3502.3
1,3-DMOG100.7805.2
1,3-DMOG501.2508.3
1,3-DMOG1001.3509.0
PMA (Positive Control)0.11.50010.0

Experimental Workflow for PKC Activation Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection prep_lipids Prepare Lipid Activator Mix (1,3-DMOG + PS) add_reagents Add Lipid Mix and PKC to Substrate-Coated Plate prep_lipids->add_reagents prep_enzyme Prepare PKC Enzyme Solution prep_enzyme->add_reagents prep_atp Prepare ATP Solution start_reaction Initiate Reaction with ATP prep_atp->start_reaction add_reagents->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop Reaction with EDTA incubation->stop_reaction wash1 Wash Plate stop_reaction->wash1 add_primary_ab Add Primary Antibody wash1->add_primary_ab incubation2 Incubate add_primary_ab->incubation2 wash2 Wash Plate incubation2->wash2 add_secondary_ab Add Secondary Antibody wash2->add_secondary_ab incubation3 Incubate add_secondary_ab->incubation3 wash3 Wash Plate incubation3->wash3 add_tmb Add TMB Substrate wash3->add_tmb read_plate Read Absorbance at 450 nm add_tmb->read_plate

Workflow for the in vitro PKC activation assay.

Application Note 2: Reconstitution of 1,3-DMOG into Lipid Vesicles

Incorporating 1,3-DMOG into lipid vesicles (liposomes) is a common method for studying its interaction with membrane proteins or for presenting it to cells in a more physiologically relevant context. This protocol describes the formation of liposomes containing 1,3-DMOG using the thin-film hydration method.

Experimental Protocol: Liposome Formulation

Materials:

  • This compound

  • Primary phospholipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC)

  • Chloroform

  • Round-bottom flask

  • Rotary evaporator

  • Hydration buffer (e.g., PBS or HEPES buffer)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve 1,3-DMOG and the primary phospholipid (e.g., POPC) in chloroform in a round-bottom flask at the desired molar ratio. b. Attach the flask to a rotary evaporator and rotate it in a water bath (at a temperature above the lipid phase transition temperature) to evaporate the chloroform under reduced pressure. c. Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask. d. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Add the hydration buffer to the flask. The volume depends on the desired final lipid concentration. b. Gently swirl the flask to hydrate (B1144303) the lipid film. This process can be facilitated by incubating the flask above the lipid phase transition temperature for about 1 hour with intermittent vortexing. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: a. To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder fitted with a polycarbonate membrane of a specific pore size (e.g., 100 nm). b. Perform at least 11 passes through the extruder to ensure a homogenous population of large unilamellar vesicles (LUVs). The extrusion should be performed at a temperature above the lipid's phase transition temperature.

  • Storage: a. Store the prepared liposomes at 4°C. For long-term storage, they can be stored under an inert gas (e.g., argon) to prevent lipid oxidation.

Experimental Workflow for Liposome Formulation

G dissolve Dissolve 1,3-DMOG and Phospholipid in Chloroform evaporate Evaporate Solvent to Form a Thin Lipid Film dissolve->evaporate hydrate Hydrate Lipid Film with Buffer to Form MLVs evaporate->hydrate extrude Extrude to Form LUVs (e.g., 100 nm) hydrate->extrude store Store Liposomes at 4°C extrude->store

Workflow for the formulation of 1,3-DMOG-containing liposomes.

Signaling Pathway

1,3-DMOG is expected to influence signaling pathways that are regulated by diacylglycerol. The canonical pathway involves the activation of Protein Kinase C.

Canonical PLC/DAG/PKC Signaling Pathway

G GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (e.g., from 1,3-DMOG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC co-activates (conventional PKCs) Downstream Downstream Substrates PKC->Downstream phosphorylates

The canonical signaling pathway involving diacylglycerol and Protein Kinase C.

Application Notes & Protocols for the Quantification of 1,3-Dimyristoyl-2-oleoylglycerol in Oil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantification of 1,3-dimyristoyl-2-oleoylglycerol (MOM), a specific triacylglycerol (TAG), in various oil samples. The methodologies described herein are essential for quality control, research and development, and formulation studies in the food, pharmaceutical, and cosmetic industries.

Introduction

This compound is a triacylglycerol containing two myristic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position of the glycerol (B35011) backbone. The precise quantification of this and other TAGs is crucial for understanding the physicochemical properties of oils, such as their melting behavior and oxidative stability. While found in various natural oils, it has been identified as a component of date seed oil[1]. The analytical techniques detailed below are suitable for the accurate quantification of MOM and other TAGs in complex oil matrices.

Analytical Methodologies

The primary methods for the quantification of triacylglycerols like MOM in oil samples are high-performance liquid chromatography (HPLC) and gas chromatography (GC).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating non-volatile compounds like TAGs. When coupled with detectors such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), it provides excellent resolution and sensitivity. Reversed-phase HPLC with a C18 column is commonly employed for the separation of TAGs based on their hydrophobicity.

  • Gas Chromatography (GC): GC, particularly with a Flame Ionization Detector (FID), is a robust and widely used method for analyzing lipids. For high-molecular-weight compounds like TAGs, high-temperature GC is necessary. Often, TAGs are transesterified to their constituent fatty acid methyl esters (FAMEs) for easier analysis, though methods for intact TAG analysis are also available.

Experimental Workflow

The general workflow for the quantification of this compound in oil samples involves sample preparation, chromatographic separation, detection, and data analysis.

Quantification of this compound cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis Sample Oil Sample Dissolution Dissolution in Solvent (e.g., Hexane (B92381), Isooctane) Sample->Dissolution InternalStandard Addition of Internal Standard Dissolution->InternalStandard Filtration Filtration (0.45 µm) InternalStandard->Filtration HPLC HPLC-ELSD/MS Filtration->HPLC GC GC-FID/MS Filtration->GC PeakIntegration Peak Integration HPLC->PeakIntegration GC->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of MOM CalibrationCurve->Quantification

Caption: General experimental workflow for MOM quantification.

Quantitative Data

While specific quantitative data for this compound in various oils is not extensively documented in publicly available literature, studies on date seed oil have identified several major triacylglycerols. The table below presents a summary of the major TAGs found in different varieties of date seed oil, which indicates the types of TAGs that can be quantified using the described methods. The quantification of MOM would follow a similar analytical approach.

Triacylglycerol (Abbreviation)Fatty Acid CompositionReported Presence in Date Seed Oil
LaOlLaLauric, Oleic, LauricMajor
LaOlMyLauric, Oleic, MyristicMajor[1]
LaOlPaLauric, Oleic, PalmiticMajor[1]
LaOlOlLauric, Oleic, OleicMajor[1]
MyOlPaMyristic, Oleic, PalmiticMajor[1]
MyOlOlMyristic, Oleic, OleicMajor[1]
PaOlOlPalmitic, Oleic, OleicMajor[1]

Note: "Major" indicates that these triacylglycerols were identified as significant components in date seed oil in the cited studies. Precise percentages can vary based on the date variety and extraction method.

Detailed Experimental Protocols

Protocol 1: Quantification by HPLC-ELSD

This protocol is suitable for the quantification of intact this compound.

a. Materials and Reagents:

  • This compound analytical standard

  • Internal standard (e.g., 1,3-dipalmitoyl-2-oleoylglycerol)

  • Hexane (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Isopropanol (HPLC grade)

  • Oil sample

b. Sample Preparation:

  • Accurately weigh approximately 100 mg of the oil sample into a 10 mL volumetric flask.

  • Add a known concentration of the internal standard.

  • Dissolve and dilute to the mark with hexane.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

c. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and isopropanol.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • ELSD Settings:

    • Nebulizer Temperature: 35 °C

    • Evaporator Temperature: 55 °C

    • Gas Flow (Nitrogen): 1.8 L/min

d. Quantification:

  • Prepare a series of calibration standards of this compound with a fixed concentration of the internal standard.

  • Inject the standards and the sample.

  • Generate a calibration curve by plotting the ratio of the peak area of MOM to the peak area of the internal standard against the concentration of MOM.

  • Determine the concentration of MOM in the sample from the calibration curve.

Protocol 2: Quantification by GC-FID (as FAMEs)

This protocol involves the transesterification of the oil sample to fatty acid methyl esters (FAMEs) for analysis. This will provide the fatty acid profile, from which the potential triglyceride composition can be inferred.

a. Materials and Reagents:

  • Oil sample

  • Methanolic solution of sodium methoxide (B1231860) or boron trifluoride in methanol

  • Hexane (GC grade)

  • Anhydrous sodium sulfate

  • FAME standards

b. Sample Preparation (Transesterification):

  • Accurately weigh a known amount of the oil sample into a reaction vial.

  • Add the methanolic sodium methoxide solution.

  • Heat the mixture at 60-100 °C for the recommended time to complete the transesterification.

  • After cooling, add water and hexane to extract the FAMEs.

  • Collect the upper organic layer and dry it over anhydrous sodium sulfate.

  • The extract can be concentrated under a stream of nitrogen if necessary before GC analysis.

c. GC-FID Conditions:

  • Column: Polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560)

  • Carrier Gas: Helium at a constant flow rate

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, ramp to 240 °C at 3 °C/min, and hold for 15 minutes.

  • Detector Temperature: 260 °C

d. Quantification:

  • Inject FAME standards to identify the retention times of myristic acid and oleic acid methyl esters.

  • Inject the prepared sample.

  • Quantify the amount of myristic acid and oleic acid in the sample by comparing their peak areas to those of the standards. The relative amounts of these fatty acids can be used to estimate the potential concentration of this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the analytical steps in the quantification process.

Quantification_Logic cluster_input Inputs cluster_process Analytical Process cluster_output Outputs OilSample Oil Sample SamplePrep Sample Preparation (Extraction/Derivatization) OilSample->SamplePrep AnalyticalStandard MOM Standard AnalyticalStandard->SamplePrep InternalStandard Internal Standard InternalStandard->SamplePrep Chromatography Chromatographic Separation (HPLC or GC) SamplePrep->Chromatography Detection Detection (ELSD, FID, MS) Chromatography->Detection QualitativeData Qualitative Data (Peak Identification) Detection->QualitativeData QuantitativeData Quantitative Data (Concentration of MOM) Detection->QuantitativeData

Caption: Logical flow of the quantification process.

Disclaimer: These protocols provide a general guideline. Specific parameters may need to be optimized for different oil matrices and analytical instrumentation. It is recommended to perform method validation to ensure accuracy and precision.

References

Application Notes & Protocols: 1,3-Dimyristoyl-2-oleoylglycerol as a Substrate for Lipase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases (Triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are a critical class of enzymes that catalyze the hydrolysis of triglycerides into diglycerides, monoglycerides, fatty acids, and glycerol. The assessment of lipase (B570770) activity is fundamental in various fields, including drug discovery for conditions like obesity and pancreatitis, industrial biocatalysis, and food science. The choice of substrate is paramount for the accuracy and relevance of a lipase activity assay.

1,3-Dimyristoyl-2-oleoylglycerol (MOM) is a structured triglyceride containing myristic acid (a saturated fatty acid, 14:0) at the sn-1 and sn-3 positions and oleic acid (a monounsaturated fatty acid, 18:1) at the sn-2 position. The defined structure of MOM makes it a valuable substrate for several reasons:

  • Specificity Studies: It allows for the investigation of lipase specificity, particularly for lipases that exhibit selectivity for fatty acids at the sn-1 and sn-3 positions.

  • Mimicking Natural Substrates: Structured triglycerides can mimic the complexity of natural fats and oils more closely than simple, homogenous triglycerides.

  • Kinetic Investigations: It provides a tool for detailed kinetic analysis of the sequential hydrolysis of triglycerides. Pancreatic lipases, for instance, sequentially hydrolyze triglycerides to 1,2-diacylglycerols and then to 2-monoacylglycerols[1].

These application notes provide a comprehensive overview and a detailed protocol for utilizing this compound as a substrate in lipase activity assays.

Principle of the Assay

The fundamental principle of the lipase assay using MOM as a substrate involves the enzymatic hydrolysis of the ester bonds at the sn-1 and sn-3 positions by lipase. This reaction releases myristic acid and results in the formation of 2-oleoylglycerol. The rate of this reaction can be monitored by quantifying the release of free fatty acids (FFAs). Common detection methods include titrimetric, colorimetric, and coupled enzymatic assays.

The protocol detailed below is an adaptable titrimetric method based on the principle of neutralizing the released fatty acids with a standardized alkaline solution. This method is robust and does not require specialized spectrophotometric equipment.

Experimental Protocols

Protocol 1: Titrimetric Lipase Activity Assay using this compound

This protocol provides a framework for determining lipase activity by measuring the release of myristic acid from the MOM substrate. Note: This is a generalized protocol and may require optimization for specific lipases and experimental conditions.

1. Materials and Reagents

  • Substrate: this compound (MOM)

  • Enzyme: Lipase solution of unknown activity (e.g., crude extract, purified enzyme)

  • Buffer: Tris-HCl buffer (e.g., 200 mM, pH 7.7 at 37°C)

  • Substrate Emulsion:

    • MOM

    • Gum arabic or Triton X-100 as an emulsifying agent

    • Deionized water

  • Titrant: Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 50 mM)

  • Indicator: Thymolphthalein (B86794) indicator solution (0.9% w/v in ethanol)[2]

  • Stop Solution: 95% Ethanol (B145695) (nondenatured)

  • Equipment:

    • Thermostatic water bath (37°C)

    • Stir plate and stir bars

    • Burette (25 mL with 0.1 mL graduations)

    • Erlenmeyer flasks (50 mL)

    • Pipettes

    • pH meter

    • Homogenizer or sonicator

2. Preparation of Solutions

  • Tris-HCl Buffer (200 mM, pH 7.7 at 37°C): Dissolve the required amount of Trizma base in deionized water. Adjust the pH to 7.7 at 37°C using 1 M HCl.

  • Substrate Emulsion (Example):

    • To a beaker, add 3.0 g of MOM and 3.0 g of gum arabic.

    • Slowly add 24 mL of deionized water while homogenizing or sonicating until a stable, milky emulsion is formed. The exact proportions may need optimization.

  • Sodium Hydroxide (NaOH) Solution (50 mM): Prepare by diluting a stock solution of standardized NaOH.

  • Thymolphthalein Indicator Solution: Dissolve 0.9 g of thymolphthalein in 100 mL of 95% ethanol.

3. Experimental Procedure

  • Reaction Setup:

    • Pipette 2.5 mL of deionized water into two 50 mL Erlenmeyer flasks labeled "Test" and "Blank".

    • Add 1.0 mL of 200 mM Tris-HCl buffer to each flask.

    • Add 3.0 mL of the MOM substrate emulsion to each flask.

    • Mix by swirling and equilibrate the flasks to 37°C in a water bath for 5 minutes.

  • Enzyme Reaction:

    • To the "Test" flask, add 1.0 mL of the lipase enzyme solution.

    • Start a timer immediately and incubate at 37°C for a defined period (e.g., 30 minutes) with gentle swirling.

    • For the "Blank", the enzyme will be added after the reaction is stopped.

  • Stopping the Reaction:

    • After the incubation period, add 10 mL of 95% ethanol to the "Test" flask to stop the enzymatic reaction.

    • Add 1.0 mL of the lipase enzyme solution to the "Blank" flask after adding 10 mL of 95% ethanol.

  • Titration:

    • Add 4 drops of thymolphthalein indicator to both the "Test" and "Blank" flasks.

    • Titrate each solution with 50 mM NaOH to a light blue endpoint. Record the volume of NaOH used for both the "Test" (V_test) and "Blank" (V_blank).

4. Calculation of Lipase Activity

The lipase activity is calculated based on the amount of fatty acid liberated during the reaction.

  • Lipase Activity (Units/mL of enzyme):

    Where:

    • V_test = Volume of NaOH for the test sample (mL)

    • V_blank = Volume of NaOH for the blank sample (mL)

    • Molarity of NaOH = Molarity of the standardized NaOH solution (mol/L)

    • 1000 = Conversion factor from millimoles to micromoles

    • Volume of enzyme = Volume of the enzyme solution added (mL)

    • Incubation time = Duration of the reaction (min)

  • Unit Definition: One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified assay conditions.

Data Presentation

Quantitative data from lipase activity assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Lipase Activity under Different Assay Conditions

ParameterCondition 1Condition 2Condition 3
pH 7.07.78.5
Temperature (°C) 303745
Substrate Conc. (mM) 51020
Lipase Activity (U/mL) ValueValueValue
Standard Deviation ValueValueValue

Table 2: Kinetic Parameters for Lipase with this compound

Lipase SourceKm (mM)Vmax (µmol/min/mg)
Pancreatic LipaseValueValue
Fungal LipaseValueValue
Bacterial LipaseValueValue
(Note: These values would be determined experimentally by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the titrimetric lipase assay.

Lipase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate Emulsion, NaOH) setup Set up 'Test' & 'Blank' Reactions prep_reagents->setup equilibrate Equilibrate to 37°C setup->equilibrate add_enzyme Add Lipase to 'Test' equilibrate->add_enzyme incubate Incubate (e.g., 30 min) add_enzyme->incubate stop_reaction Stop Reaction with Ethanol incubate->stop_reaction add_enzyme_blank Add Lipase to 'Blank' stop_reaction->add_enzyme_blank titrate Titrate with NaOH add_enzyme_blank->titrate calculate Calculate Lipase Activity titrate->calculate

Caption: Workflow for the titrimetric lipase activity assay.

Lipase Hydrolysis Pathway

This diagram illustrates the sequential hydrolysis of this compound by a lipase.

Caption: Stepwise hydrolysis of MOM by lipase.

References

Troubleshooting & Optimization

Technical Support Center: 1,3-Dimyristoyl-2-oleoylglycerol (MOM) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the yield and purity of 1,3-Dimyristoyl-2-oleoylglycerol (MOM) synthesis. Methodologies and data are primarily derived from studies on analogous structured triglycerides, such as 1,3-distearoyl-2-oleoylglycerol (SOS), which share identical synthesis and purification principles.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing high-purity this compound (MOM)? A1: Enzymatic acidolysis in a solvent-free system is a highly effective and specific method.[1][2] This process involves reacting a triglyceride source rich in oleic acid at the sn-2 position (e.g., triolein (B1671897) or high-oleic sunflower oil) with myristic acid in the presence of an sn-1,3 specific lipase (B570770). This approach offers high regiospecificity, leading to higher yields of the desired MOM isomer and minimizing byproduct formation compared to chemical synthesis.[3]

Q2: Which lipases are recommended for MOM synthesis? A2: Immobilized sn-1,3 specific lipases are strongly recommended due to their ability to selectively catalyze esterification at the outer (sn-1 and sn-3) positions of the glycerol (B35011) backbone.[1] Commercially available lipases such as Lipozyme RM IM (from Rhizomucor miehei) and the NS40086 enzyme have demonstrated high efficacy and are widely used for producing structured triglycerides.[1][4][5]

Q3: How can I efficiently remove byproducts like free fatty acids (FFAs) and diacylglycerols (DAGs) from my crude product? A3: A two-step purification process is highly effective for achieving high purity.[1][6] First, utilize molecular distillation to completely remove residual unreacted free fatty acids from the crude mixture.[2][6] Second, employ solvent fractionation with a solvent like acetone (B3395972) to crystallize and separate the high-purity MOM from other glycerides, such as diacylglycerols and other low-melting triacylglycerols.[2][6] This combined approach can yield purities exceeding 92%.[7]

Q4: What is acyl migration and how can it be prevented during synthesis? A4: Acyl migration is an undesirable intramolecular side reaction where a fatty acid chain moves from one position on the glycerol backbone to another (e.g., from sn-1 to sn-2). This reduces the specificity and final yield of the target this compound. It is primarily influenced by reaction time, temperature, and the presence of water or intermediates like mono- and diacylglycerols.[1][5] To minimize acyl migration, it is critical to use the shortest effective reaction time, maintain the lowest possible reaction temperature that still ensures a good reaction rate, and control water activity in the reaction medium.[1]

Q5: Is a solvent-free reaction system preferable? A5: Yes, a solvent-free system is often preferred. It is considered more environmentally friendly and cost-effective, as it eliminates the need for solvent purchase, handling, and removal/disposal.[1][8] Enzymatic reactions, in particular, have been shown to be highly efficient in solvent-free environments.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Purified MOM Suboptimal Reaction Conditions: Incorrect temperature, substrate molar ratio, or enzyme loading.Optimize reaction parameters. For analogous SOS synthesis, optimal conditions include a temperature of 75°C, a substrate molar ratio (fatty acid to oil) of 12:1, and a 10% (w/w) enzyme loading for a 4-hour reaction.[7]
Enzyme Deactivation: The immobilized lipase may have lost activity due to improper storage, handling, or repeated use.Test the activity of the lipase. If necessary, use a fresh batch of the enzyme. Some immobilized lipases can be reused multiple times without significant activity loss.[9]
Acyl Migration: Prolonged reaction time or excessive temperature can lead to the formation of undesired isomers, reducing the specific MOM yield.[1][5]Monitor the reaction progress and stop it once equilibrium is reached. Avoid unnecessarily long reaction times and high temperatures.[1]
Loss During Purification: Significant product loss can occur during the solvent fractionation step if crystallization is not optimal.Adjust the cooling rate during crystallization; slower cooling can promote the formation of purer crystals.[6] Ensure the crystallization temperature is optimized to maximize MOM precipitation while keeping impurities dissolved.[6]
Presence of Diacylglycerols (DAGs) and Monoacylglycerols (MAGs) in Final Product Incomplete Reaction: The reaction may not have proceeded to completion, leaving intermediate glycerides.Increase the reaction time or optimize conditions to ensure the full conversion of partial glycerides to the final triglyceride product.[1]
Ineffective Purification: The purification method may not be sufficient to remove polar lipids like DAGs and MAGs.Treat the crude product with silica (B1680970) gel prior to solvent fractionation to adsorb polar lipids.[6] Ensure the solvent fractionation protocol is followed precisely.
Incomplete Removal of Free Fatty Acids (FFAs) Insufficient Purification Efficiency: The chosen method for FFA removal is not effective enough.Molecular distillation is a highly effective method for removing FFAs from the crude reaction mixture and is strongly recommended.[2][6] Alternatively, solvent extraction with a mild alkaline solution can be used to neutralize and remove FFAs.[6]
Product Discoloration or Off-Odor Oxidation of Unsaturated Fatty Acids: The oleic acid moiety is susceptible to oxidation at high temperatures.Keep the temperature as low as possible during both the reaction and purification steps.[6] Store the final purified MOM product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to prevent degradation.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of structured triglycerides, which can be used as a baseline for optimizing MOM synthesis.

Table 1: Comparison of Enzymatic and Chemical Synthesis Methods

ParameterEnzymatic Synthesis (Representative)Chemical Synthesis (Representative)
Yield of Target Isomer ~70.2%[3][7]Variable, often lower due to random acylation
Purity (after purification) ~92.2%[3][7]Variable, purification is challenging due to isomeric byproducts
Reaction Temperature Mild (e.g., 60-75°C)[3][10]Harsher, often requires higher temperatures
Catalyst sn-1,3 specific lipase (e.g., Lipozyme RM IM, NS40086)[3]Chemical catalyst (e.g., sodium methoxide)
Specificity High (regiospecific for sn-1 and sn-3 positions)[3]Low (random acylation leads to a mixture of isomers)[3]
Byproducts Minimal, mainly unreacted substratesVarious isomers, di- and monoglycerides[3]

Table 2: Optimal Conditions for Enzymatic Synthesis (Acidolysis)

ParameterRecommended ValueReference
Enzyme Immobilized sn-1,3 specific lipase (NS40086)[7]
System Solvent-Free[7]
Substrate Molar Ratio 12 (Myristic Acid to Triolein)[7]
Enzyme Loading 10% (w/w of total substrates)[7]
Reaction Temperature 75°C[7]
Reaction Time 4 hours[7]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound (MOM) via Acidolysis

This protocol is adapted from established methods for analogous structured triglycerides.[1][2][7]

Materials:

  • High-oleic sunflower oil or Triolein (source of 2-oleoylglycerol backbone)

  • Myristic acid (purity > 99%)

  • Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM or NS40086)

Procedure:

  • Substrate Preparation: In a temperature-controlled reactor, combine triolein and myristic acid at a molar ratio of 1:12.

  • Enzyme Addition: Add the immobilized lipase at a loading of 10% (w/w) of the total substrates.

  • Reaction Conditions: Conduct the reaction in a solvent-free system at 75°C for 4 hours with continuous stirring. Applying a vacuum can help remove any water formed during the reaction, shifting the equilibrium towards product formation.[1]

  • Enzyme Removal: After the reaction is complete, separate the immobilized enzyme from the crude product mixture by filtration. The enzyme can often be recovered and reused for subsequent batches.[1]

  • Analysis: Analyze the crude product using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the MOM content and guide the subsequent purification steps.

Protocol 2: Two-Step Purification of Crude MOM

This protocol is based on highly effective methods for purifying structured lipids.[1][6][7]

Step A: Molecular Distillation (Removal of FFAs)

  • Setup: Use a short-path molecular distillation apparatus.

  • Conditions: Maintain the feed temperature and condensation surface temperature at appropriate levels to separate the more volatile myristic acid from the less volatile triglyceride product. For similar processes, a feed temperature of 70°C has been used.[1]

  • Operation: Feed the crude MOM product into the still at a constant rate.

  • Collection: Collect the residue, which is the deacidified crude MOM. The distillate will contain the removed free fatty acids.

Step B: Acetone Fractionation (Isolation of MOM)

  • Dissolution: Dissolve the deacidified product from Step A in acetone. A common ratio is 1:4 (mass of product to volume of acetone). Heat the solution gently to ensure complete dissolution.

  • Crystallization: Cool the solution to a controlled temperature (e.g., 20-25°C) and hold overnight with gentle agitation. The high-melting MOM will crystallize out of the solution.[6]

  • Filtration: Separate the crystallized solid phase (stearin fraction, rich in MOM) from the liquid phase (olein fraction) by vacuum filtration.[1]

  • Washing: Wash the collected crystals with cold acetone to remove any remaining liquid oil and impurities.[1]

  • Drying: Dry the final purified MOM crystals in a vacuum oven to remove all residual acetone.

Visualizations

G cluster_purification Purification Process sub sub proc proc out out byprod byprod purif purif Triolein Triolein Reaction Enzymatic Acidolysis (Solvent-Free, 75°C, 4h) Triolein->Reaction MyristicAcid Myristic Acid MyristicAcid->Reaction Lipase sn-1,3 Lipase (e.g., Lipozyme RM IM) Lipase->Reaction Crude Crude MOM Mixture Reaction->Crude MD Molecular Distillation Crude->MD AF Acetone Fractionation MD->AF FFA Free Fatty Acids MD->FFA removed PureMOM High-Purity MOM (>92%) AF->PureMOM DAGs DAGs, MAGs, etc. AF->DAGs removed

Caption: Workflow for the high-yield synthesis and purification of MOM.

G problem problem cause cause solution solution check check start Low MOM Yield check_reaction Reaction Incomplete or Side Reactions? start->check_reaction cause_conditions Suboptimal Conditions (Temp, Time, Ratio) check_reaction->cause_conditions Yes cause_acyl Acyl Migration Occurred check_reaction->cause_acyl Yes check_enzyme Enzyme Activity Issue? check_reaction->check_enzyme No solution_optimize Optimize reaction parameters: - Temp: ~75°C - Time: ~4h - Molar Ratio: 12:1 cause_conditions->solution_optimize solution_acyl Reduce reaction time and/or temperature to minimize. cause_acyl->solution_acyl cause_enzyme Inactive/Inhibited Lipase check_enzyme->cause_enzyme Yes check_purification Loss During Purification? check_enzyme->check_purification No solution_enzyme Verify lipase activity. Use fresh enzyme. cause_enzyme->solution_enzyme cause_purification Suboptimal Crystallization or Filtration check_purification->cause_purification Yes solution_purification Optimize cooling rate and temperature for fractionation. cause_purification->solution_purification

Caption: Troubleshooting decision tree for addressing low MOM yield.

References

Preventing acyl migration during enzymatic synthesis of triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing acyl migration during the enzymatic synthesis of triglycerides.

Frequently Asked Questions (FAQs)

Q1: What is acyl migration and why is it a problem in triglyceride synthesis?

Acyl migration is the intramolecular transfer of an acyl group from one position to another on the glycerol (B35011) backbone.[1][2] In the context of structured triglyceride synthesis, it is an undesirable side reaction that leads to the formation of unintended isomers, compromising the specificity of the final product.[3][4] This is particularly problematic when the desired biological or physical properties of the triglyceride are dependent on the specific positioning of fatty acids.[5][6]

Q2: What are the primary factors that influence acyl migration?

Several factors can promote acyl migration during enzymatic synthesis:

  • Temperature: Higher temperatures accelerate the rate of acyl migration, a thermodynamic process.[6][7][8]

  • Solvent: The polarity of the solvent plays a crucial role. Non-polar solvents tend to accelerate acyl migration, while polar solvents can inhibit it.[3][8][9]

  • Water Activity (aw): The effect of water activity is complex. In some systems, higher water activity can help minimize acyl migration by reducing the reaction time needed for a high degree of incorporation.[5] However, low water activity has also been shown to increase the rate of acyl migration in certain contexts.[5][10]

  • Reaction Time: Longer reaction times provide more opportunity for acyl migration to occur.[7]

  • Enzyme and Support: The type of lipase (B570770) and the material used for its immobilization can influence the extent of acyl migration.[11][12][13] Some support materials, like silica (B1680970), can promote acyl migration.[12][13]

  • pH: Both acidic and basic conditions can catalyze acyl migration.[1]

Q3: How can I detect and quantify acyl migration in my product?

Several analytical techniques can be used to detect and quantify acyl migration:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for separating different triglyceride isomers.[14][15]

  • Gas Chromatography (GC): GC can be used to analyze the fatty acid composition at different positions of the glycerol backbone after enzymatic hydrolysis with a stereospecific lipase.[16]

  • Thin-Layer Chromatography (TLC): TLC can be used for the separation of reaction products, including different isomers.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR is a powerful tool for determining the positional distribution of fatty acids on the glycerol backbone.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s) References
High levels of 1,3-diglycerides in a synthesis targeting 1,2- or 2,3-diglycerides. Acyl migration from the sn-2 to the sn-1 or sn-3 position.- Lower the reaction temperature.- Reduce the reaction time.- Switch to a more polar solvent (e.g., t-butanol).- Increase water activity to shorten reaction time.[6][7][8],[5],[3][8][9]
Formation of undesired triglyceride isomers. Non-specific lipase activity or significant acyl migration.- Use a highly specific sn-1,3 lipase for targeted synthesis.- Optimize reaction conditions (temperature, solvent, time) to minimize acyl migration.[18]
Low yield of the desired structured triglyceride. Sub-optimal reaction conditions or competing side reactions like hydrolysis.- Optimize enzyme concentration, substrate molar ratio, and temperature.- Control water activity to balance synthesis and hydrolysis.[18][19],[5]
Product degradation during purification. Acyl migration catalyzed by purification conditions (e.g., high temperature, acidic/basic stationary phase).- Use mild purification techniques like flash chromatography with a neutral stationary phase.- For distillation, use high vacuum and short path distillation to lower the temperature and time.[12],[20]

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of a Structured Triglyceride with Minimized Acyl Migration

This protocol outlines a general procedure for the synthesis of a structured triglyceride using a sn-1,3 specific lipase, with an emphasis on minimizing acyl migration.

Materials:

  • Glycerol

  • Fatty acids (e.g., oleic acid and palmitic acid)

  • Immobilized sn-1,3 specific lipase (e.g., Lipozyme TL IM)

  • Polar solvent (e.g., tert-butanol)

  • Saturated salt solution for controlling water activity (if required)

  • Hexane (B92381) and acetone (B3395972) for purification

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: Dissolve glycerol and the desired molar ratio of fatty acids in tert-butanol.

  • Water Activity Control (Optional): If controlling water activity, pre-equilibrate the immobilized lipase by placing it in a desiccator over a specific saturated salt solution for 24-48 hours.

  • Enzymatic Reaction: Add the immobilized lipase to the reactant mixture. The typical enzyme load is 5-10% (w/w) of the total substrates.

  • Incubation: Incubate the reaction mixture at a controlled, mild temperature (e.g., 40-50°C) with gentle agitation (e.g., 200 rpm).[4][7]

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them using TLC or GC.

  • Reaction Termination: Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme.

  • Product Purification:

    • Evaporate the solvent under reduced pressure.

    • Perform flash column chromatography on silica gel using a gradient of hexane and acetone to separate the desired triglyceride from unreacted substrates and by-products.[12]

Protocol 2: Analysis of Acyl Migration by Pancreatic Lipase Hydrolysis followed by GC

This protocol describes a method to determine the extent of acyl migration by analyzing the fatty acid composition at the sn-2 position.

Materials:

  • Synthesized triglyceride product

  • Pancreatic lipase

  • Tris-HCl buffer (pH 8.0)

  • Calcium chloride (CaCl2)

  • Sodium cholate

  • Diethyl ether

  • Boric acid

  • Methanol

  • Boron trifluoride (BF3) in methanol

  • Hexane

  • Anhydrous sodium sulfate

  • GC system with a flame ionization detector (FID)

Procedure:

  • Enzymatic Hydrolysis:

    • Disperse the triglyceride sample in Tris-HCl buffer containing CaCl2 and sodium cholate.

    • Add pancreatic lipase and incubate at 37°C with vigorous shaking. Pancreatic lipase specifically hydrolyzes fatty acids at the sn-1 and sn-3 positions, leaving the sn-2 monoacylglycerol.

  • Extraction of 2-Monoacylglycerols:

    • Stop the reaction by adding ethanol (B145695) and then extract the lipids with diethyl ether.

    • Wash the ether phase with water and dry it over anhydrous sodium sulfate.

  • Separation of 2-Monoacylglycerols:

    • Separate the 2-monoacylglycerols from the free fatty acids and unreacted triglycerides using thin-layer chromatography (TLC) on silica gel plates impregnated with boric acid. Boric acid forms a complex with the hydroxyl groups of the monoacylglycerols, aiding in their separation.

  • Fatty Acid Methyl Ester (FAME) Preparation:

    • Scrape the 2-monoacylglycerol band from the TLC plate and transesterify the fatty acids to FAMEs using BF3 in methanol.

  • GC Analysis:

    • Analyze the FAMEs by GC-FID to determine the fatty acid composition at the sn-2 position.

    • The presence of fatty acids at the sn-2 position that were originally at the sn-1 or sn-3 positions indicates the extent of acyl migration.

Data Presentation

Table 1: Effect of Solvent Polarity on Acyl Migration

Solvent System2-Monoacylglycerol (2-MAG) Content after 3h (%)Relative Rate of Acyl MigrationReference(s)
t-butanol + ethanol32.4Low[3][9]
ethanol30.6Moderate[3][9]
hexane + ethanol15.7High[3][9]
Solvent-free-Highest[3][9]

Table 2: Influence of Water Activity (aw) on Acyl Migration in a Specific System

Water Activity (aw)Reaction Time for ~50 mol% IncorporationDegree of Acyl MigrationReference(s)
0.808 hoursLowest[5]
0.32LongerHigh[5]
0.22LongerHigh[5]

Note: The effect of water activity can vary significantly depending on the specific reaction system.

Visualizations

Acyl_Migration_Mechanism sn2 Glycerol (sn-2 Acyl) intermediate Cyclic Orthoester Intermediate sn2->intermediate Nucleophilic attack by sn-1 hydroxyl group sn1 Glycerol (sn-1 Acyl) intermediate->sn1 sn1->intermediate

Caption: Mechanism of acyl migration from sn-2 to sn-1 position.

Experimental_Workflow cluster_optimization Key Optimization Parameters start Start: Define Target Structured Triglyceride reactants Select Substrates: Glycerol & Fatty Acids start->reactants enzyme_selection Choose sn-1,3 Specific Lipase reactants->enzyme_selection conditions Optimize Reaction Conditions enzyme_selection->conditions synthesis Enzymatic Synthesis conditions->synthesis temp Temperature (Low) solvent Solvent (Polar) time Reaction Time (Minimize) water Water Activity (Control) purification Purification synthesis->purification analysis Analysis of Product (HPLC, GC, NMR) purification->analysis end End: Pure Structured Triglyceride analysis->end

References

Technical Support Center: Troubleshooting HPLC Analysis of 1,3-Dimyristoyl-2-oleoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of the triglyceride 1,3-Dimyristoyl-2-oleoylglycerol. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing in my reversed-phase HPLC chromatogram?

A1: Peak tailing for large, hydrophobic molecules like this compound in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase, issues with the mobile phase, or problems with the HPLC system itself. Common causes include interactions with residual silanol (B1196071) groups on the silica-based column, inappropriate mobile phase composition, column overload, or extra-column band broadening.[1][2][3]

Q2: What is the ideal peak shape in HPLC?

A2: In an ideal HPLC analysis, the chromatographic peak should be symmetrical and have a Gaussian shape.[4] A tailing peak is asymmetrical with a prolonged slope on the trailing side (the right side of the peak).[4] Peak symmetry is crucial for accurate quantification and resolution from other components in the sample.[1]

Q3: How is peak tailing measured?

A3: Peak tailing is commonly quantified using the USP Tailing Factor (Tf) or the Asymmetry Factor (As).[1][5] A Tf value close to 1.0 is ideal, while values greater than 1.5 may be acceptable for some assays but generally indicate a problem that should be addressed.[3]

Troubleshooting Guide: HPLC Peak Tailing for this compound

This guide will help you systematically troubleshoot the causes of peak tailing for this compound.

Issue 1: Secondary Interactions with the Stationary Phase

Question: Could interactions with the HPLC column be causing my peak tailing?

Answer: Yes, this is a very common cause. For silica-based columns, residual silanol groups can interact with your analyte, leading to peak tailing.[1][3] Although this compound is primarily hydrophobic, minor polar interactions can still occur.

Solutions:

  • Use a highly deactivated (end-capped) column: Modern, high-purity silica (B1680970) columns are often "end-capped" to block most of the residual silanol groups, minimizing secondary interactions.[1][6]

  • Consider a different stationary phase: If you continue to have issues, a column with a different stationary phase chemistry, such as one with a polar-embedded group, might provide a better peak shape.[1]

  • Elevate the column temperature: Increasing the column temperature (e.g., to 30-40 °C) can improve mass transfer and reduce viscosity, often leading to sharper peaks.[7][8]

Issue 2: Mobile Phase Composition

Question: How can the mobile phase affect the peak shape of my triglyceride?

Answer: The composition of your mobile phase is critical for achieving good peak shape. For large hydrophobic molecules like triglycerides, a mobile phase that is too weak can lead to excessive retention and peak broadening, while an inappropriate organic modifier can affect selectivity and peak shape.

Solutions:

  • Optimize the organic modifier: For triglyceride analysis, mixtures of acetonitrile (B52724) and isopropanol (B130326) or acetone (B3395972) are commonly used.[7][9] Adjusting the ratio of these solvents can significantly impact peak shape. Try increasing the percentage of the stronger solvent (e.g., isopropanol) in small increments.

  • Use a gradient elution: A gradient elution, where the mobile phase composition changes over the course of the run, is often necessary for analyzing complex lipid samples and can help to sharpen peaks.[7]

  • Ensure high-purity solvents: Use HPLC-grade solvents to avoid introducing contaminants that can affect the baseline and peak shape.[7]

Issue 3: Sample-Related Issues

Question: Could my sample preparation or injection be causing the peak tailing?

Answer: Yes, several factors related to your sample can lead to poor peak shape.

Solutions:

  • Avoid column overload: Injecting too much sample can saturate the column, leading to peak distortion.[2][10] Try diluting your sample and injecting a smaller volume to see if the peak shape improves.[2][10]

  • Match the sample solvent to the mobile phase: Dissolving your this compound standard or sample in a solvent that is significantly stronger than your initial mobile phase can cause peak fronting or tailing.[2] If possible, dissolve your sample in the initial mobile phase. If a stronger solvent like hexane (B92381) or chloroform (B151607) is required for solubility, keep the injection volume small.[8][9][11]

  • Filter your sample: Always filter your sample through a 0.45 µm filter before injection to remove any particulate matter that could clog the column frit and cause peak distortion.[9]

Issue 4: HPLC System and Column Health

Question: What if the issue is not with my method but with the HPLC system or the column itself?

Answer: System and column health are crucial for good chromatography.

Solutions:

  • Check for extra-column volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.[1] Use tubing with a narrow internal diameter (e.g., 0.005 inches).[1]

  • Inspect for column voids or contamination: A void at the head of the column or a contaminated inlet frit can distort peak shape.[3][6] If you suspect this, you can try back-flushing the column (if the manufacturer's instructions permit) or replacing the column.[3]

  • Use a guard column: A guard column installed before the analytical column can help to protect it from contaminants in the sample and extend its lifetime.[12]

Quantitative Data Summary

The following table provides a summary of typical HPLC parameters that can be adjusted to troubleshoot peak tailing for this compound.

ParameterTypical Starting ConditionTroubleshooting AdjustmentExpected Outcome
Column Temperature 30 °CIncrease in 5 °C increments (up to 40-50 °C)Improved peak shape, reduced retention time
Mobile Phase (Organic %) Acetonitrile/Isopropanol (70:30 v/v)Increase Isopropanol by 5-10%Sharper peak, reduced retention time
Flow Rate 1.0 mL/minDecrease to 0.8 mL/minMay improve peak shape, but increases run time
Injection Volume 10-20 µLDecrease to 5 µLImproved peak shape if column overload is the issue
Sample Concentration 1 mg/mLDilute to 0.1-0.5 mg/mLImproved peak shape if column overload is the issue

Experimental Protocol: Baseline HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound using reversed-phase HPLC with an Evaporative Light Scattering Detector (ELSD), which is suitable for non-volatile compounds without a strong UV chromophore.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound standard or sample into a 10 mL volumetric flask.

  • Dissolve the sample in hexane and make up to the mark to create a 1 mg/mL stock solution.[9]

  • Dilute the stock solution with the initial mobile phase composition to the desired concentration (e.g., 0.1-0.5 mg/mL).

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[9]

2. HPLC Conditions:

  • HPLC System: A binary or quaternary HPLC system with a column oven and ELSD.

  • Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][9]

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Isopropanol

  • Gradient:

    • 0-5 min: 70% A, 30% B

    • 5-20 min: Gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-30 min: Return to 70% A, 30% B

    • 30-35 min: Column re-equilibration

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 30 °C[8]

  • Injection Volume: 10 µL[8]

  • ELSD Settings:

    • Nebulizer Temperature: 35 °C[8]

    • Evaporator Temperature: 55 °C[8]

    • Gas Flow Rate (Nitrogen): 1.5 L/min[8]

3. Data Analysis:

  • Integrate the peak for this compound and calculate the peak tailing factor. A value between 0.9 and 1.2 is generally considered good.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting HPLC peak tailing.

HPLC_Troubleshooting start Observe Peak Tailing check_column Evaluate Column start->check_column check_mobile_phase Assess Mobile Phase start->check_mobile_phase check_sample Investigate Sample Prep start->check_sample check_system Inspect HPLC System start->check_system solution_endcapped Use End-capped Column check_column->solution_endcapped Secondary Interactions? solution_temp Increase Temperature check_column->solution_temp Poor Efficiency? solution_new_column Replace Column check_column->solution_new_column Column Void/Contaminated? solution_gradient Optimize Gradient check_mobile_phase->solution_gradient Broad Peak? solution_solvent Change Organic Modifier check_mobile_phase->solution_solvent Poor Selectivity? solution_dilute Dilute Sample check_sample->solution_dilute Overload? solution_solvent_match Match Sample Solvent check_sample->solution_solvent_match Solvent Mismatch? solution_tubing Shorten/Narrow Tubing check_system->solution_tubing Extra-column Volume? check_system->solution_new_column Column Issue? end Peak Shape Improved solution_endcapped->end solution_temp->end solution_gradient->end solution_solvent->end solution_dilute->end solution_solvent_match->end solution_tubing->end solution_new_column->end

Caption: Troubleshooting workflow for HPLC peak tailing.

References

Issues with 1,3-Dimyristoyl-2-oleoylglycerol solubility in methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing solubility challenges with 1,3-Dimyristoyl-2-oleoylglycerol in methanol (B129727). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to assist in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in methanol?

This compound is described as being "slightly soluble" in methanol[1]. Triglycerides, in general, exhibit poor miscibility with polar solvents like methanol due to the nonpolar nature of their long fatty acid chains. The principle of "like dissolves like" dictates that nonpolar lipids are more readily soluble in nonpolar organic solvents[2].

Q2: Why is my this compound not dissolving in methanol?

The low solubility is due to the chemical incompatibility between the largely nonpolar triglyceride molecule and the polar methanol solvent. The long hydrocarbon chains of the myristic and oleic acids dominate the molecule's properties, making it hydrophobic. While the ester linkages provide some polarity, it is insufficient to overcome the nonpolar character of the fatty acid chains, leading to poor solvation in methanol[3][4].

Q3: Are there any quantitative data on the solubility of this compound in methanol?

Q4: What other solvents can I use to dissolve this compound?

This compound is expected to be more soluble in nonpolar or weakly polar organic solvents. The product information from Cayman Chemical indicates it is slightly soluble in chloroform[1]. For a similar triglyceride, 1,3-Distearoyl-2-oleoylglycerol, a solubility of 10 mg/mL in chloroform (B151607) has been reported[5]. Other common solvents for dissolving lipids include hexane (B92381), heptane, dichloromethane, and diethyl ether[6].

Troubleshooting Guide for Solubility Issues

If you are encountering difficulties in dissolving this compound in methanol, the following troubleshooting steps and optimization strategies can be employed.

Initial Assessment and Workflow

It is crucial to systematically address the solubility challenge. The following diagram outlines a logical workflow for troubleshooting.

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for Solubility Issues start Start: Incomplete Dissolution in Methanol heating Try Gentle Heating (e.g., 40-50°C) start->heating sonication Apply Sonication heating->sonication If still insoluble cosolvent Use a Co-solvent System (e.g., Chloroform:Methanol) sonication->cosolvent If still insoluble check_solubility Check for Dissolution cosolvent->check_solubility success Complete Dissolution Achieved check_solubility->success Yes reassess Re-evaluate Solvent System or Consult Further Resources check_solubility->reassess No

Caption: A logical workflow for troubleshooting the dissolution of this compound.

Recommended Actions and Protocols

1. Temperature Adjustment (Gentle Heating)

  • Rationale: Increasing the temperature can enhance the solubility of many compounds by providing the necessary energy to overcome intermolecular forces.

  • Protocol:

    • Add the this compound to the methanol in a heat-resistant, sealed glass vial.

    • Gently warm the mixture in a water bath or on a hot plate with magnetic stirring.

    • Start with a temperature of 40-50°C and observe for dissolution.

    • Caution: Avoid excessive heat to prevent potential degradation of the lipid, especially the unsaturated oleoyl (B10858665) chain.

2. Sonication

  • Rationale: Ultrasonic waves can help break down solute aggregates and facilitate the dissolution process.

  • Protocol:

    • Suspend the this compound in the methanol within a suitable glass container.

    • Place the container in an ultrasonic bath.

    • Sonicate the mixture in short bursts (e.g., 2-5 minutes) to prevent significant heating of the sample.

    • Visually inspect for dissolution between sonication cycles.

3. Use of a Co-solvent System

  • Rationale: The addition of a nonpolar or less polar co-solvent can increase the overall solvating power of the mixture for the nonpolar triglyceride. This is a common strategy in biodiesel production to create a single-phase reaction medium[7][8].

  • Protocol:

    • A common and effective co-solvent system for lipids is a mixture of chloroform and methanol.

    • Start by attempting to dissolve the lipid in a small amount of chloroform first.

    • Once dissolved, add methanol to achieve the desired final concentration and solvent ratio. A 2:1 chloroform:methanol (v/v) mixture is a standard starting point for lipid extractions and solubilization[9][10].

    • Other potential co-solvents to consider include hexane or n-heptane, which can improve the solubility of lipids in methanol[11].

The following diagram illustrates the principle of using a co-solvent.

Co_solvent_Principle Principle of Co-solvency cluster_0 Poor Solubility cluster_1 Improved Solubility with Co-solvent TG Triglyceride (Nonpolar) MeOH Methanol (Polar) TG->MeOH Insoluble TG_Co Triglyceride CoSolvent Co-solvent (e.g., Chloroform) TG_Co->CoSolvent Soluble SolventMix Homogeneous Solvent Mixture MeOH_Co Methanol CoSolvent->MeOH_Co Miscible

Caption: How a co-solvent enhances the solubility of a nonpolar triglyceride in a polar solvent.

Quantitative Data Summary

While specific data for this compound in methanol is unavailable, the following table provides solubility information for structurally similar triglycerides in various organic solvents to serve as a reference.

CompoundSolventTemperatureSolubilityData TypeReference
This compound MethanolNot SpecifiedSlightly SolubleQualitative[1]
This compound ChloroformNot SpecifiedSlightly SolubleQualitative[1]
1,3-Distearoyl-2-oleoylglycerol ChloroformNot Specified10 mg/mLQuantitative[5]
1,3-Distearoyl-2-oleoylglycerol AcetoneLow to AmbientLimited SolubilityQualitative[5]
1,3-Distearoyl-2-oleoylglycerol HexaneLow to AmbientLimited SolubilityQualitative[5]
General Triglycerides EthanolColdSparingly SolubleQualitative[5]
Beef Tallow (Triglyceride) Methanol45°C~8% (w/w)Quantitative[12]
Beef Tallow (Triglyceride) Methanol65-80°C11-13% (w/w)Quantitative[12]

Detailed Experimental Protocols

Protocol for Determining Solubility using the Shake-Flask Method

This protocol outlines a standard and reliable method for determining the saturation solubility of a compound in a solvent.

Materials and Equipment:

  • This compound (high purity)

  • Methanol (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Sealed glass vials with PTFE-lined caps

  • Syringe filters (chemically compatible with methanol)

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of methanol in a sealed vial. "Excess" means that undissolved solid should be visible.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25°C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

  • Sample Collection and Filtration:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for several hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter (e.g., 0.22 µm) into a pre-weighed evaporation dish. This step is critical to remove any undissolved micro-particles.

  • Gravimetric Determination:

    • Weigh the evaporation dish containing the filtered solution to determine the mass of the solution.

    • Carefully evaporate the methanol from the dish using a gentle stream of nitrogen or by placing it in a drying oven at a low temperature until a constant weight is achieved.

    • Weigh the dish again to determine the mass of the dissolved this compound.

  • Calculation of Solubility:

    • Solubility (mg/mL) = (Mass of dissolved lipid in mg) / (Volume of supernatant collected in mL)

    • Alternatively, solubility can be expressed in other units such as g/100g of solvent.

References

Technical Support Center: Optimizing Mass Spectrometry Source Conditions for TG(14:0/18:1/14:0)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry (MS) source conditions for the analysis of the triglyceride TG(14:0/18:1/14:0).

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization method for analyzing TG(14:0/18:1/14:0)?

A1: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of triglycerides like TG(14:0/18:1/14:0). ESI is a soft ionization technique that typically forms adduct ions, such as [M+NH₄]⁺, with minimal fragmentation, making it suitable for accurate mass determination and identification.[1] APCI is a gas-phase ionization technique that is well-suited for less polar molecules like triglycerides and can also provide valuable structural information through characteristic fragmentation patterns.[2][3][4] The choice between ESI and APCI will depend on the specific analytical goals, sample matrix, and available instrumentation.

Q2: What are the most common adducts observed for TG(14:0/18:1/14:0) in ESI?

A2: In positive ion mode ESI, triglycerides commonly form ammonium (B1175870) ([M+NH₄]⁺) or sodium ([M+Na]⁺) adducts. The formation of ammonium adducts is often preferred for quantitative analysis as it is more stable and reproducible than the protonated molecule ([M+H]⁺).[5][6] To promote the formation of ammonium adducts, it is recommended to add ammonium formate (B1220265) or ammonium acetate (B1210297) to the mobile phase.[5][7]

Q3: What is in-source fragmentation and how can I minimize it for TG(14:0/18:1/14:0)?

A3: In-source fragmentation is the unintended fragmentation of an ion within the mass spectrometer's source region before mass analysis.[8][9][10] For triglycerides, this can lead to the neutral loss of fatty acid chains, complicating data interpretation and potentially leading to misidentification. To minimize in-source fragmentation, it is crucial to carefully optimize source parameters such as the fragmentor voltage (or cone voltage) and collision energy.[1] Using lower energy settings will generally reduce the extent of fragmentation.

Q4: How does the choice of mobile phase affect the ionization of TG(14:0/18:1/14:0)?

A4: The mobile phase composition significantly influences the ionization efficiency of triglycerides. For reversed-phase chromatography, a mobile phase consisting of solvents like acetonitrile, isopropanol, and water with additives such as ammonium formate is commonly used.[5][7] The additive plays a crucial role in promoting the formation of desired adduct ions.[5] The organic solvent composition will also affect the desolvation process in the MS source.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Signal Intensity or No Signal for TG(14:0/18:1/14:0) Inefficient ionization. Suboptimal source temperature. Inappropriate mobile phase composition. Incorrect mass-to-charge ratio (m/z) being monitored.Optimize spray voltage and capillary temperature. Adjust nebulizer and drying gas flow rates. Ensure the mobile phase contains an appropriate additive (e.g., ammonium formate for ESI). Verify the calculated m/z for the expected adducts of TG(14:0/18:1/14:0).
Poor Peak Shape in the Chromatogram Suboptimal liquid chromatography conditions. Sample overload. Inefficient desolvation in the MS source.Optimize the LC gradient and flow rate. Dilute the sample. Increase the drying gas temperature and flow rate.
High Background Noise or Chemical Interference Contaminated mobile phase or sample. In-source fragmentation of co-eluting compounds.Use high-purity solvents and reagents. Implement a more effective sample preparation method to remove interfering substances. Optimize chromatographic separation to resolve TG(14:0/18:1/14:0) from interfering species.
Inconsistent or Non-Reproducible Signal Fluctuations in source conditions. Unstable spray in ESI. Sample degradation.Allow the mass spectrometer to stabilize before analysis. Check the condition of the ESI needle and clean or replace if necessary. Ensure proper sample handling and storage.
Presence of Multiple Adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺) Presence of various salts in the sample or mobile phase.Use a mobile phase with a controlled and consistent additive (e.g., ammonium formate) to promote the formation of a single, dominant adduct. Consider sample cleanup to remove excess salts.
Significant In-Source Fragmentation High fragmentor/cone voltage or collision energy. High source temperature.Systematically reduce the fragmentor/cone voltage to find the optimal value that maximizes the precursor ion signal while minimizing fragment ions. Optimize the source temperature to ensure efficient desolvation without causing thermal degradation.

Experimental Protocols

Protocol 1: Optimization of ESI Source Conditions for TG(14:0/18:1/14:0)

This protocol outlines a systematic approach to optimize ESI source parameters for the analysis of TG(14:0/18:1/14:0).

1. Sample Preparation:

  • Prepare a standard solution of TG(14:0/18:1/14:0) at a concentration of 1 µg/mL in a solvent compatible with the mobile phase (e.g., isopropanol/acetonitrile 1:1 v/v).

2. Initial Instrument Settings (Starting Point):

  • Ionization Mode: Positive ESI
  • Capillary Voltage: 3.5 kV
  • Nebulizer Gas (Nitrogen): 35 psi
  • Drying Gas (Nitrogen) Flow: 10 L/min
  • Drying Gas Temperature: 325 °C
  • Fragmentor Voltage (Cone Voltage): 100 V
  • Skimmer Voltage: 65 V
  • Sheath Gas Temperature: 350 °C
  • Sheath Gas Flow: 11 L/min
  • Mobile Phase: Acetonitrile/Isopropanol (50:50, v/v) with 10 mM ammonium formate.
  • Flow Rate: 0.3 mL/min (via infusion or flow injection analysis).

3. Optimization Workflow:

  • Step 1: Capillary Voltage Optimization:
  • Infuse the standard solution into the mass spectrometer.
  • Vary the capillary voltage from 2.5 kV to 4.5 kV in 0.5 kV increments.
  • Monitor the intensity of the [M+NH₄]⁺ ion for TG(14:0/18:1/14:0).
  • Select the voltage that provides the highest and most stable signal.
  • Step 2: Nebulizer and Drying Gas Optimization:
  • Set the capillary voltage to the optimal value from Step 1.
  • Vary the nebulizer gas pressure (e.g., from 25 to 45 psi) and monitor the signal intensity and stability.
  • Once the optimal nebulizer pressure is set, vary the drying gas flow rate (e.g., from 8 to 12 L/min) and temperature (e.g., from 300 to 350 °C) to maximize the signal.
  • Step 3: Fragmentor (Cone) Voltage Optimization:
  • With all other parameters optimized, vary the fragmentor voltage from a low value (e.g., 50 V) to a higher value (e.g., 150 V).
  • Monitor the intensity of the precursor ion ([M+NH₄]⁺) and any significant fragment ions (e.g., neutral loss of a fatty acid).
  • Choose a fragmentor voltage that maximizes the precursor ion intensity while keeping in-source fragmentation to a minimum.

Protocol 2: Optimization of APCI Source Conditions for TG(14:0/18:1/14:0)

1. Sample Preparation:

  • Prepare a standard solution of TG(14:0/18:1/14:0) at a concentration of 1 µg/mL in a solvent compatible with the mobile phase.

2. Initial Instrument Settings (Starting Point):

  • Ionization Mode: Positive APCI
  • Corona Current: 4.0 µA
  • Vaporizer Temperature: 400 °C
  • Drying Gas Flow: 5 L/min
  • Drying Gas Temperature: 350 °C
  • Nebulizer Gas: 60 psi
  • Sheath Gas Temperature: 350 °C
  • Sheath Gas Flow: 12 L/min
  • Mobile Phase: Acetonitrile/Isopropanol (50:50, v/v).
  • Flow Rate: 0.5 mL/min (via infusion or flow injection analysis).

3. Optimization Workflow:

  • Step 1: Vaporizer Temperature Optimization:
  • Infuse the standard solution.
  • Vary the vaporizer temperature (e.g., from 350 °C to 450 °C) and monitor the intensity of the protonated molecule [M+H]⁺ or characteristic fragment ions.
  • Select the temperature that provides the best signal intensity and stability.
  • Step 2: Corona Current Optimization:
  • Set the vaporizer temperature to its optimal value.
  • Vary the corona current (e.g., from 2.0 to 6.0 µA) and monitor the signal intensity.
  • Choose the corona current that yields the highest signal without excessive noise.
  • Step 3: Gas Flow Optimization:
  • Optimize the nebulizer and drying gas flow rates and temperatures to ensure efficient solvent removal and ion formation.

Data Presentation

Table 1: Recommended Starting Parameters for Mass Spectrometry Source Conditions for TG(14:0/18:1/14:0) Analysis

ParameterESIAPCI
Ionization Mode PositivePositive
Capillary Voltage 3.0 - 4.0 kVN/A
Corona Current N/A3.0 - 5.0 µA
Nebulizer Gas Pressure 30 - 40 psi50 - 60 psi
Drying Gas Flow 8 - 12 L/min4 - 6 L/min
Drying Gas Temperature 300 - 350 °C325 - 375 °C
Vaporizer Temperature N/A380 - 420 °C
Sheath Gas Flow 10 - 12 L/min11 - 13 L/min
Sheath Gas Temperature 325 - 375 °C325 - 375 °C
Fragmentor/Cone Voltage 80 - 120 V80 - 120 V
Mobile Phase Additive 10 mM Ammonium FormateNot essential, but can be used

Visualization

OptimizationWorkflow cluster_prep Preparation cluster_optimization Optimization Loop (Iterative Process) cluster_analysis Analysis & Finalization SamplePrep Sample Preparation (Standard Solution) InitialSettings Set Initial MS Source Conditions SamplePrep->InitialSettings OptimizeVoltage Optimize Spray Voltage (ESI) or Corona Current (APCI) InitialSettings->OptimizeVoltage OptimizeGases Optimize Gas Parameters OptimizeVoltage->OptimizeGases OptimizeTemps Optimize Temperatures OptimizeGases->OptimizeTemps OptimizeFragmentor Optimize Fragmentor/ Cone Voltage OptimizeTemps->OptimizeFragmentor OptimizeFragmentor->OptimizeVoltage Re-adjust if needed AcquireData Acquire Data with Optimized Conditions OptimizeFragmentor->AcquireData AnalyzeResults Analyze Results (Signal-to-Noise, Fragmentation) AcquireData->AnalyzeResults FinalMethod Finalize Analytical Method AnalyzeResults->FinalMethod

Caption: Workflow for optimizing MS source conditions for TG(14:0/18:1/14:0).

References

How to avoid crystallization of 1,3-Dimyristoyl-2-oleoylglycerol in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the crystallization of 1,3-Dimyristoyl-2-oleoylglycerol in stock solutions.

Troubleshooting Guide: Preventing Crystallization

Issue: Crystals have formed in my this compound stock solution upon storage.

This guide provides a step-by-step process to redissolve the lipid and prevent future crystallization.

Step 1: Initial Assessment
  • Question: Has the stock solution been stored at a low temperature (e.g., -20°C or 4°C)?

    • Yes: Proceed to Step 2. Low temperatures are a primary cause of triglyceride crystallization.

    • No: Proceed to Step 3. Other factors may be contributing to the crystallization.

Step 2: Re-dissolving the Lipid
  • Action: Gently warm the solution in a water bath set to 30-40°C. Some long-chain, saturated lipids may require this step to redissolve.

  • Action: After warming, sonicate the solution for 5-10 minutes. This will help break up any remaining crystal structures and ensure complete dissolution.

  • Question: Is the solution now clear and free of visible crystals?

    • Yes: The immediate issue is resolved. Proceed to the "Best Practices for Storage" section to prevent recurrence.

    • No: Proceed to Step 3. The solvent system may not be optimal for the concentration of the lipid.

Step 3: Solvent and Concentration Check
  • Question: What solvent was used to prepare the stock solution?

    • If using a single solvent: Consider the solubility of this compound. It is slightly soluble in chloroform (B151607) and methanol (B129727).[1] For other triglycerides, chloroform is a common solvent.[2][3][4] If the concentration is high, the solvent may be saturated.

    • If using a mixed solvent: Ensure the solvent ratios are appropriate. For lipids, a common mixture is chloroform and methanol (e.g., 2:1 v/v).[2]

  • Action: If the concentration of the stock solution is high, consider diluting it to a lower concentration.

  • Action: If the solvent is not ideal, it may be necessary to prepare a new stock solution with a more suitable solvent or solvent mixture.

Step 4: Long-Term Prevention
  • Refer to the "Best Practices for Preparation and Storage of Stock Solutions" and "Frequently Asked Questions (FAQs)" sections below for comprehensive strategies to avoid crystallization in future preparations.

Troubleshooting Workflow Diagram

G start Crystals Observed in Stock Solution check_storage_temp Stored at low temperature (-20°C or 4°C)? start->check_storage_temp warm_sonicate 1. Warm solution (30-40°C) 2. Sonicate for 5-10 mins check_storage_temp->warm_sonicate Yes check_solvent_conc Check Solvent and Concentration check_storage_temp->check_solvent_conc No check_dissolution Is the solution clear? warm_sonicate->check_dissolution resolved Issue Resolved. Implement Best Practices for Storage. check_dissolution->resolved Yes check_dissolution->check_solvent_conc No implement_prevention Implement Long-Term Prevention Strategies check_solvent_conc->implement_prevention

Caption: Troubleshooting workflow for crystallized lipid stock solutions.

Best Practices for Preparation and Storage of Stock Solutions

To minimize the risk of crystallization, follow these best practices when preparing and storing this compound stock solutions:

  • Solvent Selection: Choose a solvent in which the lipid is readily soluble. While this compound is listed as only slightly soluble in chloroform and methanol[1], chloroform is a generally effective solvent for triglycerides.[2][3][4] For difficult-to-dissolve lipids, a mixture of chloroform and methanol (e.g., 2:1 v/v) can be effective.[2]

  • Use of Co-solvents: Incorporating co-solvents like ethanol (B145695), propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can increase the solubility of lipids and inhibit crystallization.[5]

  • Preparation Technique:

    • Add the solvent to the vial containing the lipid.

    • If necessary, gently warm the mixture in a water bath (30-40°C) to aid dissolution.

    • Sonicate the solution for 5-10 minutes to ensure the lipid is fully solvated.

  • Storage Temperature: While -20°C is a common storage temperature for lipid stability[1], it can promote crystallization. If the lipid is stable at room temperature, this may be a better option to avoid precipitation. If low-temperature storage is required, be prepared to warm and sonicate the solution before each use.

  • Inert Atmosphere: For unsaturated lipids like this compound, purging the vial with an inert gas like argon or nitrogen before sealing can help prevent oxidation and degradation.

  • Fresh Preparation: Whenever possible, preparing fresh solutions is the best way to avoid issues related to long-term storage.

Frequently Asked Questions (FAQs)

Q1: Why did my this compound solution crystallize?

A1: Crystallization of triglycerides is often triggered by several factors:

  • Low Temperature: Storage at refrigerated or freezer temperatures reduces the solubility of the lipid in the solvent, leading to precipitation.

  • Supersaturation: If the concentration of the lipid is close to or exceeds its solubility limit in the chosen solvent at a given temperature, crystals can form.

  • Solvent Choice: The lipid may not be sufficiently soluble in the selected solvent.

  • Nucleation Sites: Impurities or even microscopic scratches on the inside of the storage vial can act as starting points for crystal growth.[5]

Q2: What is the best solvent for this compound?

A2: According to available data, this compound is slightly soluble in chloroform and methanol.[1] For similar triglycerides, chloroform is a commonly used solvent. A stock solution of a similar compound, 1,3-Distearoyl-2-oleoyl glycerol, can be prepared in chloroform at 10 mg/ml.[4] For aqueous applications, the lipid can first be dissolved in a solvent like ethanol or DMF and then diluted into the aqueous buffer.[3][6]

Q3: Can I use the solution if it has crystals?

A3: No, it is not recommended to use the solution directly if crystals are present. The concentration of the lipid in the liquid phase will be lower than intended, leading to inaccurate experimental results. You should always ensure the lipid is fully redissolved before use by following the warming and sonication procedure outlined in the troubleshooting guide.

Q4: How does temperature affect the solubility of this compound?

A4: Generally, the solubility of lipids in organic solvents increases with temperature.[7] Therefore, warming the solution can help dissolve the lipid, while cooling can cause it to crystallize out of solution.

Q5: Are there any additives that can help prevent crystallization?

A5: Yes, the addition of certain excipients can inhibit crystallization. For example, incorporating co-solvents or non-ionic surfactants can sterically hinder the self-assembly of lipid molecules.[5] In some lipid systems, emulsifiers can also influence the crystallization process.[8][9]

Solubility Data for Structurally Similar Triglycerides

While extensive quantitative solubility data for this compound is limited, the following table provides solubility information for structurally similar triglycerides to guide solvent selection.

CompoundSolventSolubility
1,3-Distearoyl-2-oleoylglycerolChloroform10 mg/mL[4][7]
1,3-Dipalmitoyl-2-oleoyl glycerolDMF2 mg/ml[10]
Ethanol2 mg/ml[10]
1,3-Dioctanoyl glycerolChloroform~10 mg/ml[3]
Ethanol~10 mg/ml[3]
DMF~30 mg/ml[3]
DMSO~1 mg/ml[3]
1,2-Dimyristoyl-sn-glycerolDMF20 mg/ml[11]
Ethanol30 mg/ml[11]
DMSO7 mg/ml[11]
PBS (pH 7.2)0.25 mg/ml[11]
Experimental Protocol: Preparation of a Triglyceride Stock Solution

This protocol provides a general method for preparing a stock solution of a triglyceride like this compound.

Materials:

  • This compound (solid)

  • Chloroform (ACS grade or higher)

  • Glass vial with a PTFE-lined cap

  • Analytical balance

  • Volumetric pipette or syringe

  • Water bath

  • Sonicator

Procedure:

  • Weighing the Lipid: Accurately weigh the desired amount of this compound and transfer it to a clean, dry glass vial.

  • Adding the Solvent: Using a volumetric pipette or syringe, add the calculated volume of chloroform to the vial to achieve the desired concentration.

  • Initial Dissolution: Cap the vial tightly and vortex or swirl the mixture to begin the dissolution process.

  • Warming (if necessary): If the lipid does not fully dissolve at room temperature, place the vial in a water bath set to 30-40°C. Periodically swirl the vial until the solid is no longer visible.

  • Sonication: Place the vial in a sonicator bath for 5-10 minutes to ensure complete dissolution and break up any small aggregates.

  • Visual Inspection: After sonication, visually inspect the solution to confirm that it is clear and free of any particulate matter.

  • Storage: If not for immediate use, purge the vial with an inert gas (e.g., nitrogen or argon) before capping tightly. Store at the appropriate temperature as determined by the stability of the compound and the need to avoid crystallization.

Experimental Workflow Diagram

G start Start weigh_lipid Weigh this compound start->weigh_lipid add_solvent Add Chloroform to Vial weigh_lipid->add_solvent vortex Vortex/Swirl to Mix add_solvent->vortex check_dissolved Is Lipid Fully Dissolved? vortex->check_dissolved warm Warm in 30-40°C Water Bath check_dissolved->warm No sonicate Sonicate for 5-10 Minutes check_dissolved->sonicate Yes warm->check_dissolved inspect Visually Inspect for Clarity sonicate->inspect store Store Appropriately inspect->store end End store->end

Caption: Workflow for preparing a triglyceride stock solution.

References

Technical Support Center: Interpreting Complex NMR Spectra of Triacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of triacylglycerols (TAGs).

Frequently Asked Questions (FAQs)

1. What are the characteristic chemical shift regions in the ¹H NMR spectrum of triacylglycerols?

The ¹H NMR spectrum of triacylglycerols can be divided into several key regions, each corresponding to specific protons within the TAG molecule. Overlapping signals are common, but key resonances can be used for quantification and structural elucidation.[1][2][3]

Chemical Shift (ppm) Assignment Notes
~5.30 - 5.40Olefinic protons (-CH=CH-)Protons on double bonds of unsaturated fatty acids.
~5.25Methylene (B1212753) proton of glycerol (B35011) backbone (sn-2)A multiplet resulting from splitting by the protons at the sn-1 and sn-3 positions.[1]
~4.10 - 4.30Methylene protons of glycerol backbone (sn-1, sn-3)Two doublets of doublets due to the prochiral nature of these protons.[1][3]
~2.75Bis-allylic protons (-CH=CH-CH₂ -CH=CH-)Specific to polyunsaturated fatty acids (e.g., linoleic, linolenic acid).[1]
~2.30α-carbonyl methylene protons (-CH₂ -COO-)Protons on the carbon adjacent to the carbonyl group.
~2.05Allylic protons (-CH₂ -CH=CH-)Protons on the carbon adjacent to a double bond.
~1.60β-carbonyl methylene protons (-CH₂ -CH₂-COO-)
~1.30Methylene protons of the fatty acid chain (-(CH₂)n-)A large, often unresolved signal representing the bulk of the saturated fatty acid chain.[4]
~0.95 - 1.00Terminal methyl protons (-CH₃) of linolenic acidShifted slightly downfield compared to other fatty acids, allowing for its quantification.[5][6]
~0.85 - 0.90Terminal methyl protons (-CH₃) of other fatty acids

2. How can I quantify the different types of fatty acids (saturated, monounsaturated, polyunsaturated) using ¹H NMR?

Quantitative ¹H NMR (qNMR) can be used to determine the relative amounts of saturated fatty acids (SFA), monounsaturated fatty acids (MUFA), and polyunsaturated fatty acids (PUFA). This is achieved by integrating specific signals in the spectrum. The results are often comparable to those obtained by gas chromatography (GC).[1][5]

Here is a simplified workflow for this quantification:

cluster_0 ¹H NMR Data Acquisition cluster_1 Data Processing and Integration cluster_2 Calculation of Fatty Acid Composition A Prepare Sample in Deuterated Solvent B Acquire ¹H NMR Spectrum A->B C Phase and Baseline Correct Spectrum B->C D Integrate Key Signals: - Olefinic (~5.35 ppm) - Bis-allylic (~2.75 ppm) - α-carbonyl (~2.30 ppm) C->D E Calculate Molar Percentages of SFA, MUFA, and PUFA D->E

Caption: Workflow for Fatty Acid Quantification by ¹H NMR.

3. What are the key signal regions in the ¹³C NMR spectrum of triacylglycerols?

¹³C NMR offers greater spectral dispersion than ¹H NMR, which can be advantageous for resolving complex mixtures.[7] Key regions in the ¹³C NMR spectrum of TAGs include:

Chemical Shift (ppm) Assignment Notes
~172 - 174Carbonyl carbons (C-1)The chemical shift is sensitive to the position on the glycerol backbone (sn-1,3 vs. sn-2) and the type of fatty acid.[8][9]
~127 - 132Olefinic carbons (-CH=CH-)Provides information on the degree and type of unsaturation.
~68 - 70Glycerol carbon (sn-2)[10]
~62Glycerol carbons (sn-1, sn-3)[10]
~34Methylene carbon α to carbonyl (C-2)
~20 - 32Methylene carbons of the fatty acid chain (-(CH₂)n-)
~14Terminal methyl carbon (-CH₃)

4. How can ¹³C NMR be used for regiospecific analysis of triacylglycerols?

¹³C NMR is a powerful tool for determining the positional distribution of fatty acids on the glycerol backbone (i.e., at the sn-1, sn-2, and sn-3 positions) without the need for enzymatic hydrolysis, which can sometimes lead to acyl migration.[11] The chemical shifts of the carbonyl carbons (and to a lesser extent, the olefinic carbons) are sensitive to their position on the glycerol backbone.[8][9] By carefully integrating the signals in the carbonyl region, it is possible to quantify the relative amounts of different fatty acid classes at the sn-1,3 and sn-2 positions.[12]

Troubleshooting Guide

Problem 1: My ¹H NMR spectrum has very broad peaks, making interpretation difficult.

  • Possible Cause 1: Poor Shimming. The magnetic field homogeneity may not be optimized.

    • Solution: Re-shim the spectrometer.

  • Possible Cause 2: Sample Inhomogeneity/Poor Solubility. The triacylglycerol sample may not be fully dissolved in the NMR solvent.

    • Solution: Try a different deuterated solvent such as benzene-d₆ or acetone-d₆, or gently warm the sample to improve solubility.[13]

  • Possible Cause 3: High Sample Concentration. Overly concentrated samples can lead to increased viscosity and peak broadening.

    • Solution: Dilute the sample.

Problem 2: I am seeing unexpected peaks in my spectrum (e.g., water, acetone, ethyl acetate).

  • Possible Cause 1: Residual Solvent from Glassware. NMR tubes may retain traces of cleaning solvents like acetone.

    • Solution: Ensure NMR tubes are thoroughly dried in an oven for several hours before use.[13]

  • Possible Cause 2: Water in the Deuterated Solvent. NMR solvents can absorb atmospheric moisture.

    • Solution: Use fresh, high-quality deuterated solvent. For particularly sensitive experiments, consider using a solvent from a sealed ampule or storing the solvent over a drying agent like molecular sieves.[13]

  • Possible Cause 3: Solvent Impurities from Sample Purification. Solvents like ethyl acetate (B1210297) used during extraction or chromatography can be difficult to remove completely.

    • Solution: Co-evaporate the sample with a more volatile solvent like dichloromethane (B109758) multiple times to help remove residual ethyl acetate.[13]

Problem 3: The olefinic and aliphatic regions of my ¹H NMR spectrum are poorly resolved, preventing accurate integration.

  • Possible Cause 1: Insufficient Magnetic Field Strength. Lower field spectrometers will inherently have less signal dispersion.

    • Solution: If available, use a higher field NMR spectrometer (e.g., 600 MHz or higher) to improve spectral resolution.

  • Possible Cause 2: Complex Mixture of Triacylglycerols. The sample may contain a wide variety of fatty acids, leading to significant signal overlap.

    • Solution 1: Employ 2D NMR techniques such as ¹H-¹³C HSQC to resolve overlapping signals by spreading them into a second dimension.[14]

    • Solution 2: Consider using ¹³C NMR, which offers better spectral dispersion for complex lipid mixtures.[7]

cluster_0 Troubleshooting Workflow A Poorly Resolved ¹H NMR Spectrum B Is a higher field NMR available? A->B C Is the sample a complex mixture? A->C B->C No F Acquire spectrum on higher field instrument B->F Yes D Consider 2D NMR (e.g., HSQC) C->D Yes E Utilize ¹³C NMR for better dispersion C->E Yes G Improved Resolution D->G E->G F->G

Caption: Decision workflow for resolving overlapping signals.

Experimental Protocols

Protocol 1: Quantitative ¹³C NMR for Regiospecific Analysis

This protocol is designed for the quantitative analysis of the positional distribution of fatty acids in triacylglycerols.

1. Sample Preparation:

  • Accurately weigh approximately 100-300 mg of the triacylglycerol sample.[12]

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[12]

  • Optional: To significantly shorten the experiment time, add a paramagnetic relaxation agent such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃) to a final concentration of approximately 0.05 M. Be aware that this may cause some line broadening.[12][15]

2. NMR Data Acquisition:

  • Set the spectrometer temperature to a constant value, typically 25 °C (298 K), to ensure consistent chemical shifts.[12]

  • Use an inverse gated decoupling pulse program to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.[12]

  • Set the pulse angle to 30-45° to allow for a shorter relaxation delay.[12]

  • The relaxation delay (D1) is critical for accurate quantification and should be at least 5 times the longest T₁ of the carbonyl carbons. For TAGs, this can be up to 60 seconds.[12]

  • Acquire a sufficient number of scans (e.g., 1024 - 4096) to achieve an adequate signal-to-noise ratio.[12]

3. Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Carefully phase the spectrum to obtain a flat baseline.

  • Apply a baseline correction algorithm.

  • Integrate the distinct signals in the carbonyl carbon region (~172-174 ppm) corresponding to each class of fatty acid (e.g., saturated, oleic, linoleic) at the sn-1,3 and sn-2 positions.[12]

4. Calculation:

  • Calculate the positional distribution of each fatty acid class from the integral areas of the corresponding signals.[12]

References

Technical Support Center: Analysis of 1,3-Dimyristoyl-2-oleoylglycerol (DMOG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the common challenge of poor ionization of 1,3-Dimyristoyl-2-oleoylglycerol (DMOG) and other neutral triacylglycerols (TAGs) in Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (DMOG) signal weak or absent in ESI-MS?

A1: this compound (DMOG) is a neutral, non-polar triacylglycerol (TAG). Electrospray Ionization (ESI) is most efficient for molecules that are already charged in solution or are highly polar. Neutral lipids like DMOG lack easily ionizable functional groups, leading to poor ionization efficiency and low signal intensity.[1][2] To be detected, they must form adducts with cations present in the mobile phase.[3]

Q2: What are the most common adducts of DMOG I should be looking for in positive ion mode?

A2: In positive ion mode ESI-MS, DMOG typically forms adducts with ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), and lithium ([M+Li]⁺).[3] The formation of these adducts is essential for detection. Ammonium adducts are commonly used for quantification, while lithium adducts are often preferred for structural analysis via tandem MS (MS/MS) due to their informative fragmentation patterns.[4]

Q3: Should I use positive or negative ion mode for DMOG analysis?

A3: Positive ion mode is overwhelmingly preferred for the analysis of TAGs like DMOG. Ionization in this mode occurs through the formation of cationic adducts (e.g., [M+NH₄]⁺, [M+Na]⁺). While some studies have explored negative ion mode for diacylglycerols, it is not a conventional or efficient approach for triacylglycerols.[1]

Q4: Can I analyze DMOG without liquid chromatography (LC), using direct infusion?

A4: Yes, direct infusion (or "shotgun lipidomics") is possible, but it is highly susceptible to ion suppression, especially in complex biological extracts.[5] More easily ionizable lipids, such as phospholipids (B1166683), can significantly suppress the signal of less efficiently ionized TAGs like DMOG.[6] Using LC to separate different lipid classes before they enter the mass spectrometer is highly recommended to improve sensitivity and reduce matrix effects.[7]

Q5: What are the key differences between ESI, APCI, and MALDI for analyzing DMOG?

A5:

  • ESI (Electrospray Ionization) is a soft ionization technique ideal for polar molecules but requires adduct formation for neutral lipids like DMOG. It is highly sensitive when optimized.[8][9]

  • APCI (Atmospheric Pressure Chemical Ionization) is a gas-phase ionization technique better suited for less polar to non-polar molecules and is a robust method for general TAG profiling.[8][10]

  • MALDI (Matrix-Assisted Laser Desorption/Ionization) involves co-crystallizing the analyte with a matrix. It can be effective, but matrix selection is critical, and it faces challenges with ion suppression from phospholipids in tissue imaging.[6][7]

Troubleshooting Guide

Problem: No or Very Low Signal Intensity for DMOG

This is the most common issue when analyzing neutral lipids by ESI-MS. The following steps provide a logical workflow to diagnose and solve the problem.

G start Low / No DMOG Signal check_adducts Cause: Poor Adduct Formation? start->check_adducts check_source Cause: Suboptimal Source Parameters? start->check_source check_suppression Cause: Ion Suppression? start->check_suppression sol_adducts Solution: - Add 5-10 mM Ammonium Formate (B1220265)/Acetate (B1210297) - Ensure mobile phase purity - Check for Na+/K+ adducts check_adducts->sol_adducts sol_source Solution: - Optimize Spray Voltage - Adjust Gas Flow Rates (Sheath/Aux) - Optimize Capillary/Heater Temp. check_source->sol_source sol_suppression Solution: - Dilute sample - Implement LC separation - Use Solid-Phase Extraction (SPE) check_suppression->sol_suppression

Caption: Workflow for troubleshooting poor DMOG signal in ESI-MS.

Cause 1: Inefficient Adduct Formation

  • Explanation: DMOG requires the formation of an adduct to be ionized. If the concentration of cations (like NH₄⁺, Na⁺, K⁺) is too low in your mobile phase, ionization will be poor.

  • Solution: Introduce a mobile phase modifier to promote adduct formation. The most common approach is to add 5-10 mM of ammonium formate or ammonium acetate to the mobile phase.[7] Be aware that even trace amounts of sodium or potassium can lead to the formation of [M+Na]⁺ and [M+K]⁺ adducts, which can split the signal.[11]

Cause 2: Suboptimal ESI Source Parameters

  • Explanation: The efficiency of the electrospray process is highly dependent on the source settings, which control droplet formation and desolvation.

  • Solution: Systematically optimize key source parameters one at a time. This includes spray voltage, sheath and auxiliary gas flow rates, and capillary and auxiliary gas heater temperatures.[7][12] Start with recommended values for lipid analysis on your specific instrument and adjust in small increments.

Cause 3: Ion Suppression

  • Explanation: In complex mixtures, highly abundant or more easily ionizable molecules (especially phospholipids) can compete with DMOG for charge in the ESI droplet, suppressing its signal.[6] High concentrations of DMOG itself can also lead to self-suppression.[7]

  • Solutions:

    • Sample Dilution: Dilute the sample to reduce the overall lipid concentration.[7]

    • Chromatographic Separation: Use liquid chromatography (LC) with a suitable column (e.g., C18 or C30 reversed-phase) to separate TAGs from phospholipids and other interfering species before they enter the mass spectrometer.[7][13]

    • Sample Prefractionation: Employ solid-phase extraction (SPE) to separate lipid classes prior to analysis.[7]

Problem: Inconsistent Signal and Poor Quantitative Reproducibility

Cause 1: Variable Adduct Ratios

  • Explanation: The ratio of different adducts ([M+NH₄]⁺ vs. [M+Na]⁺) can vary between samples and even within a single run, leading to inaccurate quantification if only one adduct is monitored.[11] Studies have shown that for some lipids, no single adduct accounts for more than 60% of the total signal, and relying on one can lead to errors of up to 70%.[11][14]

  • Solution: For accurate quantification, it is crucial to identify all significant adducts of DMOG and sum their peak areas. Combining the intensities of the [M+NH₄]⁺ and [M+Na]⁺ adducts can often improve accuracy to within 5%.[11][14]

Cause 2: Contamination and Matrix Effects

  • Explanation: Contaminants from solvents, glassware (soaps, detergents), or the biological matrix itself can interfere with ionization or form unexpected adducts.[12][15]

  • Solution:

    • Use High-Purity Solvents: Always use LC-MS grade solvents.

    • Maintain System Cleanliness: Regularly clean the ESI ion source to prevent residue buildup.[16]

    • Perform Rigorous Sample Preparation: Use methods like liquid-liquid extraction or SPE to remove salts and other interferences from biological samples.[12]

Data Presentation: Key Quantitative Information

Table 1: Common Adducts of this compound (DMOG) (Based on DMOG Molecular Formula: C₄₉H₉₂O₆, Molecular Weight: 777.28 g/mol )[17]

Adduct FormerAdduct Ion FormulaAdduct IonMonoisotopic m/z
Ammonium[C₄₉H₉₂O₆ + NH₄]⁺[M+NH₄]⁺795.74
Sodium[C₄₉H₉₂O₆ + Na]⁺[M+Na]⁺800.68
Potassium[C₄₉H₉₂O₆ + K]⁺[M+K]⁺816.65
Lithium[C₄₉H₉₂O₆ + Li]⁺[M+Li]⁺784.71

Table 2: Comparison of Ionization Techniques for Triacylglycerol (TAG) Analysis

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged dropletsGas-phase chemical ionization
Primary Ions [M+Adduct]⁺ (e.g., [M+NH₄]⁺)[M+H]⁺, [M-RCOO]⁺
Best For Sensitive, targeted quantification of known TAGs, especially when coupled with LC.[8]Robust, general profiling of less polar to non-polar lipids. Provides structural information via in-source fragmentation.[8][10]
Key Advantage "Soft" ionization preserves the intact molecule, ideal for MS/MS.[9]Less susceptible to ion suppression from salts.[13]
Key Limitation Requires adduct formation for neutral lipids; susceptible to ion suppression.[6][7]Can cause in-source fragmentation, potentially losing molecular ion information.[10]

Experimental Protocols & Visualizations

Protocol 1: General LC-ESI-MS Analysis of DMOG with Ammonium Adducts

This protocol outlines a standard approach for the quantitative analysis of DMOG using LC-MS.

  • Sample Preparation:

    • Prepare a stock solution of DMOG at 1 mg/mL in chloroform (B151607) or a similar organic solvent.

    • For analysis, dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) in the initial mobile phase composition (e.g., 80:20 Methanol:Acetonitrile with 10 mM ammonium formate).

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate.

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate.

    • Gradient: Start at a high percentage of A, ramp to 100% B to elute the non-polar TAGs.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40-50 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full Scan MS (e.g., m/z 300-1000) to identify adducts. For quantification, use Selected Ion Monitoring (SIM) for the target adducts (e.g., m/z 795.74 and 800.68).

    • Source Parameters (Starting Point):

      • Spray Voltage: 3.5 - 4.0 kV.[7]

      • Capillary Temperature: 300 - 350 °C.[7]

      • Sheath Gas Flow: 35-45 (arbitrary units).

      • Auxiliary Gas Heater Temperature: 350 - 400 °C.[7]

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry prep Dilute DMOG in Mobile Phase with Ammonium Formate lc Inject onto C18 Column (Gradient Elution) prep->lc esi ESI Source (Positive Mode) lc->esi ms1 MS1 Scan (Detect [M+NH4]+) esi->ms1 data Data Analysis (Quantification) ms1->data

Caption: General experimental workflow for LC-ESI-MS analysis of DMOG.

Protocol 2: Structural Analysis via MS/MS with Lithium Adducts

Lithium adducts provide more structurally informative fragments than ammonium adducts, which often just show a neutral loss of ammonia.[3][4]

G dmog DMOG (Neutral Lipid) adduct [DMOG+Li]⁺ (Precursor Ion, m/z 784.71) dmog->adduct cation + Li⁺ (in solution) cation->adduct cid Collision-Induced Dissociation (CID) adduct->cid fragments Product Ions: - Loss of Myristic Acid - Loss of Oleic Acid - Acylium Ions cid->fragments

Caption: Principle of adduct formation and fragmentation for structural analysis.

  • Sample and Mobile Phase Preparation:

    • Prepare the DMOG sample as in Protocol 1.

    • Instead of ammonium formate, add 1-5 mM Lithium Acetate (LiOAc) to the mobile phase.

  • Mass Spectrometry (MS/MS) Method:

    • Ionization Mode: ESI+.

    • MS1: Acquire a full scan spectrum to confirm the presence of the [M+Li]⁺ precursor ion at m/z 784.71.

    • MS2 (Tandem MS):

      • Set up a product ion scan experiment.

      • Precursor Ion: Isolate m/z 784.71.

      • Collision Energy: Apply collision energy (e.g., start at 25-35 eV and optimize) to induce fragmentation.

      • Expected Fragments: Look for characteristic neutral losses corresponding to the fatty acid chains (Myristic acid: 228.21 Da; Oleic acid: 282.26 Da). The relative abundance of the fragment ions can help determine the position of the fatty acids on the glycerol (B35011) backbone.[4]

Advanced Strategy: Chemical Derivatization

For extremely challenging cases or to improve sensitivity, chemical derivatization can be employed. This strategy involves covalently modifying the DMOG molecule to add a permanently charged or more easily ionizable group.[18][19]

  • Concept: While not standard for intact TAGs, derivatization is a powerful tool in lipidomics. For instance, if analyzing the fatty acid constituents of DMOG after hydrolysis, derivatizing the resulting carboxylic acids can improve ionization efficiency by over 1000-fold.[20] This is an advanced approach requiring significant method development.[21]

References

Technical Support Center: Improving HPLC Separation of Triglyceride Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of triglyceride (TAG) isomers. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you troubleshoot and optimize your triglyceride isomer separations.

Q1: Why is the separation of triglyceride regioisomers so challenging?

Triglyceride regioisomers, such as 1,2-dipalmitoyl-3-oleoyl-glycerol (PPO) and 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), have identical fatty acid compositions. This results in the same equivalent carbon number (ECN), making their separation by conventional reversed-phase HPLC exceptionally difficult and often leading to co-elution.[1] The subtle structural difference is only in the position of the fatty acids on the glycerol (B35011) backbone, which necessitates highly selective chromatographic systems to achieve resolution.[1]

Q2: What are the primary HPLC techniques for separating triglyceride isomers?

There are two main HPLC-based approaches for this challenge:

  • Non-Aqueous Reversed-Phase (NARP) HPLC: This technique separates triglycerides based on their partitioning between a non-polar stationary phase (like C18 or C30) and a polar mobile phase.[1] While standard NARP-HPLC can struggle with regioisomers, optimizing the column, mobile phase composition, and temperature can achieve separation.[1][2] This method is frequently coupled with mass spectrometry (MS) for identification and quantification.[1]

  • Silver Ion HPLC (Ag+-HPLC): This is a powerful technique for separating TAG regioisomers based on the interaction between the π-electrons of the double bonds in unsaturated fatty acids and silver ions bonded to the stationary phase.[1] The strength of this interaction is influenced by the number, geometry, and position of the double bonds, enabling the resolution of isomers.[1]

Q3: I am seeing poor or no resolution of my triglyceride isomer peaks. What should I do?

Poor resolution is the most common issue. Here are the key parameters to investigate and optimize:

  • Mobile Phase Composition: The choice and composition of the mobile phase are critical. In NARP-HPLC, systematically vary the composition of your organic modifier. Small changes in solvent strength or selectivity can significantly impact resolution.[1]

  • Column Temperature: Temperature is a critical parameter.[1] For NARP-HPLC, lower temperatures (e.g., 10-20°C) can sometimes enhance separation.[1] Conversely, for Ag+-HPLC with hexane-based solvents, increasing the temperature may increase retention time for unsaturated TAGs and potentially improve resolution.[1]

  • Stationary Phase: The column is a crucial factor. For complex mixtures, using two or three C18 columns in series can enhance separation.[3][4] Polymeric ODS columns have also demonstrated the ability to differentiate between positional isomers.[2][3] If resolution is still insufficient, consider a column with different properties, such as a C30 phase, or switch to Ag+-HPLC.[1]

  • Flow Rate: While less impactful than mobile phase and temperature, optimizing the flow rate can sometimes provide a modest improvement in resolution.

Below is a troubleshooting workflow to address poor resolution:

G Troubleshooting Workflow for Poor Resolution A Poor or No Resolution B Optimize Mobile Phase (Vary organic modifier ratio) A->B F Resolution Improved? B->F C Adjust Column Temperature (Test in 5°C increments) C->F D Evaluate Stationary Phase (Try different column chemistry, e.g., C30 or polymeric ODS) D->F E Consider Ag+-HPLC (For isomers differing in unsaturation) G Problem Solved E->G F->C No F->D No F->E No F->G Yes H Consult Further (Review literature for specific isomer pair) F->H Still No

A troubleshooting decision tree for poor regioisomer separation.

Q4: My peaks are showing significant asymmetry (fronting or tailing). What is the cause and how can I fix it?

Peak asymmetry can compromise quantification and resolution.[1] Common causes and solutions include:

  • Sample Overload: Injecting too much sample can lead to peak fronting.[1]

    • Solution: Reduce the mass of the sample injected. Perform a loading study by injecting decreasing amounts of your sample until a symmetrical peak shape is achieved.[1]

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[1]

    • Solution: Whenever possible, dissolve the sample in the mobile phase.[5] If solubility is an issue, use the strong solvent of your mobile phase as the injection solvent.[1] Avoid using hexane (B92381) as an injection solvent in reversed-phase systems as it can cause peak broadening or splitting.[6]

  • Column Degradation or Contamination: This can lead to peak tailing.

    • Solution: Replace the guard column. If the problem persists, try flushing the analytical column with a strong solvent. If this does not resolve the issue, the column may need to be replaced.[1]

Q5: What type of detector is best for analyzing triglyceride isomers?

Since triglycerides lack strong UV chromophores, conventional UV detectors are often inadequate.[1] The most effective detectors are:

  • Mass Spectrometry (MS): This is the preferred method for both identification and quantification of TAG isomers.

  • Evaporative Light-Scattering Detector (ELSD): This detector provides a good response for non-volatile analytes like triglycerides and is compatible with gradient elution.

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that provides a consistent response for non-volatile compounds.

Experimental Protocols

Here are detailed methodologies for key experiments cited in the troubleshooting guides.

Method 1: NARP-HPLC for General Triglyceride Profiling

This protocol is a starting point for the separation of triglyceride isomers on a C18 stationary phase.

ParameterSpecification
Stationary Phase Octadecylsilane (C18, ODS) column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: AcetonitrileB: Isopropanol (or other modifier like acetone)
Gradient Start with a high percentage of A, and gradually increase B. A typical gradient might be from 90% A to 50% A over 30-60 minutes.
Flow Rate 1.0 mL/min
Column Temperature 20°C (optimization between 10-30°C is recommended)[1]
Injection Volume 10-20 µL
Sample Preparation Dissolve sample in the initial mobile phase composition or the strong solvent (B).
Detector MS, ELSD, or CAD
Method 2: Ag+-HPLC for Separation Based on Unsaturation

This method is highly effective for separating isomers that differ in the number or position of double bonds.

ParameterSpecification
Stationary Phase Silver-ion column (e.g., ChromSpher 5 Lipids)
Mobile Phase Isocratic elution with a mixture of hexane and a polar modifier like acetonitrile (B52724) or isopropanol. A typical mobile phase is 0.3-0.7% acetonitrile in hexane.[7]
Flow Rate 1.0 mL/min
Column Temperature 25°C (optimization may be required)
Injection Volume 10-20 µL
Sample Preparation Dissolve sample in the mobile phase.
Detector MS, ELSD, or CAD

Data Presentation: Comparison of HPLC Conditions

The following table summarizes the key differences and applications of NARP-HPLC and Ag+-HPLC for triglyceride isomer separation.

FeatureNARP-HPLCAg+-HPLC
Stationary Phase C18 (Octadecylsilane), C30Silver ions bonded to silica
Separation Principle Partitioning based on polarity/ECN[1]π-complex formation with double bonds[1]
Typical Mobile Phase Acetonitrile/Isopropanol, Acetonitrile/Acetone gradients[1]Hexane/Acetonitrile, Toluene gradients[1]
Key Advantage Good for general TAG profiling by ECN.Excellent selectivity for isomers based on unsaturation.[1]
Key Disadvantage Poor selectivity for regioisomers without extensive method development.[1]Lower selectivity for TAGs differing only in acyl chain length.[1]

Visualizations

General Experimental Workflow for HPLC Method Development

The following diagram illustrates a typical workflow for developing an HPLC method for triglyceride isomer separation.

G HPLC Method Development Workflow A Define Separation Goal (e.g., resolve specific isomers) B Initial Column & Mobile Phase Selection (Based on literature/experience) A->B C Perform Initial Run B->C D Evaluate Chromatogram (Resolution, peak shape, retention time) C->D E Is Separation Adequate? D->E F Optimize Method (Adjust mobile phase, temperature, gradient) E->F No G Validate Method (Reproducibility, linearity, etc.) E->G Yes F->C H Routine Analysis G->H

A typical workflow for developing an HPLC method for triglyceride isomer separation.

References

Technical Support Center: 1,3-Dimyristoyl-2-oleoylglycerol (1,3-DMOG) Treatment and Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low cell viability with 1,3-Dimyristoyl-2-oleoylglycerol (1,3-DMOG) treatment in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (1,3-DMOG) and what is its expected mechanism of action?

A1: this compound is a triacylglycerol containing myristic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position.[1] As a diacylglycerol (DAG) analog, it is expected to act as a second messenger that can activate Protein Kinase C (PKC) isozymes. This activation can trigger various downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis.

Q2: Is 1,3-DMOG expected to be cytotoxic?

A2: While direct cytotoxicity data for 1,3-DMOG is limited, studies on structurally similar triacylglycerols suggest that it may exhibit cytotoxic effects, particularly at higher concentrations. For instance, 2-oleyl-1,3-dipalmitoyl-glycerol (ODG) has been shown to be slightly cytotoxic at higher concentrations in Allium cepa assays.[2][3] Another related compound, 1,3-Dilinoleoyl-2-oleoyl glycerol (B35011) (DLG), has been identified as a selective cytotoxic agent, particularly against virally transformed cells, with its mechanism linked to the induction of lipid peroxidation and subsequent cell membrane damage.[4] Therefore, it is crucial to determine the optimal, non-toxic concentration range for your specific cell line and experimental conditions.

Q3: How should I dissolve 1,3-DMOG for cell culture experiments?

A3: 1,3-DMOG is a lipid and is therefore hydrophobic. A common method for preparing similar lipids for cell culture is to first dissolve it in a sterile organic solvent, such as ethanol (B145695) or DMSO, to create a concentrated stock solution. This stock solution is then further diluted in the complete cell culture medium to the desired final concentration. It is critical to ensure that the final concentration of the organic solvent in the culture medium is low (typically <0.5% for ethanol) to avoid solvent-induced cytotoxicity.[4] A vehicle control containing the same final concentration of the solvent should always be included in your experiments.

Q4: What are the common causes of low cell viability in cell culture experiments in general?

A4: Low cell viability in cell culture can stem from a variety of factors, including:

  • Suboptimal Culture Conditions: Incorrect temperature, humidity, or CO2 levels in the incubator.

  • Contamination: Bacterial, fungal, yeast, or mycoplasma contamination.

  • Poor Quality Reagents: Expired or improperly stored media, serum, or supplements.

  • Cell Handling Issues: Over-trypsinization, harsh centrifugation, or improper cryopreservation and thawing techniques.

  • High Cell Density: Overcrowding of cells can lead to nutrient depletion and accumulation of toxic byproducts.

  • Incorrect Seeding Density: Plating too few cells can lead to poor growth and viability.

Troubleshooting Guide: Low Cell Viability with 1,3-DMOG Treatment

This guide addresses specific issues that may arise when treating cells with 1,3-DMOG.

Problem Possible Cause Recommended Solution
Significant cell death observed shortly after adding 1,3-DMOG. High Concentration of 1,3-DMOG: The concentration used may be cytotoxic to your specific cell line.Perform a dose-response experiment (e.g., using a range of concentrations from 1 µM to 100 µM) to determine the optimal non-toxic concentration.
Solvent Toxicity: The final concentration of the organic solvent (e.g., ethanol, DMSO) in the cell culture medium may be too high.Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for ethanol). Always include a vehicle control with the same solvent concentration.[4]
Poor Solubility/Precipitation: 1,3-DMOG may not be fully dissolved in the medium, leading to the formation of cytotoxic aggregates.Ensure the stock solution is clear and fully dissolved before diluting it into the culture medium. Gently vortex or sonicate the stock solution if necessary. Prepare fresh dilutions for each experiment.
Gradual decrease in cell viability over the course of the experiment. Induction of Apoptosis: 1,3-DMOG, through PKC activation, may be inducing a programmed cell death pathway in your cells.Perform a time-course experiment to monitor cell viability at different time points after treatment. Analyze for markers of apoptosis (e.g., caspase activation, DNA fragmentation) to confirm the mechanism of cell death.
Lipid Peroxidation: The triacylglycerol structure may be inducing oxidative stress and lipid peroxidation, leading to membrane damage.[4]Co-treat cells with antioxidants, such as Vitamin E or N-acetylcysteine, to see if this rescues cell viability. Measure markers of oxidative stress (e.g., reactive oxygen species) and lipid peroxidation.
Inconsistent results and high variability between replicates. Uneven Distribution of 1,3-DMOG: Due to its hydrophobic nature, 1,3-DMOG may not be evenly distributed in the culture wells.After adding the 1,3-DMOG-containing medium, gently swirl the plate to ensure even distribution. Avoid vigorous shaking that could damage the cells.
Cell Clumping: Some cell types may clump in response to treatment, leading to inaccurate viability readings.Gently pipette the cell suspension up and down before seeding to ensure a single-cell suspension. Consider using a cell-detaching agent if clumping is severe.

Experimental Protocols

Protocol 1: Preparation of 1,3-DMOG for Cell Culture

Materials:

  • This compound (1,3-DMOG)

  • Sterile, anhydrous ethanol or DMSO

  • Sterile, complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Vortex mixer or sonicator

Procedure:

  • Stock Solution Preparation:

    • In a sterile environment, weigh out the desired amount of 1,3-DMOG.

    • Dissolve the 1,3-DMOG in sterile ethanol or DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL or 10 mM).

    • Gently vortex or sonicate the solution until the 1,3-DMOG is completely dissolved and the solution is clear.

    • Store the stock solution at -20°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw the stock solution at room temperature.

    • Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration. It is recommended to perform serial dilutions.

    • Ensure the final concentration of the organic solvent in the medium is below the toxicity level for your cells (e.g., <0.5% for ethanol).

    • Prepare a vehicle control with the same final concentration of the solvent in the culture medium.

  • Application to Cells:

    • Aspirate the old medium from the cultured cells.

    • Add the freshly prepared medium containing 1,3-DMOG or the vehicle control to the cells.

    • Incubate the cells for the desired period under standard culture conditions (e.g., 37°C, 5% CO2).

Protocol 2: Assessment of Cell Viability using MTT Assay

Materials:

  • Cells treated with 1,3-DMOG as described in Protocol 1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • After the desired incubation period with 1,3-DMOG, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

  • After the incubation, add 100 µL of the solubilization solution to each well.

  • Mix gently on a plate shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Quantitative Data Summary

Table 1: Selective Cytotoxicity of 1,3-Dilinoleoyl-2-oleoyl glycerol (DLG) [4]

Cell LineTreatmentConcentration (µg/mL)Incubation Time (h)Colony Forming Ability (%)
Parental 3Y1DLG6018~80
E1A-3Y1DLG6018<10

Data synthesized from Shimura et al., 1988.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for 1,3-DMOG-Induced Cell Death

1,3-DMOG, as a diacylglycerol analog, is likely to activate Protein Kinase C (PKC). Activated PKC can then phosphorylate a cascade of downstream targets, which may include proteins involved in the intrinsic apoptotic pathway. This can lead to the activation of pro-apoptotic Bcl-2 family members (e.g., Bax, Bak), mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptosis.

G DMOG 1,3-DMOG PKC Protein Kinase C (PKC) DMOG->PKC Activation Pro_Apoptotic Pro-Apoptotic Bcl-2 Proteins (e.g., Bax, Bak) PKC->Pro_Apoptotic Phosphorylation/ Activation MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Pro_Apoptotic->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway for 1,3-DMOG-induced apoptosis.

Experimental Workflow for Investigating Low Cell Viability

The following workflow outlines a systematic approach to troubleshooting and understanding the cause of low cell viability when using 1,3-DMOG.

G Start Start: Low Cell Viability Observed with 1,3-DMOG Check_Culture Check General Cell Culture Conditions Start->Check_Culture Dose_Response Perform Dose-Response Experiment Start->Dose_Response Vehicle_Control Verify Vehicle Control Toxicity Start->Vehicle_Control Viability_OK Viability Improves Check_Culture->Viability_OK Issue Found Viability_Low Viability Still Low Check_Culture->Viability_Low No Issue Dose_Response->Viability_OK Optimal Dose Found Dose_Response->Viability_Low Toxicity at all Doses Vehicle_Control->Viability_OK Solvent Toxic Vehicle_Control->Viability_Low Solvent Not Toxic Apoptosis_Assay Conduct Apoptosis Assays (e.g., Caspase, TUNEL) Apoptosis_Positive Apoptosis Confirmed Apoptosis_Assay->Apoptosis_Positive Oxidative_Stress Measure Oxidative Stress Markers (e.g., ROS) Oxidative_Stress_Positive Oxidative Stress Confirmed Oxidative_Stress->Oxidative_Stress_Positive Optimize_Protocol Optimize Experimental Protocol Viability_OK->Optimize_Protocol Viability_Low->Apoptosis_Assay Viability_Low->Oxidative_Stress Investigate_Pathway Investigate Apoptotic Signaling Pathway Apoptosis_Positive->Investigate_Pathway Antioxidant_Rescue Test Antioxidant Rescue Oxidative_Stress_Positive->Antioxidant_Rescue Investigate_Pathway->Optimize_Protocol Antioxidant_Rescue->Optimize_Protocol

Caption: Troubleshooting workflow for low cell viability.

References

Technical Support Center: Optimizing Lipase-Catalyzed Synthesis of Structured Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the lipase-catalyzed synthesis of structured lipids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the optimization of enzymatic reactions for producing tailored fats and oils.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of structured lipids, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my structured lipid lower than expected?

A1: Low product yield can stem from several factors related to reaction equilibrium, enzyme activity, and substrate properties.

  • Sub-optimal Reaction Conditions: The reaction temperature, pH, and water activity may not be optimal for the specific lipase (B570770) being used. Enzyme concentration and substrate molar ratio also play a crucial role. Refer to the table below for typical optimal ranges.

  • Enzyme Inactivation: Lipases can be inactivated by excessive temperatures, extreme pH, or the presence of certain organic solvents.[1][2] Immobilization can often improve enzyme stability.[3][4]

  • Mass Transfer Limitations: In heterogeneous reaction mixtures, especially with viscous substrates, poor mixing can limit the interaction between the enzyme and substrates, leading to lower reaction rates.[5] Using a solvent or an emulsion system can help overcome these limitations.[6][7][8]

  • Reaction Equilibrium: Esterification and interesterification reactions are reversible. The accumulation of by-products, such as water or alcohol, can shift the equilibrium back towards the reactants.[9] Continuous removal of these by-products can drive the reaction forward.[10]

Q2: How can I minimize acyl migration?

A2: Acyl migration is a common side reaction, particularly when using 1,3-specific lipases, leading to the formation of undesired isomers and reducing the purity of the target structured lipid.[6][11]

  • Control Temperature: Higher temperatures can increase the rate of acyl migration. Operating at the lower end of the optimal temperature range for your lipase can help minimize this side reaction.

  • Reduce Reaction Time: Prolonged reaction times can provide more opportunity for acyl migration to occur. Optimizing the reaction to achieve a reasonable yield in a shorter time is beneficial.

  • Water Activity: While water is necessary for lipase activity, excessive water can promote acyl migration. Careful control of water activity is essential.[9]

  • Enzyme Choice: Some lipases are inherently more prone to catalyzing reactions that lead to acyl migration. Screening different lipases may identify one with better selectivity for your desired synthesis.

Q3: My enzyme activity is decreasing upon reuse. What is causing this?

A3: Loss of enzyme activity during reuse is a common challenge, often due to denaturation, leaching, or fouling of the immobilized support.

  • Enzyme Leaching: If the enzyme is not strongly bound to the support, it can leach into the reaction medium during the reaction and subsequent washing steps. Using a different immobilization technique, such as covalent bonding, can provide a more stable attachment.[4]

  • Support Fouling: The pores of the immobilization support can become blocked by substrates or products, preventing access to the enzyme's active site. Washing the immobilized enzyme with an appropriate solvent between cycles can help to remove adsorbed material.

  • Denaturation: As mentioned previously, exposure to harsh conditions (temperature, pH, organic solvents) can irreversibly damage the enzyme's structure.[1][2] Ensure that the reaction and washing conditions are mild enough to preserve enzyme integrity.

Q4: Why is the selectivity of my lipase not what I expected?

A4: Lipase selectivity (positional, fatty acid, or stereoselectivity) can be influenced by several factors in the reaction environment.[6][12]

  • Reaction Medium: The type of solvent used can affect the conformation of the lipase and, consequently, its selectivity.[6] Solvent-free systems are often preferred for food and pharmaceutical applications to avoid potential toxicity and simplify downstream processing.[6][7]

  • Water Activity: The amount of water associated with the enzyme can influence its flexibility and, therefore, its access to different parts of the substrate molecule, impacting selectivity.[13][14]

  • Immobilization Support: The properties of the support material can influence the lipase's conformation and microenvironment, thereby altering its selectivity.[15]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the principles and practices of lipase-catalyzed structured lipid synthesis.

What are structured lipids?

Structured lipids are triacylglycerols that have been modified to change the composition and/or the positional distribution of fatty acids on the glycerol (B35011) backbone.[7][16][17] This modification is performed to achieve specific nutritional or physical properties.[18][19]

What are the advantages of using lipases for synthesizing structured lipids?

Enzymatic synthesis offers several advantages over chemical methods, including:

  • High Specificity: Lipases can be highly selective (regiospecific and fatty acid specific), allowing for the production of precisely structured lipids that are difficult to obtain through chemical catalysis.[7][20]

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out under milder temperature and pressure conditions, which helps to preserve the quality of sensitive fatty acids and reduces energy consumption.[7][20]

  • Reduced By-products: The high selectivity of lipases results in fewer unwanted side reactions and a cleaner product profile.[21]

  • Environmental Friendliness: Enzymatic processes are generally considered more environmentally friendly as they often use less hazardous chemicals and can be conducted in solvent-free systems.[7]

What are the different types of reactions catalyzed by lipases for structured lipid synthesis?

The primary reactions include:

  • Interesterification: The exchange of fatty acids between two triacylglycerol molecules.[22]

  • Acidolysis: The exchange of a fatty acid on a triacylglycerol with a free fatty acid.[7]

  • Alcoholysis: The exchange of a fatty acid on a triacylglycerol with an alcohol, often leading to the production of mono- or diacylglycerols.[23]

  • Esterification: The reaction between a free fatty acid and a hydroxyl group on a glycerol, mono-, or diacylglycerol.[7]

Why is enzyme immobilization important?

Immobilization, the process of confining enzyme molecules to a solid support, offers several practical benefits:

  • Reusability: Immobilized enzymes can be easily separated from the reaction mixture and reused for multiple batches, which is crucial for reducing the overall cost of the process.[4]

  • Enhanced Stability: Immobilization can protect the enzyme from harsh environmental conditions, leading to increased thermal and operational stability.[3][4]

  • Continuous Processing: Immobilized enzymes are well-suited for use in continuous reactor systems, which can improve productivity and process control.[20]

  • Improved Product Purity: By retaining the enzyme on a solid support, the final product is free from enzyme contamination, simplifying downstream purification.[3]

How do I choose the right lipase for my application?

The choice of lipase depends on the desired structured lipid. Key considerations include:

  • Positional Specificity: For producing structured lipids with specific fatty acids at the sn-1 and sn-3 positions, a 1,3-specific lipase is required.[6] Non-specific lipases are suitable for randomizing fatty acid distribution.

  • Fatty Acid Selectivity: Some lipases exhibit a preference for certain types of fatty acids (e.g., short-chain vs. long-chain, saturated vs. unsaturated).[1]

  • Source: Lipases are derived from various microbial (bacterial, fungal) and plant sources, each with unique characteristics in terms of stability and activity under different conditions.[6][9]

What is the role of water activity (a_w) in the reaction?

Water activity is a critical parameter in lipase-catalyzed reactions in non-aqueous media.[10] A certain amount of water is essential for maintaining the enzyme's catalytically active conformation.[9][24] However, an excess of water can promote hydrolysis, a competing reaction that reduces the yield of the desired ester product.[9] Therefore, controlling the water activity at an optimal level is crucial for maximizing synthesis and minimizing hydrolysis.[10][25]

Data Presentation

Table 1: Typical Optimized Reaction Conditions for Lipase-Catalyzed Synthesis of Structured Lipids

ParameterTypical RangeKey Considerations
Temperature 30 - 70 °CHigher temperatures can increase reaction rates but may also lead to enzyme denaturation and increased acyl migration.[2][9] The optimal temperature is specific to the lipase being used.
Enzyme Concentration 5 - 15% (w/w of total substrates)Higher concentrations can increase the reaction rate but also add to the cost. The optimal loading needs to be determined experimentally.[3][6]
Substrate Molar Ratio 1:2 to 1:10 (Oil:Acyl Donor)The ratio affects the reaction equilibrium and can influence the degree of incorporation of the new fatty acid.[3]
Water Activity (a_w) 0.1 - 0.5A critical parameter that needs to be optimized for each specific enzyme and reaction system to balance enzyme activity and minimize hydrolysis.[9][26]
Reaction Time 2 - 24 hoursSufficient time is needed to reach equilibrium, but prolonged times can increase the risk of acyl migration.[6][27]
Agitation Speed 200 - 600 rpmAdequate mixing is essential to overcome mass transfer limitations, especially in viscous, solvent-free systems.[6]

Experimental Protocols

1. Enzyme Immobilization by Adsorption on a Hydrophobic Support

This protocol describes a common method for immobilizing lipases.

  • Materials: Lipase solution (e.g., from Rhizomucor miehei or Thermomyces lanuginosus), hydrophobic support (e.g., Accurel MP1000 polypropylene), phosphate (B84403) buffer (pH 7.0), isopropanol (B130326), distilled water.

  • Procedure:

    • Wash the support material with isopropanol to wet the pores, followed by extensive washing with distilled water to remove the alcohol.

    • Prepare a solution of the lipase in phosphate buffer at a desired concentration.

    • Add the prepared support to the lipase solution.

    • Incubate the mixture under gentle agitation for a specified period (e.g., 12-24 hours) at a low temperature (e.g., 4 °C) to allow for enzyme adsorption.

    • Separate the immobilized enzyme from the solution by filtration.

    • Wash the immobilized enzyme with buffer to remove any loosely bound enzyme.

    • Dry the immobilized enzyme (e.g., in a desiccator or by lyophilization) before use.

2. Analysis of Structured Lipids by Gas Chromatography (GC)

This protocol outlines the general steps for analyzing the fatty acid composition of the synthesized structured lipids.

  • Materials: Synthesized lipid product, internal standard (e.g., heptadecanoic acid methyl ester), sodium methoxide (B1231860) or boron trifluoride-methanol solution, hexane (B92381), saturated sodium chloride solution, anhydrous sodium sulfate.

  • Procedure:

    • Transesterification to Fatty Acid Methyl Esters (FAMEs):

      • Dissolve a known amount of the lipid sample in hexane.

      • Add the internal standard.

      • Add the transesterification reagent (e.g., sodium methoxide) and vortex for 2 minutes.

      • Add saturated sodium chloride solution to stop the reaction and separate the phases.

    • Extraction and Analysis:

      • Centrifuge the mixture and transfer the upper hexane layer containing the FAMEs to a new vial.

      • Dry the hexane extract over anhydrous sodium sulfate.

      • Inject an aliquot of the FAMEs solution into the gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column like a DB-23 or SP-2560).

    • Quantification:

      • Identify the FAME peaks by comparing their retention times with those of known standards.

      • Quantify the amount of each fatty acid by comparing its peak area to the peak area of the internal standard.

3. Determination of Positional Distribution of Fatty Acids

This protocol is used to determine the fatty acids present at the sn-2 position of the triacylglycerol.

  • Materials: Purified structured lipid, pancreatic lipase, Tris-HCl buffer, calcium chloride, bile salts, diethyl ether, and materials for thin-layer chromatography (TLC) or solid-phase extraction (SPE).

  • Procedure:

    • Pancreatic Lipase Hydrolysis:

      • Disperse the structured lipid in Tris-HCl buffer containing calcium chloride and bile salts.

      • Add pancreatic lipase and incubate the mixture with vigorous shaking at a controlled temperature (e.g., 40 °C) for a short period (1-2 minutes) to achieve partial hydrolysis.[28]

      • Stop the reaction by adding ethanol (B145695) and acidifying with hydrochloric acid.

    • Separation of Reaction Products:

      • Extract the lipids from the reaction mixture using diethyl ether.

      • Separate the 2-monoacylglycerols from the unreacted triacylglycerols, diacylglycerols, and free fatty acids using TLC or SPE.[22]

    • Analysis of 2-Monoacylglycerols:

      • Convert the fatty acids in the isolated 2-monoacylglycerols to FAMEs using the protocol described above.

      • Analyze the FAMEs by GC to determine the fatty acid composition at the sn-2 position.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis & Purification lipase Select Lipase immobilization Immobilize Lipase lipase->immobilization substrates Prepare Substrates reaction Perform Enzymatic Reaction substrates->reaction immobilization->reaction temp Temperature reaction->temp time Time reaction->time ratio Substrate Ratio reaction->ratio water Water Activity reaction->water separation Separate Product reaction->separation gc GC Analysis (Composition) separation->gc tlc TLC/SPE (Positional Analysis) separation->tlc purification Purify Structured Lipid separation->purification

Caption: Experimental workflow for optimizing lipase-catalyzed synthesis of structured lipids.

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_purity Purity Issues (e.g., Acyl Migration) cluster_solutions Potential Solutions start Low Yield or Purity q_activity Check Enzyme Activity start->q_activity q_conditions Review Reaction Conditions start->q_conditions q_mass_transfer Assess Mass Transfer start->q_mass_transfer q_temp_time Check Temp & Time start->q_temp_time q_water Verify Water Activity start->q_water sol_activity Immobilize/Replace Enzyme q_activity->sol_activity sol_conditions Optimize Temp/pH/Ratio q_conditions->sol_conditions sol_mass_transfer Increase Agitation Use Solvent q_mass_transfer->sol_mass_transfer sol_temp_time Lower Temp Reduce Time q_temp_time->sol_temp_time sol_water Control Water Activity q_water->sol_water

References

Validation & Comparative

A Comparative Guide to 1,3-Dimyristoyl-2-oleoylglycerol (MOM) and 1,2-Dimyristoyl-3-oleoylglycerol (MMO) for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of lipid-based drug delivery systems, the precise molecular architecture of excipients plays a pivotal role in determining the stability, bioavailability, and overall performance of the final formulation. Structured triglycerides, with their defined fatty acid composition and positional distribution on the glycerol (B35011) backbone, offer a sophisticated approach to tuning these properties. This guide provides an in-depth comparison of two such isomeric triglycerides: 1,3-Dimyristoyl-2-oleoylglycerol (MOM) and 1,2-Dimyristoyl-3-oleoylglycerol (MMO).

The key difference between these two molecules lies in the placement of the myristoyl (saturated) and oleoyl (B10858665) (unsaturated) fatty acid chains. In MOM, the unsaturated oleoyl chain is at the central sn-2 position, flanked by two saturated myristoyl chains at the sn-1 and sn-3 positions. Conversely, MMO features a myristoyl chain at the sn-2 position with the other myristoyl and the oleoyl chain at the sn-1 and sn-3 positions, respectively. This seemingly subtle structural variance can lead to significant differences in their physicochemical behaviors, particularly in their crystallization and melting properties, which are critical for the development of stable and effective drug delivery vehicles like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).

While direct comparative studies on MOM and MMO are limited, valuable insights can be drawn from research on analogous structured triglycerides, such as 1,3-dimyristoyl-2-stearoyl-sn-glycerol (MSM) and 1,2-dimyristoyl-3-stearoyl-sn-glycerol (MMS). These studies, in conjunction with fundamental principles of lipid chemistry, allow for a robust comparative analysis.

Physicochemical Properties: A Comparative Overview

The positional isomerism of MOM and MMO directly influences their molecular packing and, consequently, their thermal and crystalline properties. The symmetrical structure of MOM is expected to allow for more ordered crystalline packing compared to the asymmetrical MMO. This difference is a key determinant of their melting points and polymorphic behavior.

Table 1: Comparison of Physicochemical Properties of MOM and MMO Analogues (MSM vs. MMS)

Property1,3-dimyristoyl-2-stearoyl-sn-glycerol (MSM) (Symmetrical)1,2-dimyristoyl-3-stearoyl-sn-glycerol (MMS) (Asymmetrical)Reference
Polymorphism Tends to crystallize in the more stable β' polymorph at slower cooling rates.Tends to crystallize in the less stable α polymorph even at slower cooling rates.[1]
Melting Point Higher melting point due to more stable crystalline forms.Lower melting point due to less stable crystalline forms.[1]
Crystallization Point Higher crystallization point.Lower crystallization point.[1]

Note: This data is based on the comparison of MSM and MMS, which are structural analogues of MOM and MMO, respectively. The stearoyl group in MSM/MMS is a saturated C18 fatty acid, while the oleoyl group in MOM/MMO is a monounsaturated C18 fatty acid. The general trends in physicochemical behavior due to positional isomerism are expected to be similar.

Implications for Drug Delivery Systems

The differences in the physicochemical properties of MOM and MMO have significant implications for their application in drug delivery systems.

Physical Stability of Lipid Nanoparticles:

The choice between MOM and MMO can critically impact the long-term stability of lipid nanoparticle formulations. The propensity of a lipid to exist in a stable polymorphic form is crucial for preventing drug expulsion and particle aggregation during storage.

  • MOM , with its symmetrical structure, is more likely to form a stable, ordered crystal lattice. This can lead to more stable solid lipid nanoparticles with a reduced tendency for polymorphic transitions over time. However, a highly ordered crystalline structure may also lead to higher drug expulsion upon crystallization.

  • MMO , being asymmetrical, is expected to form a less ordered, more amorphous solid matrix. This can be advantageous for accommodating a higher drug load and reducing drug expulsion. However, the inherent instability of the α polymorph could lead to a transition to more stable forms during storage, potentially causing particle size changes and drug leakage.

Drug Release Profiles:

The crystalline nature of the lipid matrix is a key factor controlling the release of the encapsulated drug.

  • The more crystalline and compact structure of MOM -based nanoparticles would likely result in a more sustained and controlled drug release profile.

  • The less ordered matrix of MMO -based nanoparticles might lead to a faster initial drug release, which could be desirable for certain therapeutic applications.

Experimental Protocols

To aid researchers in their comparative evaluations, detailed methodologies for key characterization techniques are provided below.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

Objective: To determine the melting point, crystallization temperature, and polymorphic transitions of MOM and MMO.

Protocol:

  • Accurately weigh 5-10 mg of the lipid sample into an aluminum DSC pan.

  • Seal the pan hermetically. An empty sealed pan is used as a reference.

  • Place the sample and reference pans in the DSC cell.

  • Heat the sample to a temperature sufficiently above its melting point to erase any previous thermal history (e.g., 80°C).

  • Hold the sample at this temperature for a specified time (e.g., 10 minutes) to ensure complete melting.

  • Cool the sample at a controlled rate (e.g., 5°C/min) to a temperature below its crystallization point (e.g., -20°C) to observe the crystallization behavior.

  • Hold at the low temperature for a specified time.

  • Reheat the sample at a controlled rate (e.g., 5°C/min) to a temperature above its melting point to observe the melting behavior and any polymorphic transitions.

  • Analyze the resulting thermogram to determine peak temperatures (melting and crystallization points) and enthalpies of transition.

Powder X-ray Diffraction (PXRD) for Polymorphism Characterization

Objective: To identify the crystalline polymorphic form of MOM and MMO.

Protocol:

  • Prepare a powdered sample of the lipid that has been crystallized under controlled conditions (e.g., specific cooling rate from the melt).

  • Mount the sample on a flat sample holder.

  • Place the sample holder in the PXRD instrument.

  • Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, and current.

  • Scan the sample over a defined 2θ range (e.g., 15-25° for short spacings and 1-5° for long spacings) at a specific scan speed.

  • The resulting diffraction pattern will show peaks at specific 2θ angles.

  • The positions and intensities of these peaks are characteristic of the specific polymorphic form (α, β', or β). The short spacings are indicative of the hydrocarbon chain packing.

In Vitro Drug Release from Solid Lipid Nanoparticles

Objective: To compare the drug release profiles from MOM- and MMO-based SLNs.

Protocol:

  • Prepare drug-loaded SLNs using MOM and MMO as the lipid matrix via a suitable method (e.g., hot homogenization followed by ultrasonication).

  • Separate the prepared SLNs from the aqueous phase by ultracentrifugation.

  • Resuspend a known amount of the drug-loaded SLNs in a release medium (e.g., phosphate-buffered saline, pH 7.4, containing a surfactant like Tween 80 to ensure sink conditions).

  • Place the suspension in a dialysis bag with a specific molecular weight cut-off.

  • Immerse the dialysis bag in a larger volume of the release medium maintained at a constant temperature (e.g., 37°C) with continuous stirring.

  • At predetermined time intervals, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium.

  • Analyze the drug concentration in the withdrawn samples using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculate the cumulative percentage of drug released over time and plot the release profiles for both MOM- and MMO-based SLNs.

Visualizing the Comparison: Logical Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

Logical_Relationship cluster_MOM This compound (MOM) cluster_MMO 1,2-Dimyristoyl-3-oleoylglycerol (MMO) MOM Symmetrical Structure OrderedPacking More Ordered Crystalline Packing MOM->OrderedPacking Comparison vs. StablePolymorph Higher Propensity for Stable Polymorph (β') OrderedPacking->StablePolymorph HigherMelting Higher Melting Point StablePolymorph->HigherMelting SustainedRelease Sustained Drug Release StablePolymorph->SustainedRelease MMO Asymmetrical Structure DisorderedPacking Less Ordered Crystalline Packing MMO->DisorderedPacking UnstablePolymorph Higher Propensity for Metastable Polymorph (α) DisorderedPacking->UnstablePolymorph LowerMelting Lower Melting Point UnstablePolymorph->LowerMelting FasterRelease Faster Initial Drug Release UnstablePolymorph->FasterRelease Experimental_Workflow cluster_characterization Physicochemical Characterization cluster_formulation Drug Delivery Formulation & Evaluation DSC Differential Scanning Calorimetry (DSC) Thermal Melting & Crystallization Behavior DSC->Thermal XRD X-ray Diffraction (XRD) Polymorph Polymorphic Form Identification XRD->Polymorph SLN SLN Formulation (MOM vs. MMO) Thermal->SLN Polymorph->SLN Stability Physical Stability (Size, PDI, Zeta Potential) SLN->Stability Release In Vitro Drug Release SLN->Release End End: Comparative Assessment Stability->End Release->End Start Start: Select MOM & MMO Start->DSC Start->XRD

References

A Comparative Guide to the Biological Effects of 1,3-Dimyristoyl-2-oleoylglycerol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological effects of 1,3-Dimyristoyl-2-oleoylglycerol (MOM) and its isomers, placing them in the context of other structurally similar triacylglycerols (TAGs). The information presented is intended to support research and development efforts in areas such as drug delivery, cell signaling, and metabolism.

Introduction to this compound and Its Isomers

This compound is a structured triacylglycerol containing two myristic acid (14:0) moieties at the sn-1 and sn-3 positions and one oleic acid (18:1) moiety at the sn-2 position. Its isomers include variations in the fatty acid composition and their positions on the glycerol (B35011) backbone, such as 1,2-Dimyristoyl-3-oleoylglycerol and 1,3-Dioleoyl-2-myristoylglycerol. The specific arrangement of these fatty acids can significantly influence their physicochemical properties and biological activities.

While direct experimental data on the biological effects of this compound is limited in publicly available literature, we can infer its potential activities by comparing it with structurally related and more extensively studied triacylglycerols. This guide will focus on key biological processes where such lipids are known to play a role: Protein Kinase C (PKC) activation, in vitro digestion and absorption, and cellular uptake.

Comparative Biological Effects

Protein Kinase C (PKC) Activation

Diacylglycerols (DAGs), which can be produced from the breakdown of TAGs, are crucial second messengers that activate Protein Kinase C (PKC), a family of enzymes involved in a myriad of cellular processes including proliferation, differentiation, and apoptosis. The structure of the DAG, particularly the fatty acid chains, influences which PKC isozyme is activated and the strength of that activation.

While direct studies on this compound's effect on PKC are scarce, research on other diacylglycerols provides a framework for comparison. For instance, unsaturated 1,2-diacylglycerols are generally more potent activators of PKCα than their saturated counterparts.[1] Furthermore, 1,2-diacylglycerols show a considerably higher activating capacity than 1,3-diacylglycerols.[1] The specific fatty acid composition also plays a role, with different diacylglycerol species exhibiting preferences for activating different PKC isoforms.[2][3]

Table 1: Comparative Activation of Protein Kinase C Isoforms by Diacylglycerol Isomers

Diacylglycerol IsomerPKC Isoform(s) ActivatedPotency/PreferenceReference
General Trend
1,2-Diacylglycerols vs. 1,3-DiacylglycerolsPKCα1,2-isomers are more potent activators.[1][1]
Unsaturated vs. Saturated 1,2-DiacylglycerolsPKCαUnsaturated are generally more potent.[1][1]
Specific Diacylglycerols
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)PKCα, PKCδHigher stimulatory effect compared to SDG and SEG.[2][2]
1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)PKCβIHigher activation than SAG.[2][2]
1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG)PKCβIHigher activation than SAG.[2][2]
18:0/22:6-DiacylglycerolPKCγ, PKCδ, PKCε, PKCθPreferred for novel PKC isoforms.[3][3]

Based on these findings, it can be hypothesized that the diacylglycerol metabolites of this compound would likely be less potent PKC activators compared to their 1,2-isoform counterparts. The presence of both saturated (myristic) and unsaturated (oleic) fatty acids suggests a potential for differential activation of PKC isozymes.

Signaling Pathway: Diacylglycerol-Mediated Protein Kinase C Activation

PKC_Activation cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG 1,2-Diacylglycerol (DAG) PLC->DAG PIP2 PIP2 PIP2->PLC Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Recruits and activates Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Activates Substrate Substrate Proteins PKC->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Proteins PKC->PhosphoSubstrate CellularResponse Cellular Response (e.g., proliferation, differentiation) PhosphoSubstrate->CellularResponse Digestion_Absorption_Workflow start Start: Triacylglycerol (e.g., this compound) gastric Simulated Gastric Digestion (Pepsin, pH 2-4) start->gastric intestinal Simulated Intestinal Digestion (Pancreatic Lipase, Bile Salts, pH 7) gastric->intestinal digestate Digested Products (2-MAG, Free Fatty Acids, etc.) intestinal->digestate apical Apical Application of Digested Products digestate->apical caco2_culture Caco-2 Cell Culture (Differentiated monolayer on permeable support) incubation Incubation (e.g., 2-4 hours) apical->incubation basolateral Basolateral Sampling incubation->basolateral analysis Analysis of Transported Lipids (e.g., LC-MS) basolateral->analysis end End: Determine Apparent Permeability (Papp) analysis->end

References

A Head-to-Head Comparison: 1,3-Dimyristoyl-2-oleoylglycerol vs. 13C-Labeled Internal Standards for Accurate Lipid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in mass spectrometry-based lipidomics, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of quantitative data. This guide provides an objective comparison of two common types of internal standards for the analysis of triacylglycerols (TAGs): the non-endogenous, structurally similar standard 1,3-Dimyristoyl-2-oleoylglycerol (TG 14:0/18:1/14:0), and the gold standard, 13C-labeled internal standards.

Stable isotope-labeled internal standards, particularly those labeled with carbon-13, are widely regarded as the superior choice for quantitative mass spectrometry.[1][2] Their key advantage lies in their near-identical physicochemical properties to the endogenous analytes of interest. This ensures they co-elute chromatographically and experience the same ionization efficiency and matrix effects, providing the most accurate correction for variations during sample preparation and analysis.[2]

In contrast, non-endogenous standards like this compound are structurally similar to the target TAGs but differ in their fatty acid composition, making them distinguishable by mass. While a more cost-effective option, their chromatographic behavior and ionization efficiency may not perfectly mimic those of the endogenous lipids, potentially leading to less accurate quantification, especially in complex biological matrices.

Performance Comparison: A Data-Driven Evaluation

The following tables summarize the key performance characteristics of this compound as a representative non-endogenous internal standard against 13C-labeled TAG standards. While direct head-to-head comparative data for this compound is limited, the presented data is based on studies of structurally similar TAGs and general comparisons of the two standard types.

Table 1: General Performance Characteristics

Performance ParameterThis compound (Non-Endogenous Standard)13C-Labeled TAG Standard
Correction for Matrix Effects Partial to good. Effectiveness depends on the similarity in retention time and ionization efficiency to the analyte.Excellent. Co-elutes with the analyte, experiencing identical matrix effects.[2]
Correction for Sample Loss Good. Added before extraction to account for losses during sample preparation.Excellent. Added before extraction, providing the most accurate correction.
Chromatographic Behavior Similar to endogenous TAGs, but retention time may differ.Identical to the endogenous analyte.[2]
Cost Relatively low.High.
Availability Readily available.Limited for some specific lipid species.

Table 2: Quantitative Performance Metrics (Representative Data)

ParameterThis compound (or similar TAGs)13C-Labeled TAG Standard
Recovery 88.1 ± 3.6% to 92.4 ± 1.9% (for similar TAGs in mealworm oil)Typically >95%
Linearity (R²) >0.99>0.999
Precision (%RSD) <15%<10%
Accuracy (% Bias) Can be variable depending on the matrix.Typically within ±15%

Note: The data for this compound is based on studies of structurally similar triacylglycerols. The performance of 13C-labeled standards is generally accepted to be superior, as reflected in the tighter acceptable limits for validation parameters.

Experimental Protocols: Methodologies for Quantitative Lipid Analysis

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for lipid extraction and LC-MS/MS analysis using either a non-endogenous or a 13C-labeled internal standard.

Protocol 1: Lipid Extraction from Plasma (Modified Folch Method)

This protocol is a widely used method for the extraction of total lipids from plasma samples and is suitable for use with either type of internal standard.

  • Sample Preparation: Thaw 100 µL of plasma on ice.

  • Internal Standard Spiking: Add a known amount of the internal standard (either this compound or a 13C-labeled TAG standard) dissolved in a suitable organic solvent to the plasma sample.

  • Protein Precipitation and Lipid Extraction: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample. Vortex vigorously for 1 minute.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution to induce phase separation. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C.

  • Lipid Collection: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol:isopropanol 1:1 v/v).

Protocol 2: Quantitative Analysis of Triacylglycerols by LC-MS/MS

This protocol outlines a general method for the quantification of TAGs using liquid chromatography-tandem mass spectrometry.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) acetate.

    • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium acetate.

  • LC Gradient:

    • Flow rate: 0.4 mL/min.

    • A typical gradient would start with a lower percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic TAGs, followed by a re-equilibration step.

  • MS/MS Parameters (Positive ESI Mode):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Precursor Ions: For TAGs, [M+NH4]+ adducts are commonly monitored.

    • Product Ions: Neutral loss of fatty acids is a common fragmentation pathway used for quantification in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each target TAG and the internal standard.

Visualizing the Workflow and Rationale

To better understand the experimental process and the rationale behind the choice of internal standard, the following diagrams illustrate the key workflows and logical relationships.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis plasma Plasma Sample spike Spike with Internal Standard plasma->spike extract Lipid Extraction (e.g., Folch Method) spike->extract dry Dry Down extract->dry reconstitute Reconstitute in LC-MS Solvent dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect Mass Detection (MRM) ionize->detect integrate Peak Integration detect->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

A typical experimental workflow for quantitative lipidomics.

G cluster_0 Choice of Internal Standard cluster_1 Impact on Data Quality IS_choice Internal Standard Selection C13_IS 13C-Labeled Standard IS_choice->C13_IS Non_Endo_IS This compound (Non-Endogenous) IS_choice->Non_Endo_IS Accuracy Accuracy C13_IS->Accuracy Maximizes Precision Precision C13_IS->Precision Improves Reliability Reliability C13_IS->Reliability Enhances Non_Endo_IS->Accuracy May Compromise Non_Endo_IS->Precision Good Non_Endo_IS->Reliability Acceptable

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal properties of lipids such as 1,3-Dimyristoyl-2-oleoylglycerol (MOM) is crucial for applications ranging from drug delivery systems to food science. Differential Scanning Calorimetry (DSC) is a cornerstone technique for characterizing the complex thermal behavior of these triacylglycerols (TAGs). This guide provides a comparative overview of the DSC analysis of MOM and related lipids, complete with experimental data and detailed protocols.

Triacylglycerols are known for their complex polymorphic behavior, meaning they can exist in multiple crystalline forms (α, β', and β), each with distinct melting points and stability. The specific polymorphic form adopted by a TAG is highly dependent on its thermal history, including the rates of heating and cooling. DSC is an invaluable tool for elucidating these polymorphic transitions and determining key thermodynamic parameters such as melting point (Tm) and enthalpy of fusion (ΔH).

Comparative Thermal Analysis of Triacylglycerols

Triacylglycerol (Abbreviation)Structure (sn-1, sn-2, sn-3)Polymorphic FormMelting Point (°C)Enthalpy of Fusion (J/g)
1,3-Dipalmitoyl-2-oleoylglycerol (POP) Palmitic, Oleic, Palmiticα15.5-
γ--
β'22.5-
β--
1,3-Distearoyl-2-oleoylglycerol (SOS) Stearic, Oleic, Stearicα23.5-
γ--
β'--
β43.099.99 ± 2.49[1]
Trimyristin (MMM) Myristic, Myristic, Myristicα-104.685 (kJ/mol)[2]
β56-57[3]152.195 (kJ/mol)[2]
Triolein (OOO) Oleic, Oleic, Oleic--3.3 to 1.3-

Note: The melting points and enthalpies of fusion can vary depending on the experimental conditions, such as the heating rate.

Experimental Protocols for DSC Analysis of Triacylglycerols

Accurate and reproducible DSC data is contingent on a well-defined experimental protocol. The following methodologies are based on established practices for the analysis of TAGs.[4][5][6][7]

Sample Preparation
  • Accurately weigh 5-10 mg of the lipid sample into a standard aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of sample during heating.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

DSC Thermal Program

The thermal program is designed to erase the sample's prior thermal history and then control the crystallization and melting processes.

  • Initial Heating: Heat the sample to a temperature well above its highest melting point (e.g., 80°C) and hold for a specified time (e.g., 10 minutes) to ensure complete melting and the elimination of any crystal memory.[6]

  • Controlled Cooling: Cool the sample at a controlled rate (e.g., 5°C/min or 10°C/min) to a low temperature (e.g., -40°C) to induce crystallization. The cooling rate can be varied to study its effect on polymorphism.

  • Isothermal Hold: Hold the sample at the low temperature for a period (e.g., 5-10 minutes) to allow for the stabilization of the crystalline structure.

  • Controlled Heating: Heat the sample at a controlled rate (e.g., 2°C/min, 5°C/min, or 10°C/min) to a temperature above its final melting point. The heating scan is where the melting endotherms are recorded.

Data Analysis
  • Identify Thermal Events: Analyze the DSC thermogram to identify endothermic peaks, which correspond to melting transitions, and exothermic peaks, which indicate crystallization or polymorphic transitions.

  • Determine Melting Point (Tm): The peak temperature of the endotherm is typically taken as the melting point.

  • Calculate Enthalpy of Fusion (ΔH): The area under the melting peak is integrated to determine the enthalpy of fusion, which is the energy required to melt the sample.

Experimental Workflow for DSC Analysis

The following diagram illustrates the typical workflow for the DSC analysis of a triacylglycerol.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 5-10 mg of Lipid pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample and Reference into DSC seal->load program Run Thermal Program: 1. Heat to 80°C (10 min) 2. Cool to -40°C (5°C/min) 3. Hold at -40°C (5 min) 4. Heat to 80°C (5°C/min) load->program record Record Heat Flow vs. Temperature program->record thermogram Generate DSC Thermogram record->thermogram peaks Identify Melting Peaks (Endotherms) thermogram->peaks tm Determine Melting Point (Tm) peaks->tm dh Calculate Enthalpy of Fusion (ΔH) peaks->dh

Caption: Experimental workflow for DSC analysis of triacylglycerols.

Understanding Polymorphism in Triacylglycerols

The ability of TAGs to exist in different crystalline forms, known as polymorphism, is a critical factor influencing the physical properties of lipid-based products.[8][9] The three main polymorphic forms are:

  • α (Alpha): The least stable form with the lowest melting point. It is typically formed upon rapid cooling from the melt.

  • β' (Beta Prime): An intermediate form in terms of stability and melting point.

  • β (Beta): The most stable polymorphic form with the highest melting point, usually obtained through slow cooling or by the transformation of less stable forms over time.

The specific polymorphic behavior of a TAG is influenced by the chemical structure of its constituent fatty acids, including chain length and degree of saturation, as well as the stereospecific positioning of these fatty acids on the glycerol (B35011) backbone.

Logical Relationship of Polymorphic Transformations

The transformation between polymorphic forms is a key aspect studied by DSC. The following diagram illustrates the typical transformation pathways.

Polymorphism Melt Melted State Alpha α Form (Metastable) Melt->Alpha Rapid Cooling BetaPrime β' Form (Intermediate) Melt->BetaPrime Moderate Cooling Beta β Form (Stable) Melt->Beta Slow Cooling Alpha->BetaPrime Heating/Time BetaPrime->Beta Heating/Time

Caption: Polymorphic transformations of triacylglycerols.

References

Comparing lipid uptake of different triacylglycerol species in Caco-2 cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intestinal absorption of dietary fats, primarily in the form of triacylglycerols (TAGs), is a complex process critical for energy homeostasis and the absorption of lipid-soluble nutrients. The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, serves as a valuable in vitro model to study the mechanisms of lipid uptake and transport. This guide provides a comparative analysis of the uptake of different triacylglycerol species by Caco-2 cells, supported by experimental data and detailed methodologies.

Comparison of Triacylglycerol Uptake

The uptake of triacylglycerols by Caco-2 cells is not a direct process. Instead, it is largely dependent on the hydrolysis of TAGs into fatty acids and monoacylglycerols by lipases, followed by the uptake of these breakdown products. Therefore, the efficiency of uptake of a particular TAG species is intrinsically linked to the properties of its constituent fatty acids, such as chain length and degree of saturation.

Triacylglycerol/Fatty Acid ClassKey Findings on Caco-2 UptakeReferences
Structured TAG (STG) vs. Triolein (B1671897) The absorption of a structured triglyceride containing medium-chain fatty acids (octanoic acid) at the sn-1 and sn-3 positions and a long-chain unsaturated fatty acid (linoleic acid) at the sn-2 position was significantly greater than that of triolein (composed of three long-chain unsaturated oleic acid molecules). The presence of gastric lipase (B570770) enhanced the uptake of the STG.[1]
Long-Chain vs. Medium-Chain Fatty Acids Long-chain fatty acids (e.g., palmitic acid, oleic acid) exhibit saturable uptake kinetics in Caco-2 cells, suggesting a protein-mediated transport mechanism. In contrast, the uptake of medium-chain fatty acids (e.g., octanoate) appears to be linear, indicating a more diffusion-based process.[2]
Saturated vs. Unsaturated Fatty Acids Studies have shown that Caco-2 cells can take up both saturated (e.g., palmitic acid) and unsaturated (e.g., oleic acid, linoleic acid) fatty acids. However, the subsequent intracellular metabolism and secretion as lipoproteins can differ. For instance, linoleic acid was more efficiently incorporated into secreted triglycerides compared to palmitic acid.[3]
Micellar vs. Albumin-Bound Fatty Acids The presentation of fatty acids to Caco-2 cells in a micellar form, which mimics the post-digestion state in the intestine, results in a significantly higher rate of uptake and subsequent triacylglycerol synthesis compared to fatty acids bound to albumin.[4]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and interpretation of lipid uptake studies. Below is a synthesized protocol for a typical triacylglycerol uptake assay in Caco-2 cells.

I. Caco-2 Cell Culture and Differentiation
  • Cell Seeding: Caco-2 cells are seeded onto permeable supports (e.g., Transwell® inserts) at a density of approximately 1 x 10^5 cells/cm².

  • Culture Medium: The cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% fetal bovine serum (FBS), non-essential amino acids, and antibiotics (penicillin-streptomycin).

  • Differentiation: The cells are cultured for 21 days post-confluence to allow for spontaneous differentiation into a polarized monolayer of enterocyte-like cells. The integrity of the monolayer can be monitored by measuring the transepithelial electrical resistance (TEER).

II. Preparation of Lipid Micelles
  • Lipid Mixture: A lipid mixture containing the triacylglycerol of interest, phospholipids (B1166683) (e.g., phosphatidylcholine), bile salts (e.g., sodium taurocholate), and monoacylglycerols is prepared.

  • Sonication: The lipid mixture is sonicated in a buffer solution (e.g., phosphate-buffered saline, PBS) to form a stable micellar solution. Radiolabeled or fluorescently tagged lipids can be incorporated for quantification of uptake.

III. Lipid Uptake Assay
  • Cell Washing: The differentiated Caco-2 cell monolayers are washed with serum-free medium to remove any residual serum components.

  • Incubation: The prepared lipid micellar solution is added to the apical (upper) chamber of the Transwell® inserts, and the cells are incubated at 37°C for a specified period (e.g., 2-4 hours). The basolateral (lower) chamber contains a serum-free medium.

  • Termination of Uptake: At the end of the incubation period, the apical solution is removed, and the cell monolayers are washed multiple times with cold PBS to stop the uptake process.

IV. Quantification of Lipid Uptake
  • Cell Lysis: The cells are lysed using a suitable lysis buffer (e.g., containing detergents like Triton X-100 or SDS).

  • Lipid Extraction: Lipids are extracted from the cell lysate using a solvent system such as chloroform:methanol.

  • Analysis: The amount of lipid taken up by the cells is quantified. If radiolabeled lipids were used, scintillation counting is performed. For fluorescently tagged lipids, fluorescence spectroscopy is used. Alternatively, the lipid extracts can be analyzed by techniques like thin-layer chromatography (TLC) or mass spectrometry to separate and quantify different lipid species.

Visualization of Key Pathways

Experimental Workflow

The following diagram illustrates the general workflow for a Caco-2 cell-based triacylglycerol uptake experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2_culture Caco-2 Cell Culture & Differentiation Incubation Incubation with Lipid Micelles Caco2_culture->Incubation Micelle_prep Lipid Micelle Preparation Micelle_prep->Incubation Cell_lysis Cell Lysis Incubation->Cell_lysis Lipid_extraction Lipid Extraction Cell_lysis->Lipid_extraction Quantification Quantification Lipid_extraction->Quantification

Experimental workflow for TAG uptake assay.
Signaling and Metabolic Pathway

The uptake and subsequent metabolism of triacylglycerols in enterocytes involve a series of steps, from the transport of fatty acids across the apical membrane to their re-esterification and packaging into chylomicrons.

G cluster_lumen Intestinal Lumen cluster_cell Caco-2 Cell cluster_membrane Apical Membrane cluster_cytoplasm Cytoplasm & ER TAG Triacylglycerol (TAG) Lipase Lipase TAG->Lipase FA_MG Fatty Acids (FA) + Monoacylglycerols (MG) Lipase->FA_MG CD36 CD36 FA_MG->CD36 Uptake FATP4 FATP4 FA_MG->FATP4 Uptake FA_CoA Fatty Acyl-CoA CD36->FA_CoA FATP4->FA_CoA MG_path Monoacylglycerol Pathway FA_CoA->MG_path GP_path Glycerol-3-Phosphate Pathway FA_CoA->GP_path Re_TAG Re-esterified TAG MG_path->Re_TAG GP_path->Re_TAG Chylomicron Chylomicron Assembly Re_TAG->Chylomicron

Key pathways in TAG absorption and metabolism.

References

A Researcher's Guide to Purity Analysis of Synthetic 1,3-Dimyristoyl-2-oleoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic lipids is a critical parameter influencing experimental outcomes and product efficacy. This guide provides a comparative analysis of commercially available synthetic 1,3-Dimyristoyl-2-oleoylglycerol (MOG), a key triglyceride in various research and pharmaceutical applications. We present supporting experimental data and detailed protocols for purity assessment.

Comparative Purity of Commercially Available this compound

The purity of synthetic MOG can vary between suppliers, impacting its physical and chemical properties. A higher purity product ensures greater consistency and reliability in experimental results. Below is a comparison of MOG products from various suppliers based on their stated purity.

SupplierProduct NamePurity Specification
Cayman Chemical1,3-Dimyristoyl-2-oleoyl Glycerol (B35011)≥98%[1]
Shanghai MedBio Inc.1,3-Dimyristoyl-2-Oleoyl Glycerol98.0%[2]
ENCO1,3-Dimyristoyl-2-Oleoyl GlycerolNot Specified[3][4]
Caltag Medsystems1,3-Dimyristoyl-2-Oleoyl GlycerolNot Specified[5]

Note: The absence of a specified purity from some suppliers necessitates analytical verification by the end-user to ensure the material meets the requirements of their specific application.

Potential Impurities in Synthetic this compound

The synthesis of MOG can result in several process-related impurities. Understanding these potential contaminants is crucial for selecting appropriate analytical techniques and interpreting results.

Common Impurities:

  • Positional Isomers: 1,2-Dimyristoyl-3-oleoylglycerol (MMO) and 2,3-Dimyristoyl-1-oleoylglycerol (OMM) are common isomers that can be difficult to separate from the target MOG.

  • Di- and Monoglycerides: Incomplete esterification can lead to the presence of 1,3-dimyristoylglycerol, 1-oleoyl-3-myristoylglycerol, and corresponding monoglycerides.

  • Free Fatty Acids: Residual myristic acid and oleic acid from the synthesis process.

  • Other Triglycerides: Tri-myristoylglycerol (MMM) or tri-oleoylglycerol (OOO) may be present due to side reactions.

  • Catalyst Residues: Trace amounts of the catalysts used in the esterification process.

  • Solvents: Residual solvents from the reaction and purification steps.

Experimental Protocols for Purity Analysis

A multi-technique approach is often necessary for a comprehensive purity assessment of synthetic MOG. Below are detailed protocols for commonly employed analytical methods.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This is a primary method for quantifying the main component and non-volatile impurities.

Methodology:

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Mobile Phase A: Acetonitrile/Water (95:5, v/v)

    • Mobile Phase B: Isopropanol/Hexane (B92381) (80:20, v/v)

  • Gradient Program:

    • 0-10 min: 100% A

    • 10-25 min: Linear gradient to 100% B

    • 25-35 min: Hold at 100% B

    • 35-40 min: Return to 100% A and equilibrate

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 30°C

    • Evaporator Temperature: 50°C

    • Gas (Nitrogen) Flow Rate: 1.5 L/min.

  • Sample Preparation: Dissolve 1 mg of MOG in 1 mL of chloroform (B151607).

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Composition

GC-MS is used to determine the fatty acid profile after transesterification, which can identify impurities related to incorrect fatty acid incorporation.

Methodology:

  • Sample Preparation (Transesterification):

    • To approximately 10 mg of the MOG sample, add 2 mL of 0.5 M sodium methoxide (B1231860) in methanol.

    • Heat the mixture at 60°C for 10 minutes.

    • After cooling, add 2 mL of hexane and 2 mL of saturated NaCl solution.

    • Vortex and centrifuge. The upper hexane layer containing the fatty acid methyl esters (FAMEs) is collected for analysis.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 60 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp to 200°C at 10°C/min, hold for 5 min.

    • Ramp to 240°C at 5°C/min, hold for 10 min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

  • Analysis: Identify and quantify the methyl myristate and methyl oleate (B1233923) peaks based on their retention times and mass spectra. The molar ratio should be close to 2:1 (myristate:oleate).

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative assessment of purity and the detection of major impurities.

Methodology:

  • Stationary Phase: Silica gel 60 F254 TLC plate.

  • Mobile Phase: Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v).

  • Sample Preparation: Dissolve the MOG sample in chloroform to a concentration of 1-2 mg/mL.

  • Procedure:

    • Spot the sample and a reference standard onto the TLC plate.

    • Develop the plate in a saturated chromatography chamber until the solvent front is approximately 1 cm from the top.

    • Dry the plate and visualize the spots.

  • Visualization:

    • UV light (254 nm): For compounds with a chromophore.

    • Iodine vapor: Stains most organic compounds.

    • Ceric ammonium (B1175870) molybdate (B1676688) or phosphomolybdic acid stain followed by heating: For universal detection.

  • Analysis: The purity is estimated by comparing the intensity of the main spot with any secondary spots. The retention factor (Rf) value of the main spot should match that of the standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR provide detailed structural information and can be used to confirm the identity of the MOG and quantify impurities without the need for reference standards for every impurity.[6][7][8]

Methodology:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve 10-20 mg of the MOG sample in ~0.7 mL of CDCl₃.

  • ¹H NMR Analysis:

    • Acquire a standard proton spectrum.

    • Key signals to observe:

      • ~5.3 ppm: Vinyl protons of the oleoyl (B10858665) chain.

      • ~5.25 ppm: sn-2 proton of the glycerol backbone.

      • ~4.1-4.3 ppm: sn-1 and sn-3 protons of the glycerol backbone.

      • ~2.3 ppm: Methylene (B1212753) protons adjacent to the carbonyl groups.

      • ~2.0 ppm: Allylic protons of the oleoyl chain.

      • ~1.6 ppm: Methylene protons beta to the carbonyl groups.

      • ~1.2-1.4 ppm: Bulk methylene protons of the fatty acid chains.

      • ~0.9 ppm: Terminal methyl protons.

    • Integration of these signals can confirm the 2:1 ratio of myristoyl to oleoyl chains.

  • ¹³C NMR Analysis:

    • Acquire a proton-decoupled carbon spectrum.

    • Distinct signals for the carbonyl carbons and the glycerol backbone carbons can help in identifying positional isomers.

Visualization of the Purity Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive purity analysis of synthetic this compound.

Purity_Analysis_Workflow Workflow for Purity Analysis of Synthetic MOG cluster_0 Initial Assessment Sample Synthetic MOG Sample TLC Thin-Layer Chromatography (TLC) Sample->TLC Qualitative Check HPLC_ELSD HPLC-ELSD TLC->HPLC_ELSD Proceed if major impurities detected GC_MS GC-MS (after transesterification) TLC->GC_MS Confirm fatty acid ratio NMR NMR (¹H and ¹³C) TLC->NMR Structural confirmation Purity_Quant Quantification of MOG Purity HPLC_ELSD->Purity_Quant Impurity_ID Identification of Impurities GC_MS->Impurity_ID Fatty acid-related impurities NMR->Impurity_ID Positional isomers & other structural impurities Report Final Purity Report Purity_Quant->Report Impurity_ID->Report

Purity analysis workflow for synthetic MOG.

This comprehensive guide provides researchers with the necessary information to critically evaluate the purity of synthetic this compound. By employing the detailed analytical protocols, scientists can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible research outcomes.

References

A Head-to-Head Battle: Cross-Validation of HPLC and GC-MS Methods for Triglyceride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of triglycerides is critical in diverse fields, from metabolic disease research to the quality control of lipid-based drug formulations. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods is often not straightforward and depends on various factors including the specific sample matrix, the required sensitivity, and the desired throughput.

This guide provides an objective comparison of HPLC and GC-MS methods for triglyceride analysis, supported by experimental data and detailed protocols, to aid in making an informed decision. While HPLC allows for the analysis of intact triglycerides, providing a direct profile of the sample, GC-MS typically requires a derivatization step to convert triglycerides into their constituent fatty acid methyl esters (FAMEs) for analysis.[1] This fundamental difference dictates the workflow and the nature of the information obtained from each technique.

Performance Comparison: A Quantitative Look

The following table summarizes the key performance parameters for typical HPLC and GC-MS methods used in triglyceride analysis. The data presented is a synthesis of values reported in various validation studies.

Validation ParameterHPLC (for Intact Triglycerides)GC-MS (for Fatty Acid Methyl Esters)Key Considerations
Linearity (r²) > 0.999[1]> 0.99[1]Both techniques exhibit excellent linearity over a defined concentration range.[2]
Accuracy (Recovery %) 93.33 ± 0.22%[3]95-105%[3]Both methods demonstrate good accuracy with optimized extraction and derivatization (for GC-MS) procedures.
Precision (% RSD) < 2%[3]< 5%[3]HPLC often shows slightly better precision for intact triglyceride analysis.[2]
Limit of Detection (LOD) 0.005 mg/g[3]0.001 - 0.330 µg/mL[3]GC-MS can achieve lower detection limits, especially in the femtomol range on-column.[1]
Limit of Quantitation (LOQ) 0.016 mg/g[3]0.001 - 1.000 µg/mL[3]Consistent with LOD, GC-MS often provides lower quantitation limits.
Analysis Time 15 - 30 minutes[1]15 - 20 minutes[1]GC can offer faster analysis times, contributing to higher sample throughput.[4]
Sample Preparation Simple dilution[1]Requires derivatization (transesterification)[1]The additional derivatization step for GC-MS adds complexity and time to the sample preparation process.[5]
Analyte Intact Triglyceride[1]Fatty Acid Methyl Ester[1]HPLC provides information on the intact triglyceride profile, while GC-MS details the fatty acid composition.[1]

Experimental Protocols

Detailed and robust experimental protocols are crucial for reproducible and accurate results. Below are representative methodologies for both HPLC and GC-MS analysis of triglycerides.

High-Performance Liquid Chromatography (HPLC) Protocol for Intact Triglyceride Analysis

This method is suitable for the direct analysis of triglycerides without derivatization.

  • Sample Preparation: Dissolve a known amount of the lipid sample in a suitable solvent, such as a mixture of isopropanol (B130326) and hexane (B92381) (e.g., 2:1 v/v), to a final concentration of 1-5 mg/mL.[3]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]

    • Mobile Phase: A gradient elution is typically employed to separate the complex mixture of triglycerides.[3]

      • Mobile Phase A: Acetonitrile[3]

      • Mobile Phase B: Dichloromethane or a mixture of isopropanol and hexane.[3]

    • Gradient Program: Start with 70% A and 30% B. Linearly increase to 70% B over 30 minutes. Hold at 70% B for 10 minutes. Return to initial conditions and equilibrate for 10 minutes.[3]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30°C.[7]

    • Injection Volume: 10-20 µL.[2]

    • Detector: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is suitable for detecting non-chromophoric triglycerides.[5]

  • Data Analysis: Identify triglyceride species by comparing retention times with known standards. Quantify individual triglycerides by creating a calibration curve with known concentrations of standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Triglyceride Analysis (as FAMEs)

This method involves the transesterification of triglycerides to fatty acid methyl esters prior to analysis.

  • Sample Preparation (Transesterification):

    • Dissolve approximately 0.1 g of the oil sample in 1 mL of n-hexane in a screw-top test tube.[8]

    • Add 0.2 mL of 2 N potassium hydroxide (B78521) (KOH) in methanol.[8]

    • Vigorously shake the solution for 30 minutes and then allow it to stand until the upper solution becomes clear.[8]

    • Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.[3]

  • Chromatographic Conditions:

    • Column: A polar capillary column, such as a Supelcowax or a similar bonded polyethylene (B3416737) glycol phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is typically used for FAME analysis.[8]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[9]

    • Oven Temperature Program: Start at 120°C (hold for 5 minutes), ramp to 200°C at 15°C/min, then ramp to 250°C at 10°C/min (hold for 8 minutes).[8]

    • Injector: Split/splitless injector set at 270°C in splitless mode for 1 minute.[8]

    • Injection Volume: 1 µL.[8]

    • MS Detector:

      • Transfer Line Temperature: 260°C.[8]

      • Ion Source Temperature: 270°C.[8]

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

      • Scan Range: 50–400 m/z.[8]

  • Data Analysis: Identify FAMEs by comparing their mass spectra and retention times with a reference library (e.g., NIST). Quantify individual FAMEs using an internal standard and calibration curves.

Method Selection and Workflow

The decision to use HPLC or GC-MS for triglyceride analysis will ultimately depend on the specific research question and available resources. For routine quality control of known lipid compositions where high throughput is desired, a well-validated GC-MS method may be more suitable.[3] For complex samples or when the analysis of intact triglycerides is necessary for a deeper understanding of the lipidome, HPLC is often the preferred method.[3]

CrossValidationWorkflow Cross-Validation Workflow for Triglyceride Analysis Sample Lipid-Containing Sample Prep Sample Preparation Sample->Prep HPLC_Prep Dilution in Solvent Prep->HPLC_Prep GC_Prep Transesterification to FAMEs Prep->GC_Prep HPLC_Analysis HPLC Analysis (Intact Triglycerides) HPLC_Prep->HPLC_Analysis GCMS_Analysis GC-MS Analysis (FAMEs) GC_Prep->GCMS_Analysis Data_Acq_HPLC Data Acquisition (HPLC) HPLC_Analysis->Data_Acq_HPLC Data_Acq_GCMS Data Acquisition (GC-MS) GCMS_Analysis->Data_Acq_GCMS Data_Analysis Data Analysis & Comparison Data_Acq_HPLC->Data_Analysis Data_Acq_GCMS->Data_Analysis Performance_Metrics Linearity, Accuracy, Precision, LOD, LOQ Data_Analysis->Performance_Metrics Conclusion Method Validation & Selection Performance_Metrics->Conclusion

Caption: Comparative workflows for triglyceride analysis by HPLC and GC-MS.

References

A Comparative Guide to the In Vitro Digestion and Absorption of 1,3-Dimyristoyl-2-oleoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro digestion and absorption of 1,3-Dimyristoyl-2-oleoylglycerol (MLM), a structured triglyceride, with other lipid alternatives. The information herein is supported by experimental data from published research, offering insights into the lipolysis, bioaccessibility, and cellular uptake of this specific medium-long-chain triglyceride.

Executive Summary

This compound is a structured lipid composed of two medium-chain fatty acids (myristic acid) at the sn-1 and sn-3 positions and a long-chain monounsaturated fatty acid (oleic acid) at the sn-2 position. This specific molecular structure is designed to influence its digestion and absorption profile. In vitro studies on analogous structured lipids, such as 1,3-dipalmitoyl-2-oleoyl glycerol (B35011) (POP), suggest that MLM-type triglycerides are efficiently hydrolyzed by pancreatic lipase (B570770), leading to the rapid release of the medium-chain fatty acids from the outer positions. The resulting 2-monoacylglycerol (2-oleoylglycerol) is then available for absorption by intestinal cells. This targeted delivery of fatty acids can be advantageous for nutritional and pharmaceutical applications.

Comparative In Vitro Digestion Performance

The in vitro digestion of lipids is typically evaluated using simulated gastrointestinal models that mimic the conditions of the mouth, stomach, and small intestine. The rate and extent of lipolysis, i.e., the release of free fatty acids (FFAs), are key parameters for assessing the digestibility of a lipid.

While direct comparative data for this compound is limited, studies on similar MLM-type structured lipids and related triglycerides provide valuable insights. The following table summarizes the expected comparative performance based on available literature.

Lipid TypeKey Structural FeatureExpected Rate of LipolysisExpected Extent of LipolysisPrimary Digestion ProductsSupporting Evidence
This compound (MLM) Myristic acid (C14:0) at sn-1,3; Oleic acid (C18:1) at sn-2Rapid initial release of myristic acidHigh2-oleoylglycerol, Myristic acidPancreatic lipase is sn-1,3 specific, rapidly cleaving the medium-chain fatty acids.[1] Studies on analogous POP lipids show efficient hydrolysis.[2]
Native Vegetable Oil (e.g., Olive Oil) Primarily long-chain triglycerides (e.g., triolein)Slower than MLMHigh2-monoacylglycerols, Long-chain fatty acidsThe hydrolysis of three long-chain fatty acids is generally slower than the rapid cleavage of two MCFAs from an MLM structure.[2]
Physical Blend of MCT and LCT Mixture of medium-chain triglycerides and long-chain triglyceridesRapid hydrolysis of MCTs, slower hydrolysis of LCTsHighMonoglycerides (B3428702) and fatty acids of varying chain lengthsThe two types of triglycerides are digested independently at their respective rates.
1,3-Dipalmitoyl-2-oleoyl glycerol (POP) Palmitic acid (C16:0) at sn-1,3; Oleic acid (C18:1) at sn-2Rapid initial release of palmitic acidHigh2-oleoylglycerol, Palmitic acidDirect in vitro digestion data shows significant release of palmitic acid.[2]

Comparative In Vitro Absorption Performance

The absorption of digested lipids is commonly studied using the Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier. The uptake of fatty acids and their subsequent re-esterification into triglycerides within the cells are measured to assess absorption.

The data below is extrapolated from studies on analogous structured lipids and provides an expected comparison of the cellular uptake of fatty acids from digested MLM.

Lipid SourceKey Digestion ProductsExpected Cellular Uptake of Fatty AcidsRe-esterified Triglyceride ProfileSupporting Evidence
This compound (MLM) 2-oleoylglycerol, Myristic acidHigh uptake of both myristic and oleic acidDiverse profile, including re-esterified MLM and other combinationsThe presence of 2-monoacylglycerol and free fatty acids facilitates efficient absorption.[2]
Native Vegetable Oil (e.g., Olive Oil) 2-monoolein, Oleic acidHigh uptake of oleic acidPrimarily triolein (B1671897) and other long-chain triglyceridesLong-chain fatty acids are readily taken up by enterocytes.
Physical Blend of MCT and LCT Mixture of medium- and long-chain monoglycerides and fatty acidsHigh uptake of both medium- and long-chain fatty acidsDiverse profile of re-esterified triglyceridesBoth medium- and long-chain fatty acids are substrates for re-esterification pathways.
1,3-Dipalmitoyl-2-oleoyl glycerol (POP) 2-oleoylglycerol, Palmitic acidHigh uptake of both palmitic and oleic acidDiverse profile, with significant amounts of resynthesized triglycerides containing palmitic and oleic acid.[2]Caco-2 cell studies show efficient uptake and re-esterification of the constituent fatty acids.[2]

Experimental Protocols

In Vitro Gastrointestinal Digestion (Based on INFOGEST method)

This protocol simulates the digestion process in the oral, gastric, and intestinal phases.

  • Oral Phase: The lipid sample is mixed with a simulated salivary fluid (SSF) containing α-amylase and incubated at 37°C for 2 minutes to mimic mastication.

  • Gastric Phase: Simulated gastric fluid (SGF) containing pepsin and gastric lipase is added to the oral bolus. The pH is adjusted to 3.0, and the mixture is incubated at 37°C for 2 hours with gentle agitation.

  • Intestinal Phase: Simulated intestinal fluid (SIF) containing pancreatin, bile salts, and phospholipids (B1166683) is added to the gastric chyme. The pH is adjusted to 7.0, and the mixture is incubated at 37°C for 2 hours with gentle agitation.

  • Lipolysis Measurement: Throughout the intestinal phase, the release of free fatty acids is monitored by titration with NaOH using a pH-stat apparatus to maintain a constant pH of 7.0. The volume of NaOH added over time is used to calculate the rate and extent of lipolysis.

  • Sample Analysis: Aliquots of the digesta are taken at different time points and are typically separated into an oil phase, an aqueous micellar phase, and a pellet phase by centrifugation. The fatty acid composition of each phase is analyzed by gas chromatography (GC) after extraction and derivatization to fatty acid methyl esters (FAMEs).

Caco-2 Cell Permeability Assay

This assay assesses the transport of digested lipid components across an in vitro model of the intestinal epithelium.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation into a polarized monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Preparation of Digested Lipid Micelles: The aqueous micellar phase from the in vitro digestion is collected and filtered to be used for the cell culture experiment. The concentration of fatty acids and monoacylglycerols in the micellar fraction is determined.

  • Apical Incubation: The culture medium on the apical side of the Caco-2 cell monolayer is replaced with the prepared micellar solution.

  • Transport Study: The cells are incubated at 37°C. At various time points, samples are taken from the basolateral compartment to measure the amount of transported fatty acids.

  • Cellular Uptake and Re-esterification: After the incubation period, the cells are washed, and the cellular lipids are extracted. The amounts of free fatty acids, monoglycerides, diglycerides, and triglycerides within the cells are quantified using techniques like HPLC or GC to determine the extent of uptake and re-esterification.

Visualizations

In_Vitro_Digestion_Workflow cluster_oral Oral Phase cluster_gastric Gastric Phase cluster_intestinal Intestinal Phase cluster_analysis Analysis Lipid_Sample Lipid Sample Oral_Bolus Oral Bolus Lipid_Sample->Oral_Bolus Mixing & Incubation (37°C, 2 min) SSF Simulated Salivary Fluid (α-amylase) SSF->Oral_Bolus Gastric_Chyme Gastric Chyme Oral_Bolus->Gastric_Chyme pH 3.0, Incubation (37°C, 2 hr) SGF Simulated Gastric Fluid (Pepsin, Gastric Lipase) SGF->Gastric_Chyme Intestinal_Digesta Intestinal Digesta Gastric_Chyme->Intestinal_Digesta pH 7.0, Incubation (37°C, 2 hr) SIF Simulated Intestinal Fluid (Pancreatin, Bile Salts) SIF->Intestinal_Digesta pH_Stat pH-Stat Titration Intestinal_Digesta->pH_Stat Monitor FFA Release Centrifugation Centrifugation Intestinal_Digesta->Centrifugation Oil_Phase Oil Phase Centrifugation->Oil_Phase Micellar_Phase Micellar Phase Centrifugation->Micellar_Phase Pellet Pellet Centrifugation->Pellet GC_Analysis GC Analysis Micellar_Phase->GC_Analysis Quantify Bioaccessible Lipids

Caption: Workflow for in vitro gastrointestinal digestion of lipids.

Lipid_Absorption_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_ER Endoplasmic Reticulum TAG Triglyceride (MLM) Mixed_Micelle Mixed Micelle (2-MG, FFAs) TAG->Mixed_Micelle Emulsification & Lipolysis Bile_Salts Bile Salts Bile_Salts->Mixed_Micelle Pancreatic_Lipase Pancreatic Lipase Pancreatic_Lipase->TAG Uptake Uptake via Transporters Mixed_Micelle->Uptake MGAT MGAT DAG DAG MGAT->DAG DGAT DGAT Resynthesized_TAG Resynthesized TAG DGAT->Resynthesized_TAG Chylomicron Chylomicron Assembly Resynthesized_TAG->Chylomicron 2_MG 2-Monoacylglycerol 2_MG->MGAT FFA_CoA Fatty Acyl-CoA FFA_CoA->MGAT FFA_CoA->DGAT DAG->DGAT Uptake->2_MG FFAs Free Fatty Acids Uptake->FFAs ACSL ACSL FFAs->ACSL ACSL->FFA_CoA ApoB48 ApoB48 ApoB48->Chylomicron MTP MTP MTP->Chylomicron Secretion Secretion into Lymph Chylomicron->Secretion

Caption: Key pathways in intestinal lipid digestion and absorption.

References

Cytotoxicity comparison of different triglycerides in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of different types of triglycerides on various cell lines, supported by experimental data from published studies. The primary distinction in cytotoxicity appears to be dictated by the nature of the constituent fatty acids: saturated versus unsaturated.

Executive Summary

The in vitro cytotoxicity of triglycerides is intrinsically linked to their fatty acid composition. Studies consistently demonstrate that triglycerides composed of saturated fatty acids (SFA) are significantly more cytotoxic than those containing monounsaturated (MUFA) or polyunsaturated (PUFA) fatty acids. This difference is largely attributed to the metabolic fate of the fatty acids upon cellular uptake. Unsaturated fatty acids are readily incorporated into triglyceride storage droplets, a process that sequesters them and prevents cellular damage. In contrast, excess saturated fatty acids are less efficiently esterified into triglycerides, leading to the accumulation of cytotoxic intermediates and the induction of endoplasmic reticulum (ER) stress, reactive oxygen species (ROS) generation, and ultimately, programmed cell death (apoptosis), a phenomenon termed "lipoapoptosis".

Data Presentation: Saturated vs. Unsaturated Fatty Acid-Induced Cytotoxicity

Direct comparative studies on the cytotoxicity of purified triglycerides (e.g., tripalmitin (B1682551) vs. triolein) with specific IC50 values across a range of cell lines are not extensively available in the public literature. However, the cytotoxicity of their constituent fatty acids is well-documented and serves as a strong proxy. The following table summarizes the differential effects of saturated (e.g., palmitate) and unsaturated (e.g., oleate) fatty acids on cell viability.

FeatureSaturated Fatty Acids (e.g., Palmitate)Unsaturated Fatty Acids (e.g., Oleate)Cell Lines Studied
Cell Viability Dose-dependent decrease[1][2]Minimal to no decrease; can be protective[2]H9c2 cardiomyocytes, Pancreatic islet cells, Hepatocytes, Trophoblasts
Apoptosis Induced via ER stress and JNK pathways[1][3][4][5]Does not induce apoptosis; can rescue from SFA-induced apoptosisHuman liver L02 and HepG2 cells, Trophoblasts
Triglyceride Accumulation Poorly incorporated into triglyceride storesReadily esterified and stored as triglyceridesPancreatic islet cells, Hepatocytes
Reactive Oxygen Species (ROS) Induces ROS generation[6]Does not significantly induce ROSSchwann cells
Endoplasmic Reticulum (ER) Stress Strong inducer of ER stress[1]Does not induce ER stressH9c2 cardiomyocytes

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human liver cell lines (L02, HepG2), human trophoblasts, rat cardiac myoblasts (H9c2), or other relevant cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Fatty Acid Preparation: Sodium palmitate or sodium oleate (B1233923) is dissolved in sterile water at 70°C to create a stock solution. This stock is then complexed with fatty acid-free bovine serum albumin (BSA) in serum-free medium for cell treatment. The final molar ratio of fatty acid to BSA is typically 2:1 or 3:1.

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The culture medium is then replaced with the fatty acid-BSA complex-containing medium at various concentrations for specified time periods (e.g., 24, 48 hours).

Cytotoxicity Assay (MTT Assay)
  • After the treatment period, the culture medium is removed.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

  • Plates are incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the viability of control cells (treated with BSA vehicle alone).

Apoptosis Detection (Flow Cytometry)
  • Following treatment, both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Samples are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic/necrotic.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Saturated Fatty Acid (Palmitate)-Induced Lipoapoptosis

Saturated fatty acids like palmitate induce apoptosis through a complex signaling network involving cellular stress pathways.

G cluster_0 Cellular Environment cluster_1 Cellular Stress Induction cluster_2 Downstream Signaling Cascade cluster_3 Apoptotic Execution Excess Palmitate Excess Palmitate ER_Stress Endoplasmic Reticulum (ER) Stress Excess Palmitate->ER_Stress ROS_Generation Reactive Oxygen Species (ROS) Generation Excess Palmitate->ROS_Generation JNK_Activation JNK Activation ER_Stress->JNK_Activation ROS_Generation->JNK_Activation GSK3B_Activation GSK-3β Activation JNK_Activation->GSK3B_Activation Bax_Upregulation Bax Upregulation GSK3B_Activation->Bax_Upregulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Upregulation->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Palmitate-induced lipoapoptosis signaling cascade.

General Experimental Workflow for Triglyceride Cytotoxicity Comparison

The following diagram outlines a typical workflow for comparing the cytotoxicity of different triglycerides in cell lines.

A Cell Line Selection (e.g., HepG2, H9c2) B Cell Seeding (96-well plates) A->B D Cell Treatment (24-48 hours, various concentrations) B->D C Preparation of Triglyceride-BSA Complexes (Saturated vs. Unsaturated) C->D E Cytotoxicity Assessment (e.g., MTT Assay) D->E F Apoptosis Analysis (e.g., Flow Cytometry) D->F G Data Analysis (IC50, Viability %, Apoptosis Rate) E->G F->G H Results Comparison G->H

Caption: Experimental workflow for cytotoxicity assessment.

References

Safety Operating Guide

Proper Disposal of 1,3-Dimyristoyl-2-oleoylglycerol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of 1,3-Dimyristoyl-2-oleoylglycerol, this guide offers procedural, step-by-step instructions to ensure safe handling and environmental protection. This document aims to be the preferred source for laboratory safety and chemical handling, fostering trust through value-added information beyond the product itself.

This compound, a triglyceride commonly used in research and development, is not classified as a hazardous substance. However, adherence to standard laboratory safety protocols and proper disposal procedures is crucial to maintain a safe working environment and prevent environmental contamination.

Immediate Safety and Handling Considerations

While this compound does not have specific handling requirements beyond standard laboratory practices, it is recommended to always wear appropriate personal protective equipment (PPE) to minimize exposure. In the event of a spill, the material should be mechanically collected.

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment is provided in the table below.

PPE CategoryItemSpecifications and Use
Hand Protection Disposable GlovesNitrile or latex gloves are recommended to prevent direct skin contact.
Eye Protection Safety GlassesSafety glasses with side shields should be worn to protect against accidental splashes.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect clothing and skin from potential spills.
Respiratory Not RequiredUnder normal handling conditions, respiratory protection is not necessary.
Footwear Closed-Toe ShoesClosed-toe shoes are required to protect feet from spills or falling objects in the laboratory.

Disposal of Unused this compound

As a non-hazardous solid, the primary disposal route for this compound is through the regular solid waste stream, though it is imperative to consult and adhere to your institution's specific guidelines.

Key Disposal Steps:

  • Consult Local Regulations: Before proceeding, always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on non-hazardous chemical waste disposal.

  • Containment: Ensure the chemical is in a well-sealed, appropriate container to prevent leakage.

  • Labeling for Disposal: Clearly label the container as "Non-Hazardous Waste" and explicitly identify the contents as "this compound".[1]

  • Disposal Path: For solid waste, it may be permissible to dispose of it in the regular trash, provided it is securely contained.[1] However, to avoid alarming custodial staff, it is best practice to place it directly into a larger dumpster or follow your institution's specific procedure for non-hazardous lab waste.[1]

Crucial Restriction: Do not allow this compound to enter sewers, surface water, or ground water.[1]

Disposal of Contaminated Materials

Any materials, such as gloves, weighing paper, or paper towels, that come into contact with the chemical should be disposed of as solid waste.[2] If not grossly contaminated, these materials can typically be disposed of in the regular solid waste bins.[1]

Disposal of Empty Containers

Properly cleaned chemical containers can typically be disposed of with regular laboratory glass or solid waste.[1]

Procedure for Empty Containers:

  • Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., chloroform, as it is a known solvent for this compound) three times.[1]

  • Collect Rinsate: The rinsate must be collected and disposed of as chemical waste, following your institution's procedures for solvent waste.[1]

  • Final Rinse: Perform a final rinse with soap and water.[1]

  • Deface Label: Completely deface the original label on the container to avoid any confusion.

  • Dispose: The clean, defaced container can then be disposed of in the appropriate recycling or trash receptacle.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound and its associated waste.

cluster_0 Start: this compound Waste cluster_2 Disposal Procedures start Identify Waste Type unused Unused Solid start->unused contaminated Contaminated Materials (Gloves, Paper Towels) start->contaminated empty Empty Container start->empty consult_ehs Consult Institutional EHS Guidelines unused->consult_ehs regular_waste Dispose in Regular Solid Waste contaminated->regular_waste triple_rinse Triple Rinse with Appropriate Solvent empty->triple_rinse contain_label Securely Contain and Label as 'Non-Hazardous Waste: This compound' consult_ehs->contain_label Follow Guidelines solid_waste Dispose as Non-Hazardous Solid Lab Waste contain_label->solid_waste collect_rinsate Collect Rinsate for Chemical Waste Disposal triple_rinse->collect_rinsate clean_deface Final Wash and Deface Label triple_rinse->clean_deface collect_rinsate->clean_deface recycle_trash Dispose in Appropriate Recycling or Trash clean_deface->recycle_trash

Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 1,3-Dimyristoyl-2-oleoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory practices is paramount. This document provides comprehensive, step-by-step guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for 1,3-Dimyristoyl-2-oleoylglycerol.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The following PPE is recommended:

  • Eye Protection: Wear chemical safety goggles or glasses with side shields.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A standard laboratory coat should be worn. For larger quantities or where splashing is possible, consider additional protective clothing.

Operational Plan and Handling Procedures

1. Preparation and Handling:

  • Ensure the work area is well-ventilated.

  • Avoid direct contact with the substance.

  • Minimize dust generation if handling the solid form.

  • As a general laboratory practice, avoid eating, drinking, or smoking in the handling area.

  • Wash hands thoroughly after handling.

2. Spill Management:

  • In the event of a spill, avoid breathing any dust or vapors.

  • Wear appropriate PPE as listed above.

  • For solid spills, use dry clean-up procedures to avoid generating dust.

  • Collect the spilled material and place it in a sealed container for disposal.

  • Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to regulations.

  • Unused Material: Dispose of the chemical in accordance with local, state, and federal regulations. It should be treated as chemical waste.

  • Contaminated Materials: Any materials, such as gloves or paper towels, that come into contact with the substance should be disposed of as chemical waste.

  • Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.

Quantitative Data

PropertyValue
Molecular FormulaC49H92O6
Molecular Weight777.3 g/mol
Physical StateSolid
SolubilityChloroform: Slightly soluble; Methanol: Slightly soluble

Experimental Workflow for Safe Handling

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting, from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) a->b c Weigh/Measure Compound in Ventilated Area b->c Proceed to handling d Perform Experimental Procedure c->d e Segregate Waste (Solid & Liquid) d->e Experiment complete f Decontaminate Work Surfaces d->f Experiment complete g Dispose of Waste per Institutional Guidelines e->g h Remove and Dispose of PPE f->h g->h i Wash Hands Thoroughly h->i

Caption: Workflow for Safe Handling of this compound.

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Feasible Synthetic Routes

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Reactant of Route 1
1,3-Dimyristoyl-2-oleoylglycerol
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Reactant of Route 2
1,3-Dimyristoyl-2-oleoylglycerol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.